molecular formula C9H12N4O4S2 B1192229 Azidoethyl-SS-propionic NHS ester

Azidoethyl-SS-propionic NHS ester

Número de catálogo: B1192229
Peso molecular: 304.4 g/mol
Clave InChI: KEOGJOSSYXNLNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azidoethyl-SS-propionic NHS ester is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Propiedades

Fórmula molecular

C9H12N4O4S2

Peso molecular

304.4 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethyldisulfanyl)propanoate

InChI

InChI=1S/C9H12N4O4S2/c10-12-11-4-6-19-18-5-3-9(16)17-13-7(14)1-2-8(13)15/h1-6H2

Clave InChI

KEOGJOSSYXNLNK-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>95% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Azidoethyl-SS-propionic NHS ester

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-Disulfide-NHS Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Azido-Disulfide-NHS Ester Reagents

The term "Azidoethyl-SS-propionic NHS ester" describes a class of heterobifunctional crosslinking reagents rather than a single, specific molecule. These powerful tools in bioconjugation and chemical biology are defined by three key chemical motifs:

  • An N-Hydroxysuccinimide (NHS) ester : This functional group selectively reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[1][2]

  • A disulfide bond (-S-S-) : This bond is stable under many physiological conditions but can be selectively cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][4][5] This cleavable nature is crucial for applications requiring the release of conjugated molecules.[6]

  • An azide (B81097) group (-N₃) : This moiety is bio-orthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[7] It serves as a chemical handle for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the highly specific and efficient attachment of a second molecule containing an alkyne group.[7][8][9]

Reagents in this class, such as Azido-PEG3-SS-NHS, are instrumental in creating complex bioconjugates, including antibody-drug conjugates (ADCs), and for applications in proteomics and drug delivery.[6][10][11]

Core Chemistry and Mechanisms of Action

The utility of these crosslinkers stems from a sequence of three distinct chemical reactions, each targeting a different part of the molecule.

Step 1: Amine Conjugation via NHS Ester

The first step involves labeling a biomolecule of interest (e.g., a protein or antibody) that has accessible primary amines. The NHS ester reacts with these amines under neutral to slightly alkaline conditions (pH 7-9) to form a stable covalent amide bond.[1][12] This reaction is highly efficient but competes with the hydrolysis of the NHS ester, which is more rapid at higher pH.[1][12] Therefore, it is crucial to prepare NHS ester solutions immediately before use and to control the reaction pH.[13]

Step 2: (Optional) Cleavage of the Disulfide Bond

The disulfide bond provides a "release" mechanism. In the intracellular environment, the high concentration of reducing agents like glutathione (B108866) can cleave this bond.[4] In a laboratory setting, this cleavage is typically achieved by incubation with reducing agents.[3]

  • Dithiothreitol (DTT): A strong reducing agent, typically used at concentrations of 10-50 mM.[5][14]

  • Tris(2-carboxyethyl)phosphine (TCEP): A more stable and odorless reducing agent that is effective over a wider pH range.[3]

This cleavability is a key feature in applications like drug delivery, where a therapeutic agent is released from its carrier (e.g., an antibody) at the target site.[4]

Step 3: Bio-orthogonal Ligation via Click Chemistry

After the initial amine conjugation, the biomolecule is now "tagged" with an azide group. This azide can be used to attach a second molecule of interest (e.g., a fluorescent dye, a drug, or another protein) that has been functionalized with an alkyne group. The CuAAC reaction creates a stable triazole linkage.[7][8] This reaction is highly specific, rapid, and can be performed in aqueous buffers, making it biocompatible.[7][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[15][16] Ligands such as THPTA are often used to stabilize the copper(I) ion and protect the biomolecules from damage.[8][15]

Data Presentation: Quantitative Reaction Parameters

The following tables summarize typical quantitative parameters for the key reactions involving Azido-Disulfide-NHS ester reagents.

Table 1: NHS Ester Conjugation to Primary Amines

Parameter Recommended Range Notes
pH 7.0 - 9.0 Reaction is favored at slightly alkaline pH, but hydrolysis of the NHS ester also increases.[12]
Buffer Amine-free (e.g., PBS, HEPES) Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.[12][13]
Reagent Molar Excess 10- to 50-fold Depends on protein concentration. Use higher excess for dilute protein solutions.[12][13]
Temperature Room Temperature or 4°C Lower temperatures can be used to slow hydrolysis and the primary reaction.[12]

| Incubation Time | 30 minutes - 2 hours | Longer times may be needed at lower temperatures.[12] |

Table 2: Disulfide Bond Cleavage (Reduction)

Parameter Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP) Notes
Concentration 10 - 50 mM 0.5 - 20 mM TCEP is generally effective at lower concentrations.[3]
pH 7.1 - 8.0 1.5 - 9.0 TCEP is effective over a much wider pH range.[3][5]
Temperature Room Temperature to 37°C Room Temperature [3][4]

| Incubation Time | 30 - 120 minutes | 60 - 120 minutes | Can be performed for longer durations (e.g., 12 hours) at 4°C.[3] |

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Component Typical Final Concentration Notes
Azide-labeled Protein 1 - 10 mg/mL The volume should generally not exceed 1/3 of the total reaction volume.[8]
Alkyne Reagent 1.5 - 10x molar excess over protein Excess may vary depending on the number of azide groups per protein.[8]
Copper(II) Sulfate (CuSO₄) ~1 mM Precursor to the active Cu(I) catalyst.[15]
Sodium Ascorbate ~5 - 15 mM Reducing agent to generate Cu(I) from Cu(II).[15][16]
Ligand (e.g., THPTA) ~5 mM Stabilizes the Cu(I) catalyst and protects the protein.[8][15]
Temperature Room Temperature [15]

| Incubation Time | 30 - 60 minutes |[15] |

Experimental Protocols

The following are generalized protocols that can be used as a starting point for specific applications. Optimization may be required for each unique biomolecule and conjugate.

Protocol 1: Labeling a Protein with an Azido-Disulfide-NHS Ester
  • Buffer Exchange: Prepare the protein (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS (pH 7.4).[12] If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[13]

  • Prepare NHS Ester Stock: Immediately before use, dissolve the Azido-Disulfide-NHS ester reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[13] The NHS-ester moiety readily hydrolyzes, so do not store this solution.[13]

  • Reaction: Add a 20-fold molar excess of the 10 mM NHS ester stock solution to the protein solution.[13] Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[12]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[12]

  • Purification: Remove excess, non-reacted reagent using a desalting column or dialysis to obtain the purified azide-labeled protein.[12]

Protocol 2: Cleavage of the Disulfide Bond
  • Prepare Reducing Agent: Freshly prepare a stock solution of the reducing agent. For DTT, a 1 M stock in water is common.[5] For TCEP, a 0.5 M stock in water can be prepared.

  • Reaction: Add the reducing agent stock solution to the disulfide-containing protein solution to achieve the desired final concentration (e.g., 20 mM for DTT).[3]

  • Incubation: Incubate the mixture for 1-2 hours at 37°C.[14]

  • Analysis: The cleavage can be confirmed by methods such as LC-MS to observe the change in molecular weight of the released fragments.[3]

Protocol 3: Click Chemistry Conjugation (CuAAC)
  • Prepare Stock Solutions:

    • Alkyne Reagent: 10 mM in DMSO or water.[7]

    • Copper(II) Sulfate (CuSO₄): 20-100 mM in water.[15][16]

    • Ligand (e.g., THPTA): 100 mM in water.[16]

    • Sodium Ascorbate: 300 mM in water (prepare fresh).[15][16]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-labeled protein solution (from Protocol 1).

    • PBS buffer to adjust volume.

    • Alkyne reagent stock solution.

    • Ligand stock solution.

    • CuSO₄ stock solution. Vortex briefly to mix after each addition.[16]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly.[15][16]

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[16]

  • Purification: The newly formed conjugate can be purified from excess reagents using desalting columns, dialysis, or other appropriate chromatography methods.

Mandatory Visualizations

Overall Experimental Workflow

The following diagram illustrates the complete workflow for using an Azido-Disulfide-NHS ester to link two biomolecules (Protein A and Molecule B).

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Cleavage (Optional) Protein_A Protein A (with -NH2 groups) Labeled_Protein Azide-SS-Protein A Protein_A->Labeled_Protein + NHS_reagent (pH 7-9) NHS_reagent Azido-SS-NHS Ester Molecule_B Molecule B (with Alkyne group) Conjugate Protein A-SS-Molecule B Labeled_Protein->Conjugate + Molecule B + Catalyst Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Cleaved_A Protein A-SH Conjugate->Cleaved_A + Reducer Cleaved_B SH-Molecule B Reducer Reducing Agent (DTT or TCEP)

Caption: Workflow for bioconjugation using an Azido-SS-NHS ester reagent.

Logical Relationship of Functional Groups

This diagram shows the logical relationship and reactivity of the three core functional groups.

G Reagent Azido-SS-NHS Ester Backbone NHS NHS Ester Reagent->NHS SS Disulfide (-S-S-) Reagent->SS Azide Azide (-N3) Reagent->Azide Amine Primary Amine (-NH2) NHS->Amine Reacts with Reducer Reducing Agent (e.g., DTT) SS->Reducer Cleaved by Alkyne Alkyne Azide->Alkyne Clicks with

Caption: Functional group reactivity of an Azido-SS-NHS ester crosslinker.

References

An In-depth Technical Guide to Azidoethyl-SS-propionic NHS ester: A Versatile Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional, cleavable crosslinking reagent widely employed in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring an amine-reactive NHS ester, a bioorthogonal azide (B81097) group, and a reducible disulfide bond, offers researchers a powerful tool for the controlled assembly and disassembly of complex biomolecular architectures. This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for this versatile reagent.

Chemical and Physical Properties

Azidoethyl-SS-propionic NHS ester is a solid material that should be handled with care in a laboratory setting. For optimal performance and stability, it is crucial to store the reagent at -20°C, protected from moisture and light.[1][2] The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous solutions at neutral to basic pH.[3][4]

PropertyValueReference(s)
Chemical Name 2,5-dioxopyrrolidin-1-yl 3-((2-azidoethyl)disulfanyl)propanoate[][6]
Molecular Formula C9H12N4O4S2[6][7]
Molecular Weight 304.34 g/mol [6][8]
Appearance White to off-white solid-
Purity ≥95%[1]
Solubility Soluble in DMSO (10 mM) and DMF[]
Storage Conditions Store at -20°C, keep dry and protected from light[1][]

Reactivity and Applications

The utility of this compound stems from its three key functional components: the NHS ester, the azide group, and the disulfide bond. This trifecta of reactivity allows for a wide range of applications in bioconjugation and drug development.[1]

Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient reactive group for the acylation of primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming stable amide bonds.[3] This reaction is most efficient at a slightly basic pH (7.2-8.5).[3] It is important to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, to avoid competing reactions.[3]

Bioorthogonal Azide Group

The terminal azide group provides a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] This reaction is highly specific and efficient, allowing for the covalent linkage of the crosslinker to molecules containing a terminal alkyne. The bioorthogonal nature of this reaction means it can be performed in complex biological media with minimal side reactions.[10]

Cleavable Disulfide Bond

The disulfide bond within the linker is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7][11] This feature is particularly valuable for applications requiring the release of a conjugated molecule, such as the intracellular release of a cytotoxic drug from an antibody-drug conjugate (ADC).[12]

Experimental Protocols

General Protocol for Protein Conjugation via NHS Ester

This protocol outlines a general procedure for labeling a protein with this compound. The amounts and concentrations should be optimized for the specific protein and application.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[3]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[13]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the crosslinker stock solution to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13][14]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[15]

General Protocol for Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-modified biomolecule (prepared using the protocol above) to an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate).[9]

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecules.[9][10]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of the alkyne-containing molecule.

  • Catalyst Addition: Add the copper(II) sulfate and the ligand to the reaction mixture.

  • Initiation: Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[9]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the resulting conjugate using a suitable chromatography method to remove the catalyst and unreacted components.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the conjugated molecules.

  • Reducing Agent Preparation: Prepare a fresh solution of a reducing agent, such as DTT (10-100 mM) or TCEP (1-20 mM), in a suitable buffer.[11][16]

  • Cleavage Reaction: Add the reducing agent solution to the disulfide-linked conjugate.

  • Incubation: Incubate the reaction at room temperature for 30 minutes to a few hours. The incubation time and temperature may need to be optimized.[17]

  • Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions or mass spectrometry.

Visualizing the Chemistry: Workflows and Pathways

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_drug_conjugation Drug Conjugation cluster_release Drug Release Antibody Antibody (with Lysine residues) Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody NHS Ester Reaction (pH 7.2-8.5) NHS_Ester Azidoethyl-SS-propionic NHS Ester NHS_Ester->Azide_Antibody ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC CuAAC Click Chemistry (Cu(I), Ligand, Ascorbate) Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->ADC Released_Drug Released Drug ADC->Released_Drug Disulfide Cleavage (DTT or TCEP)

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of Functional Groups

Functional_Group_Logic cluster_reactivity Reactive Moieties cluster_targets Reaction Partners cluster_products Resulting Linkages/State Crosslinker Azidoethyl-SS-propionic NHS Ester NHS NHS Ester Crosslinker->NHS Azide Azide Crosslinker->Azide Disulfide Disulfide Bond Crosslinker->Disulfide Amide Amide Bond NHS->Amide reacts with Triazole Triazole Ring Azide->Triazole reacts with Thiol Free Thiols Disulfide->Thiol is cleaved by Amine Primary/Secondary Amine Amine->Amide Alkyne Alkyne Alkyne->Triazole Reducing_Agent Reducing Agent (DTT, TCEP) Reducing_Agent->Thiol

Caption: Reactivity map of the functional groups of the crosslinker.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the fields of chemistry, biology, and medicine. Its unique combination of an amine-reactive group, a bioorthogonal handle for click chemistry, and a cleavable linker enables the precise construction and controlled deconstruction of sophisticated bioconjugates. A thorough understanding of its chemical properties and reactivity is paramount to its successful implementation in innovative research and development endeavors.

References

Azidoethyl-SS-propionic NHS ester structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azidoethyl-SS-propionic NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional, cleavable crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs).[1][] This guide provides a detailed examination of its molecular structure, the specific reactivity of its functional groups, and its applications. It includes comprehensive experimental protocols, quantitative data, and workflow visualizations to enable researchers to effectively utilize this versatile reagent. The molecule integrates three key chemical motifs: an amine-reactive NHS ester, a reducible disulfide bond, and a bioorthogonal azide (B81097) group, facilitating a multi-step, controlled approach to molecular assembly.[3][4]

Chemical Structure and Properties

This compound is a linker molecule designed with distinct functionalities at each end, separated by a cleavable spacer. This architecture allows for the sequential and specific conjugation of different molecules.

Below is a diagram illustrating the core components of the molecule.

cluster_0 This compound A Azide Group (N3) B Ethyl Spacer A->B -- C Disulfide Bond (-S-S-) B->C -- D Propionyl Spacer C->D -- E NHS Ester D->E --

Caption: Core functional components of the this compound linker.

Physicochemical Properties

The quantitative properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueReference
CAS Number 2243566-44-9[1][5]
Molecular Formula C9H12N4O4S2[][5]
Molecular Weight 304.35 g/mol []
Purity >95%[4][5]
Appearance White to off-white solid[6]
Solubility Soluble in DMF, DMSO, Water[7][8]
Storage Conditions Store at -20°C, keep dry and protected from light[]

Core Functional Groups and Reactivity

The utility of this linker stems from the distinct and predictable reactivity of its three primary functional groups.

N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Anchor

The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][9][10]

  • Reaction: It undergoes a nucleophilic acyl substitution with an amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[9][11]

  • Selectivity: While NHS esters can react with other nucleophiles like sulfhydryls or hydroxyls, these reactions are less stable and often reversible, especially in the presence of amines.[11]

  • Conditions: The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[7][9][12] At lower pH, amines are protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired conjugation reaction.[7][12] The half-life for hydrolysis is approximately 4-5 hours at pH 7.0 (0°C) but drops to just 10 minutes at pH 8.6 (4°C).[9]

Linker Linker-NHS Ester Conjugate Linker-Amide-Protein (Stable Conjugate) Linker->Conjugate pH 7.2-8.5 Protein Protein-NH2 (e.g., Lysine) Protein->Conjugate NHS NHS Byproduct Conjugate->NHS Release

Caption: Workflow for conjugating the NHS ester to a primary amine on a protein.

Disulfide (-S-S-) Bond: Cleavable Spacer

The disulfide bond is a key feature that renders the linker cleavable. This bond is stable under typical physiological conditions but can be readily reduced in specific environments.

  • Reactivity: The disulfide bond is cleaved by reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or endogenous thiols like glutathione, which is abundant inside cells.[3] This cleavage breaks the linker and releases the conjugated molecule from its target.

  • Application: This functionality is critical in drug delivery systems like ADCs, where the cytotoxic payload must remain attached to the antibody in circulation (oxidizing environment) and be released only after internalization into a target cell (reducing environment).[] The cleavage of disulfide bonds can be a critical trigger for protein function or drug release.[13][14][15]

cluster_0 Extracellular / In Vitro cluster_1 Intracellular / Reducing Env. A Biomolecule-S-S-Payload Reducer Reducing Agent (DTT, TCEP, Glutathione) A->Reducer Introduction of B Biomolecule-SH C HS-Payload (Released) Reducer->B Cleavage Reducer->C Cleavage

Caption: Reductive cleavage of the disulfide bond to release a conjugated payload.

Azide (-N3) Group: Bioorthogonal Handle

The azide group is a high-energy, yet remarkably stable functional group that does not react with most biological molecules, making it bioorthogonal.[16] Its primary role is to participate in "click chemistry" reactions.

  • Reactivity: Azides react specifically and efficiently with alkyne-containing molecules.[16] This reaction can be catalyzed by copper(I) in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or proceed without a catalyst using strained cyclooctynes (e.g., DBCO, BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][16][17] Both reactions form a highly stable triazole ring.

  • Application: This allows for the precise attachment of a second molecule (e.g., a fluorescent dye, a drug, or a purification tag) that has been pre-functionalized with an alkyne.[][18] This two-step approach (amine conjugation followed by click chemistry) provides greater control and flexibility over the final construct compared to a one-step process.

Conjugate Protein-Linker-N3 Final Protein-Linker-Triazole-Molecule Conjugate->Final SPAAC or CuAAC Alkyne Alkyne-Molecule (e.g., DBCO-Drug) Alkyne->Final

Caption: Click chemistry workflow for conjugating an azide-linker to an alkyne.

Experimental Protocols

The following protocols provide a generalized framework for using this compound. Optimization may be required based on the specific biomolecules used.

Protocol 1: Conjugation of NHS Ester to a Protein

This protocol describes the labeling of a protein with the linker via its primary amines.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

  • Prepare Protein: Ensure the protein is in a suitable buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete for reaction with the NHS ester.[9][12]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to create a 10-100 mM stock solution. Aqueous solutions of the ester are not stable and should be used right away.[7]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12] Gentle mixing is recommended.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture over a desalting column (size-exclusion chromatography) or through dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Click Chemistry Reaction (SPAAC)

This protocol describes the attachment of a DBCO-functionalized molecule to the azide-modified protein from Protocol 1.

Materials:

  • Azide-modified protein conjugate.

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-Drug).

  • Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

  • Prepare Reagents: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-molecule to the azide-modified protein.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored using analytical techniques like SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted DBCO-molecule.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the release of the conjugated payload.

Materials:

  • Purified conjugate containing the disulfide bond.

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP).

Methodology:

  • Reduction: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Analysis: Confirm cleavage and release of the payload using methods such as HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry.

Summary of Reaction Parameters

The following table summarizes key quantitative parameters for the reactions involving the linker's functional groups.

ParameterNHS Ester ReactionDisulfide CleavageSPAAC Reaction
Target Group Primary Amine (-NH2)Disulfide (-S-S-)Alkyne (e.g., DBCO)
Optimal pH 7.2 - 8.56.5 - 8.57.0 - 8.5
Typical Temperature 4°C or Room Temp.25 - 37°C4°C or Room Temp.
Typical Duration 1 - 4 hours30 min - 2 hours2 - 12 hours
Common Reagents -DTT, TCEPDBCO, BCN derivatives
Molar Excess 5 - 20x over protein100 - 1000x over conjugate1.5 - 5x over conjugate

References

An In-depth Technical Guide to Cleavable Crosslinkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cleavable Crosslinkers in Proteomics

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes in their native environments.[1][2] At the heart of this methodology are chemical crosslinkers, which are reagents that form covalent bonds between amino acid residues in close proximity. This guide focuses on a specific and highly advantageous class of these reagents: cleavable crosslinkers.

Unlike their non-cleavable counterparts which form permanent bonds, cleavable crosslinkers possess a labile bond within their spacer arm that can be broken under specific conditions, such as during mass spectrometric fragmentation. This unique feature significantly simplifies the identification and analysis of crosslinked peptides, a major bottleneck in traditional XL-MS workflows. The ability to "divide and conquer" by separating the crosslinked peptides in the gas phase has propelled the application of XL-MS from the study of purified protein complexes to proteome-wide interaction mapping in cells and tissues.[2][3]

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of cleavable crosslinkers in proteomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively design, execute, and interpret XL-MS experiments using these powerful tools.

Types and Chemistries of Cleavable Crosslinkers

Cleavable crosslinkers can be categorized based on the type of labile bond in their spacer arm and the reactive groups that target specific amino acid residues. The choice of crosslinker is critical and depends on the specific biological question, the nature of the protein or complex under investigation, and the available mass spectrometry instrumentation.

Mass Spectrometry (MS)-Cleavable Crosslinkers

The most significant advancement in cleavable crosslinker technology has been the development of reagents that are cleavable within the mass spectrometer, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2][3] This "MS-cleavability" generates characteristic reporter ions or fragment doublets in the MS/MS spectrum, which greatly facilitates the identification of crosslinked peptides.[4][5]

Table 1: Quantitative Properties of Common MS-Cleavable Crosslinkers

CrosslinkerAbbreviationReactive Group(s)Target Residue(s)Spacer Arm Length (Å)Mass Modification (Da)Cleavage Method
Disuccinimidyl sulfoxideDSSONHS esterK, S, T, Y10.1158.0038[6]CID/HCD
Disuccinimidyl dibutyric ureaDSBUNHS esterK, S, T, Y12.5196.0848[6]CID/HCD
Dihydrazide sulfoxideDHSOHydrazideD, E12.4[1]222.27[7]CID/HCD
Bismaleimide sulfoxideBMSOMaleimideC24.2[8]438.45[8]CID/HCD
1,1'-CarbonyldiimidazoleCDIImidazoleK, S, T, Y, N-terminus~2.6 (Zero-length)[9]28.0106 (as Urea)CID/HCD
Protein Interaction ReportersPIRsNHS esterK, N-terminusVariableVariableCID (Asp-Pro bond)

Note: The reactivity of NHS esters is primarily towards lysines (K) and protein N-termini, but can also react with serines (S), threonines (T), and tyrosines (Y) to a lesser extent.[4]

Other Cleavable Chemistries

While MS-cleavable linkers are dominant, other cleavage strategies exist, often employed for enrichment purposes prior to mass spectrometry. These include:

These linkers often incorporate an affinity tag, such as biotin, allowing for the enrichment of crosslinked species from complex mixtures.[10]

Experimental Workflow for XL-MS with Cleavable Crosslinkers

A typical XL-MS experiment using cleavable crosslinkers involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general workflow.

Experimental_Workflow General Experimental Workflow for XL-MS cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Protein_Sample 1. Protein Sample (Purified Complex or Cell Lysate) Crosslinking 2. Crosslinking Reaction (e.g., with DSSO or DSBU) Protein_Sample->Crosslinking Quenching 3. Quenching of Reaction Crosslinking->Quenching Denaturation 4. Denaturation, Reduction, and Alkylation Quenching->Denaturation Digestion 5. Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion Enrichment 6. Enrichment of Crosslinked Peptides (e.g., SEC or Affinity Purification) Digestion->Enrichment LC_MS 7. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 8. Data Analysis (e.g., MeroX, XlinkX) LC_MS->Data_Analysis Structural_Modeling 9. Structural Modeling and Interpretation Data_Analysis->Structural_Modeling EGFR_Signaling EGFR Signaling Initiation cluster_membrane Plasma Membrane cluster_dimer Activated Receptor Dimer EGFR1 EGFR EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR1->EGFR_dimer Dimerization & Autophosphorylation EGFR2 EGFR EGFR2->EGFR_dimer Dimerization & Autophosphorylation EGF EGF Ligand EGF->EGFR1 Binds EGF->EGFR2 Binds Grb2 Grb2 EGFR_dimer->Grb2 Recruits Shc Shc EGFR_dimer->Shc Recruits Sos SOS Grb2->Sos Binds TNF_Signaling TNF Receptor 1 Signaling Complex Assembly TNF TNF Trimer TNFR1 TNFR1 TNF->TNFR1 Binds & Trimerizes TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits cIAP cIAP1/2 TRAF2->cIAP Recruits Crosslinking_Strategies Logical Relationships of Crosslinking Strategies cluster_sample Sample Complexity cluster_crosslinker Crosslinker Choice cluster_workflow Workflow Start Research Question Purified Purified Protein/ Complex Start->Purified Complex Cell Lysate/ Whole Cells Start->Complex NonCleavable Non-Cleavable Purified->NonCleavable Cleavable MS-Cleavable Purified->Cleavable Complex->Cleavable Enrichable Enrichable (e.g., Biotin-tagged) Complex->Enrichable Direct Direct Analysis NonCleavable->Direct Cleavable->Direct Enrich Enrichment Enrichable->Enrich Enrich->Cleavable Often Combined

References

Heterobifunctional crosslinker with azide and NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heterobifunctional Crosslinkers with Azide (B81097) and NHS Ester Functionalities

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern chemical biology, proteomics, and drug development. These molecules possess two different reactive groups, enabling the sequential and specific conjugation of distinct biomolecules.[1] This guide focuses on a particularly versatile class of heterobifunctional crosslinkers: those featuring an N-hydroxysuccinimide (NHS) ester and an azide (-N₃) group.

The NHS ester provides a highly efficient means of reacting with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] The azide group, conversely, serves as a bioorthogonal handle. It remains inert to the complex milieu of biological systems until it is introduced to a specific reaction partner, most commonly an alkyne for "Click Chemistry" or a phosphine (B1218219) for Staudinger ligation.[3][4]

This dual-reactivity allows for a controlled, two-step conjugation strategy. First, a biomolecule is "tagged" with the azide group via its primary amines using the NHS ester. After removing the excess crosslinker, the newly introduced azide is ready for a highly specific reaction with a second molecule of interest. This methodology minimizes the formation of unwanted homodimers and provides precise control over the final conjugate architecture, which is critical for applications like antibody-drug conjugate (ADC) construction, surface immobilization, and protein-protein interaction studies.[1][4]

Core Concepts and Mechanism of Action

The utility of Azide-NHS ester crosslinkers stems from the distinct and highly selective chemistries of their two functional ends.

N-Hydroxysuccinimide (NHS) Ester Chemistry

The NHS ester is an amine-reactive group that undergoes nucleophilic acyl substitution with primary amines (-NH₂).[3] This reaction is most efficient in a slightly alkaline environment, typically between pH 7 and 9, where the primary amines are deprotonated and thus more nucleophilic.[5][6] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more pronounced in dilute protein solutions.[5][7] To maximize conjugation efficiency, it is recommended to work with concentrated protein solutions and to use non-amine-containing buffers such as phosphate, borate, or HEPES.[5][8] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5]

Azide Chemistry: A Bioorthogonal Handle

The azide group is exceptionally stable in biological environments and does not react with native functional groups found in proteins or cells. Its bioorthogonality allows for its specific reaction with a partner group introduced onto a second molecule.[9]

  • Click Chemistry : This is the most common application for the azide group.[10]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To avoid the potential cytotoxicity of copper catalysts, the azide can be reacted with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[4][11] This reaction proceeds rapidly without a catalyst and is ideal for use in living systems.[4]

  • Staudinger Ligation : The azide group can react with a triarylphosphine to form an aza-ylide intermediate, which then rearranges to form a stable amide bond.[7] This provides another copper-free method for bioconjugation.[7]

  • Photoactivatable Aryl Azides : Some crosslinkers incorporate a nitrophenyl azide instead of a simple alkyl azide.[5] When exposed to UV light, this group forms a highly reactive nitrene that can non-selectively insert into C-H and N-H bonds of nearby molecules.[5][12] This is useful for capturing transient protein interactions.[13]

Data Presentation: Properties of Common Crosslinkers

The selection of a specific Azide-NHS ester crosslinker often depends on the required spacer length, solubility, and the nature of the azide group.

Crosslinker Name Spacer Arm Length (Å) Solubility Key Features
Azidobutyric acid NHS ester (NHS-C3-Azide)~4.7 Å (approx.)Organic Solvents (DMSO, DMF)Short spacer arm, commonly used for introducing azides.[4]
NHS-PEGn-Azide (e.g., n=4, 6)Variable (e.g., ~21.7 Å for PEG4)Water-Soluble (PEGylated)Polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[6][14]
Sulfo-SANPAH18.2 ÅWater-SolubleContains a photoactivatable nitrophenyl azide and a sulfo-NHS ester for increased water solubility.[5]
Azidoethyl-SS-propionic NHS ester~11.8 Å (approx.)Organic SolventsFeatures a disulfide bond in the spacer arm, making the linkage cleavable with reducing agents like DTT.[15]
N-hydroxysuccinimidyl-4-azidobenzoate (HSAB)~7.7 Å (approx.)Organic SolventsA photoactivatable aryl azide crosslinker.[1]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling and Conjugation

This protocol describes the general workflow for labeling a protein (Protein A) with an azide group and subsequently conjugating it to a second molecule containing a cyclooctyne (Molecule B) via copper-free click chemistry (SPAAC).

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-NHS ester crosslinker (e.g., NHS-PEG4-Azide).

  • Anhydrous DMSO or DMF.[6]

  • Molecule B containing a DBCO or BCN group.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).[7]

Methodology:

Part A: Introduction of the Azide Group onto Protein A

  • Preparation: Equilibrate the vial of the moisture-sensitive Azide-NHS ester to room temperature before opening.[6][7]

  • Crosslinker Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6] Do not store the reconstituted crosslinker.[5]

  • Reaction Setup: Add the crosslinker solution to the Protein A solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.[6] A 10- to 50-fold molar excess of the crosslinker over the protein is typically used. For protein concentrations >5 mg/mL, use a 10-fold molar excess; for concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.[7]

  • Purification: Remove excess, non-reacted crosslinker and the quenched byproducts from the azide-labeled Protein A using a desalting column or dialysis. The protein is now "azide-activated" (Protein A-N₃).

Part B: Conjugation of Azide-Activated Protein A to Molecule B (SPAAC)

  • Reaction Setup: Mix the purified azide-activated Protein A-N₃ with Molecule B (containing a DBCO or BCN group). A 1.5- to 3-fold molar excess of Molecule B is typically sufficient.

  • Incubation: Incubate the reaction for 1-4 hours at 37°C or 16-24 hours at room temperature.[7] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Final Purification: If necessary, purify the final conjugate (Protein A-Molecule B) from excess Molecule B using size exclusion chromatography or another appropriate method.

Protocol 2: General Reaction Conditions

This table summarizes typical conditions for the two stages of the crosslinking reaction.

Parameter NHS Ester Reaction Azide Reaction (SPAAC Example)
pH 7.2 - 8.5[8]7.0 - 8.5
Buffer System PBS, HEPES, Borate, Bicarbonate[5]PBS, HEPES (non-nucleophilic buffers)
Forbidden Buffers Tris, Glycine (any primary amine)[6]Buffers with reducing agents (for some azides)[7]
Reagent Molar Excess 10x to 50x over protein[7]1.5x to 3x over azide-labeled protein
Temperature 4°C to Room Temperature[8]Room Temperature to 37°C[7]
Reaction Time 30 minutes to 2 hours[7]1 to 24 hours[7]

Visualizations

G cluster_0 Core Structure of an Azide-NHS Ester Crosslinker a NHS Ester Group b Spacer Arm a->b c Azide Group b->c

Caption: Core components of an Azide-NHS ester heterobifunctional crosslinker.

G P1 Protein A (with -NH2 groups) Step1 Step 1: NHS Ester Reaction (pH 7-9) P1->Step1 Xlinker Azide-NHS Ester Crosslinker Xlinker->Step1 P1_Azide Azide-Labeled Protein A Step1->P1_Azide Purify Purification (Remove excess crosslinker) P1_Azide->Purify Step2 Step 2: Click Chemistry (SPAAC) Purify->Step2 P2 Molecule B (with Alkyne/DBCO) P2->Step2 Conjugate Final Conjugate (Protein A - Molecule B) Step2->Conjugate

Caption: Workflow for a two-step bioconjugation using an Azide-NHS ester.

Caption: Reaction pathway showing amine acylation followed by click chemistry.

References

The Role of N-Hydroxysuccinimide Esters in Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, providing a robust and versatile method for the covalent modification of proteins and other biomolecules.[1] Their widespread adoption is due to their high reactivity and selectivity towards primary amines under mild, aqueous conditions, forming stable and irreversible amide bonds.[2][3] This technical guide offers an in-depth exploration of the core principles of NHS ester chemistry, quantitative data on reaction parameters, detailed experimental protocols for key applications, and troubleshooting guidance for researchers in biotechnology and drug development.

Core Principles of NHS Ester Chemistry

At its heart, the utility of NHS esters lies in a straightforward yet powerful chemical reaction: nucleophilic acyl substitution. This reaction is highly selective for the primary amines (-NH₂) found at the N-terminus of polypeptides and on the ε-amino group of lysine (B10760008) residues.[1][2]

The Reaction Mechanism

The process begins with the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group as a benign byproduct and forming a highly stable amide bond.[2] This newly formed bond is thermodynamically stable and not susceptible to cleavage under typical physiological conditions.[2]

Below is a diagram illustrating the fundamental reaction pathway.

Caption: General mechanism of NHS ester reaction with a primary amine.
Competing Reaction: Hydrolysis

The primary competing reaction in aqueous environments is the hydrolysis of the NHS ester, which cleaves the ester bond and renders the reagent inactive.[1] The rate of this hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[4][5] This competition between the desired aminolysis and undesired hydrolysis is a critical factor to manage for successful conjugation.[]

Factors Influencing Reaction Efficiency

Optimizing an NHS ester conjugation reaction requires careful consideration of several key parameters that dictate the balance between aminolysis and hydrolysis.

pH

The reaction pH is the most critical factor.[7][8] A compromise must be struck: the pH needs to be high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines, but not so high that the rate of NHS ester hydrolysis dominates the reaction.[1] The optimal pH range for most NHS ester reactions is between 7.2 and 8.5.[4][9] The optimal pH for modification is often cited as 8.3-8.5.[7][10]

Buffer Composition

The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[4][8] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES.[4]

Reagent Concentration

Higher concentrations of the protein and the NHS ester reagent favor the desired acylation reaction over hydrolysis.[] For dilute protein solutions, a greater molar excess of the NHS ester may be required to achieve a sufficient degree of labeling.[2]

Temperature and Incubation Time

Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][8] Lower temperatures can help minimize the rate of hydrolysis, which is particularly useful for sensitive proteins or when longer reaction times are needed.[7]

NHS vs. Sulfo-NHS Esters

A key distinction exists between standard NHS esters and their sulfonated counterparts, Sulfo-NHS esters.

  • NHS Esters: These are generally hydrophobic and require dissolution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[8] Their hydrophobicity allows them to permeate cell membranes.

  • Sulfo-NHS Esters: The addition of a sulfonate group (-SO₃) to the N-hydroxysuccinimide ring significantly increases water solubility.[11] This allows Sulfo-NHS reagents to be dissolved directly in aqueous buffers and, importantly, prevents them from crossing the cell membrane, making them ideal for cell-surface labeling applications.[11]

Quantitative Data for Reaction Optimization

To aid in experimental design, the following tables summarize key quantitative data regarding the stability and reactivity of NHS esters.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[7]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
7.025~4 - 5 hours
8.025~1 hour
8.6410 minutes
8.625<10 minutes
(Data compiled from multiple sources)[4][5][12][13][14]

Applications & Experimental Protocols

NHS esters are employed in a wide array of applications, from basic research to the development of therapeutics and diagnostics.

Protein Labeling with Fluorophores and Biotin

One of the most common uses of NHS esters is the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, to proteins, particularly antibodies.[2][9]

This protocol provides a general procedure for labeling Immunoglobulin G (IgG) antibodies.

1. Materials:

  • IgG antibody (1-10 mg/mL)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or 50mM Sodium Borate, pH 8.3-8.5.[1][15] (Ensure buffer is free of primary amines).

  • NHS-Fluorescein

  • Anhydrous DMSO or DMF

  • Purification Column (e.g., Sephadex G-25)[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

2. Procedure:

  • Protein Preparation: If the antibody is in an incompatible buffer (like Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column. The final protein concentration should be between 1-10 mg/mL.[2]

  • NHS-Fluorescein Preparation: Allow the vial of NHS-Fluorescein to equilibrate to room temperature before opening to prevent moisture condensation.[16] Immediately before use, dissolve the NHS-Fluorescein in DMSO or DMF to create a 10 mg/mL stock solution.[16]

  • Molar Excess Calculation: Determine the volume of NHS-Fluorescein stock to add to achieve a 10-20 fold molar excess over the antibody.[2]

    • Formula:μL of NHS-Fluorescein = (Molar Excess) * (mg of Ab / MW of Ab) * (MW of Dye) * (1 / Stock Conc. in mg/μL)

  • Labeling Reaction: Add the calculated volume of the NHS-Fluorescein solution to the antibody solution while gently vortexing.[1] Incubate the reaction for 60 minutes at room temperature, protected from light.[1]

  • Quenching (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7]

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[2] The first colored fraction to elute will be the labeled antibody.

  • Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing in single-use aliquots at -20°C.[1]

Protein Crosslinking for Interaction Studies

Homobifunctional NHS esters (containing two NHS ester groups) are used to covalently link interacting proteins, effectively "freezing" the interaction for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[4]

Immobilization on Surfaces

NHS esters are used to activate carboxylate-containing surfaces (e.g., ELISA plates, beads, biosensors) for the covalent immobilization of proteins. The activated surface readily reacts with primary amines on the protein to be immobilized, creating a stable linkage for assays and affinity purification.[17]

Workflow and Troubleshooting

Successful protein modification with NHS esters requires careful planning and execution. The following workflow diagram and troubleshooting table provide guidance for optimizing experiments and resolving common issues.

General Experimental Workflow

ExperimentalWorkflow A 1. Prepare Protein (Buffer exchange to amine-free buffer, pH 7.2-8.5) C 3. Perform Conjugation (Add ester to protein, incubate RT or 4°C) A->C B 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF immediately before use) B->C D 4. Quench Reaction (Add Tris or Glycine buffer) C->D 1-4 hours Fail Low/No Labeling C->Fail E 5. Purify Conjugate (Gel filtration, dialysis) D->E F 6. Analyze & Store (Determine labeling degree, store appropriately) E->F E->Fail Success Successful Conjugate F->Success

Caption: A generalized workflow for protein modification using NHS esters.
Troubleshooting Guide

ProblemPossible CauseSolution
Low or No Labeling Yield Incorrect Buffer: Presence of primary amines (Tris, glycine) in the protein or reaction buffer.[4]Perform buffer exchange into an amine-free buffer (e.g., PBS, Borate, HEPES) at pH 7.2-8.5 before labeling.[1]
Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly. Stock solutions in aqueous buffers are unstable.[16]Use fresh, high-quality NHS ester. Allow reagent to warm to room temperature before opening. Prepare solutions in anhydrous DMSO/DMF immediately before use.[2]
Suboptimal pH: Reaction pH is too low (<7.0), resulting in protonated, non-reactive amines.[8]Ensure the final reaction pH is between 7.2 and 8.5 using a calibrated pH meter.[7]
Insufficient Molar Excess: The ratio of NHS ester to protein is too low, especially for dilute protein solutions.[2]Increase the molar excess of the NHS ester reagent. Optimize the ratio empirically for your specific protein.
Protein Precipitation High Degree of Labeling: Over-modification can alter the protein's isoelectric point and solubility.Reduce the molar excess of the NHS ester reagent or decrease the reaction time.
Solvent Effects: High concentration of organic solvent (DMSO/DMF) can denature some proteins.Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).
Inconsistent Results Degraded DMF: Old or improperly stored DMF can contain dimethylamine, which reacts with the NHS ester.[8]Use a high-quality, anhydrous grade of DMF. If a "fishy" odor is present, discard the solvent and use a fresh bottle.[8]
pH Drift: During large-scale reactions, hydrolysis can release N-hydroxysuccinimide, acidifying the mixture.[8]Use a more concentrated buffer or monitor and adjust the pH during the reaction.[8]

References

An In-depth Technical Guide to the Applications of Azide-Containing Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a transformative methodology in chemical biology, drug discovery, and materials science, lauded for its efficiency, selectivity, and biocompatibility.[1][2] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful ligation reaction that forms a stable triazole linkage.[3][4] Azide-containing linkers are pivotal reagents in this reaction, serving as molecular bridges to covalently connect a payload—such as a therapeutic agent, a fluorescent dye, or a biotin (B1667282) tag—to a biological molecule of interest, like an antibody or a protein.[3][5] The bioorthogonal nature of the azide (B81097) group, meaning it does not react with native biological functionalities, allows for highly specific and high-yield reactions in complex biological media.[5] This guide provides a comprehensive overview of the applications of azide-containing linkers in click chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Core Concepts of Azide-Alkyne Click Chemistry

The most prominent click reaction involving azide linkers is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4] This reaction can be performed in two main modalities:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes that readily react with azides to release ring strain.[7] This catalyst-free approach is highly biocompatible and has become the method of choice for in vivo labeling studies.[7]

The resulting 1,2,3-triazole linkage is exceptionally stable, resisting cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, making it an ideal covalent linker for in vivo applications.[4][8][9]

Types of Azide-Containing Linkers and Their Applications

A diverse array of azide-containing linkers have been developed to suit various applications:

  • Aliphatic Azide Linkers: These provide a simple and hydrophobic spacer, suitable for applications where a flexible chain is desired.

  • PEGylated Azide Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains enhances the water solubility and reduces aggregation of the resulting bioconjugate, often improving its pharmacokinetic properties.[10]

  • Cleavable Azide Linkers: These linkers contain a moiety that can be cleaved under specific conditions, such as exposure to light (photocleavable linkers) or reducing agents. This allows for the controlled release of the conjugated payload.

  • Bifunctional and Heterobifunctional Azide Linkers: These linkers possess an azide at one terminus and another reactive group (e.g., NHS ester, maleimide) at the other, enabling the sequential conjugation of two different molecules.[11]

These linkers have found widespread use in:

  • Drug Development: Particularly in the synthesis of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[8]

  • Proteomics: For the identification and quantification of proteins, their post-translational modifications, and their interactions.[1]

  • Bioconjugation: The general labeling of biomolecules with fluorescent dyes, biotin, or other reporter molecules for imaging and detection.[5]

  • Materials Science: The functionalization of surfaces and polymers.

Quantitative Data on Azide Linker Performance

The efficiency of a click reaction is influenced by the choice of linker, the reaction conditions, and the specific azide and alkyne counterparts. The following tables summarize key quantitative data for different azide linkers and reaction types.

ParameterCuAAC with Aliphatic AzideSPAAC with Aliphatic Azide and DBCO
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield Very High (>95%)Very High (>95%)
Second-Order Rate Constant 10 to 104 M-1s-1~1 M-1s-1

Data compiled from multiple sources.[12][13]

Linker TypeSpecific Linker DerivativeWavelength (nm)Quantum Yield (Φ)Cleavage Conditions & Notes
o-Nitrobenzyl (ONB) Standard o-Nitrobenzyl~340-3650.49–0.63Cleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters.[14]
Veratryl-based (di-alkoxy ONB)365-Dramatically increased rate of cleavage compared to standard ONB.[15]
α-methyl-ONB365-5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[15]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-containing linker (10-50 fold molar excess over the protein)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Quenching solution (e.g., 50 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.

  • Initiation of Reaction: Add the catalyst premix to the protein-linker solution.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and catalyst.

  • Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the labeling efficiency.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Bifunctional Azide Linker

Materials:

  • Monoclonal antibody (mAb) in an appropriate buffer

  • Bifunctional linker with an azide and an NHS ester (e.g., Azido-PEG-NHS ester)

  • Alkyne-modified cytotoxic drug

  • Click chemistry reagents (as in Protocol 1)

  • Purification systems (e.g., protein A chromatography, size-exclusion chromatography)

Procedure:

  • Antibody Modification: React the mAb with the bifunctional linker. The NHS ester will react with lysine (B10760008) residues on the antibody surface to form a stable amide bond.

  • Purification: Purify the azide-modified antibody to remove excess linker.

  • Click Conjugation: React the azide-modified antibody with the alkyne-modified cytotoxic drug using the CuAAC protocol described above.

  • Purification: Purify the resulting ADC using chromatography to remove unconjugated antibody, drug, and other impurities.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.[5]

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation

experimental_workflow start Start protein_prep Prepare Alkyne-Modified Protein start->protein_prep linker_prep Prepare Azide Linker Solution start->linker_prep reaction_setup Set up Click Reaction Mixture protein_prep->reaction_setup linker_prep->reaction_setup catalyst_add Add Cu(I) Catalyst (for CuAAC) reaction_setup->catalyst_add incubation Incubate (1-4h, RT) catalyst_add->incubation purification Purify Conjugate (e.g., SEC) incubation->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for bioconjugation using azide-alkyne click chemistry.

Signaling Pathway: Probing Glycosylation via Metabolic Labeling

Metabolic oligosaccharide engineering utilizes azido (B1232118) sugars to probe glycosylation pathways.[5][12][16][17][18] Cells are fed with an unnatural sugar analog containing an azide group, which is incorporated into glycoproteins through the cell's natural biosynthetic machinery. The azide-labeled glycoproteins can then be detected and identified using click chemistry.

glycosylation_pathway cluster_cell Cell cluster_detection Detection azido_sugar Azido Sugar (e.g., Ac4ManNAz) uptake Cellular Uptake azido_sugar->uptake metabolism Metabolic Conversion uptake->metabolism incorporation Incorporation into Glycoproteins metabolism->incorporation azido_glycoprotein Azide-Labeled Glycoprotein incorporation->azido_glycoprotein click_reaction Click Chemistry (SPAAC) azido_glycoprotein->click_reaction alkyne_probe Alkyne-Probe (e.g., DBCO-Fluorophore) alkyne_probe->click_reaction labeled_glycoprotein Fluorescently Labeled Glycoprotein click_reaction->labeled_glycoprotein analysis Downstream Analysis (Imaging, Proteomics) labeled_glycoprotein->analysis

Caption: Probing glycosylation pathways using metabolic labeling with azido sugars and click chemistry.

Conclusion

Azide-containing linkers are indispensable tools in the realm of click chemistry, enabling the precise and efficient construction of complex bioconjugates for a wide range of applications in research and drug development. The choice between CuAAC and SPAAC, along with the selection of the appropriate linker, allows for the fine-tuning of reaction kinetics, biocompatibility, and the physicochemical properties of the final product. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of azide-containing linkers in their scientific endeavors.

References

Azidoethyl-SS-propionic NHS ester CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Azidoethyl-SS-propionic NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, mechanism of action, and detailed protocols for its application, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

This compound is a versatile chemical tool featuring three key functional components: an N-hydroxysuccinimide (NHS) ester, a disulfide bond, and a terminal azide (B81097) group. This unique architecture allows for the sequential and specific conjugation of biomolecules.

PropertyValueSource(s)
CAS Number 2243566-44-9[1][2][3]
Molecular Formula C₉H₁₂N₄O₄S₂[1]
Molecular Weight 304.3 g/mol [2][4][5]
Alternative Names NHS-SS-Azide
Purity Typically ≥95%[2][3]
Storage Conditions -20°C, under inert atmosphere, protected from moisture[1]

Mechanism of Action and Applications

The functionality of this compound is derived from its three principal components:

  • NHS Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) under mild basic conditions (pH 8.3-8.5).[5]

  • Disulfide Bond: The central disulfide linkage is stable under physiological conditions found in the bloodstream. However, it is readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or high intracellular concentrations of glutathione (B108866) (GSH).[4][6][7] This feature is crucial for the controlled release of conjugated payloads within the target cell.

  • Azide Group: The terminal azide allows for bioorthogonal "click chemistry" reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1][6][8]

This trifecta of functionalities makes the linker exceptionally useful in constructing complex bioconjugates. Its primary application is in the development of ADCs, where it serves to connect a cytotoxic drug to a monoclonal antibody.[1][6] Other applications include fluorescent labeling of proteins and immobilizing biomolecules onto surfaces.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Protein Modification via NHS Ester Reaction

This protocol outlines the steps to conjugate the linker to a protein, such as an antibody, through its primary amine groups.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration, desalting column)

Procedure:

  • Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Reaction Setup: Adjust the protein solution concentration to 1-10 mg/mL in the reaction buffer.

  • Conjugation: Add a calculated molar excess of the linker solution to the protein solution. A 20-fold molar excess is a common starting point for achieving a desirable degree of labeling on an antibody. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[5] Protect from light if working with photosensitive molecules.

  • Purification: Remove excess, unreacted linker and byproducts (like N-hydroxysuccinimide) using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).

Click Chemistry Reaction (SPAAC Example)

This protocol describes the second step, where a payload (e.g., a drug molecule) containing a strained alkyne (like DBCO) is attached to the azide-modified protein.

Materials:

  • Azide-modified protein from the previous step

  • DBCO-containing payload

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reagent Preparation: Dissolve the DBCO-containing payload in a compatible solvent (e.g., DMSO).

  • Reaction Setup: In a suitable reaction vessel, combine the azide-modified protein with the DBCO-payload. A molar excess of the payload (e.g., 3 to 5-fold) is typically used to ensure complete reaction with the available azide groups.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

  • Purification: Purify the final conjugate to remove any unreacted payload and other impurities. The purification method will depend on the nature of the conjugate and may include chromatography (e.g., size exclusion, hydrophobic interaction) or dialysis.

Visualization of Workflow and Mechanism

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Payload Conjugation Antibody Antibody (with Lysine -NH2) Reaction1 NHS Ester Reaction (pH 8.3-8.5) Antibody->Reaction1 Linker Azidoethyl-SS-propionic NHS Ester Linker->Reaction1 Azide_Antibody Azide-Modified Antibody Reaction1->Azide_Antibody Payload DBCO-Drug Reaction2 Click Chemistry (SPAAC) Payload->Reaction2 Azide_Antibody_2 Azide-Modified Antibody Azide_Antibody_2->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC G cluster_0 Extracellular Space (Bloodstream) cluster_1 Target Cancer Cell ADC ADC in Circulation (Linker is Stable) Internalization Internalization (Endocytosis) ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Cytotoxicity

References

Purity and Quality Considerations for Bioconjugation Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] From antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for cellular imaging, the success of these applications hinges on the quality and purity of the bioconjugation reagents used.[2][3] Impurities or variations in reagent quality can lead to inconsistent results, reduced efficacy, and potential safety concerns.[4] This guide provides a comprehensive overview of the critical purity and quality considerations for bioconjugation reagents, offering insights into analytical methods, experimental protocols, and the impact of impurities on final conjugate performance.

The Critical Role of Reagent Purity in Bioconjugation

The success of a bioconjugation reaction is directly dependent on the purity of the starting materials.[5] High-purity reagents are essential for achieving consistent and reproducible results.[6] Impurities can interfere with the conjugation process, leading to low yields, heterogeneous products, and difficulty in characterization.[7][8]

Impact of Impurities

Impurities in bioconjugation reagents can be broadly categorized as organic, inorganic, or residual solvents.[9] These can arise during synthesis, purification, or storage of the reagent.[9]

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[9] For example, in peptide-based reagents synthesized by solid-phase peptide synthesis (SPPS), impurities can include deletion and insertion sequences, racemized amino acids, and incompletely deprotected side chains.[8] Such impurities can compete with the intended reaction, leading to a heterogeneous mixture of conjugates with varying properties.

  • Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts.[9] Metal ions, for instance, can interfere with certain conjugation chemistries or affect the stability of the biomolecule.

  • Residual Solvents: Solvents used in the manufacturing process can remain in the final product and may impact the stability and reactivity of the reagent.[9]

The presence of these impurities can have significant consequences:

  • Reduced Conjugation Efficiency: Impurities can react with the functional groups on the biomolecule or the other reagent, reducing the yield of the desired conjugate.

  • Formation of Undesired By-products: Side reactions with impurities can lead to the formation of complex and difficult-to-characterize by-products.[10]

  • Alteration of Biomolecule Function: The conjugation process itself, or the presence of impurities, can potentially alter the structure and function of the biomolecule, such as an antibody's binding affinity or an enzyme's activity.[6][10]

  • Inconsistent Lot-to-Lot Performance: Variations in the type and level of impurities between different batches of a reagent can lead to significant variability in conjugation outcomes.[3]

Logical Relationship of Purity and Conjugation Success

ReagentPurity High Reagent Purity LowImpurities Low Level of Impurities ReagentPurity->LowImpurities leads to SpecificReactivity Specific and Predictable Reactivity LowImpurities->SpecificReactivity enables HighYield High Yield of Desired Conjugate SpecificReactivity->HighYield results in HomogeneousProduct Homogeneous Product SpecificReactivity->HomogeneousProduct results in SuccessfulConjugation Successful Bioconjugation HighYield->SuccessfulConjugation HomogeneousProduct->SuccessfulConjugation ReproducibleResults Reproducible Results SuccessfulConjugation->ReproducibleResults

Caption: The impact of reagent purity on the success of bioconjugation.

Analytical Methods for Quality Control

A robust quality control (QC) program is essential to ensure the purity and consistency of bioconjugation reagents.[11] A variety of analytical techniques are employed to characterize these reagents and the resulting conjugates.[12][13]

Characterization of Bioconjugation Reagents

The selection of appropriate analytical methods depends on the nature of the reagent.[14]

Analytical TechniquePurposeKey Parameters Assessed
Chromatography (HPLC, UPLC, GC) Purity assessment and separation of components.[12]Purity (%), presence of impurities, retention time.
Mass Spectrometry (LC-MS, MALDI-TOF) Molecular weight determination and structural confirmation.[7][12]Molecular weight, confirmation of chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation.[12]Chemical structure, presence of functional groups.
UV-Vis Spectroscopy Quantification and assessment of chromophoric groups.[12][]Concentration, absorbance spectrum.
Karl Fischer Titration Measurement of water content.[12]Moisture content (%).
Endotoxin Testing (LAL) Ensures biocompatibility for in vivo applications.[12]Endotoxin levels (EU/mL).
Characterization of Bioconjugates

After the conjugation reaction, it is crucial to characterize the final product to confirm its identity, purity, and functionality.[]

Analytical TechniquePurposeKey Parameters Assessed
Size-Exclusion Chromatography (SEC) Separation based on size to assess aggregation and purity.[][16]Purity (%), presence of aggregates or fragments.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Molecular weight estimation and purity assessment.[7][]Apparent molecular weight, presence of unreacted components.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity, useful for ADCs.[13]Drug-to-antibody ratio (DAR) distribution.
UV-Vis Spectroscopy Determination of the degree of labeling (DOL) or DAR.[13][]Molar ratio of the conjugated molecules.
Mass Spectrometry (MS) Precise mass determination of the conjugate.[7][13]Molecular weight of the conjugate, confirmation of conjugation.
Enzyme-Linked Immunosorbent Assay (ELISA) Assessment of binding activity for antibody conjugates.[12]Antigen binding affinity.

Experimental Protocols for Purity Assessment

Detailed and standardized protocols are essential for accurate and reproducible assessment of reagent purity.

General Workflow for Reagent Quality Control

Start Reagent Batch Received Visual Visual Inspection Start->Visual Physical Physical Characterization (e.g., solubility) Visual->Physical Analytical Analytical Testing Physical->Analytical HPLC HPLC/UPLC for Purity Analytical->HPLC MS Mass Spectrometry for Identity Analytical->MS NMR NMR for Structure Analytical->NMR Specs Compare to Specifications HPLC->Specs MS->Specs NMR->Specs Pass Release for Use Specs->Pass Pass Fail Reject Batch Specs->Fail Fail cluster_cell Target Cancer Cell Receptor Target Antigen (Receptor) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding

References

Core Principles of Antibody-Drug Conjugate Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental principles of linkers used in antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of linker technology, from basic concepts to detailed experimental protocols and quantitative analysis.

Introduction to Antibody-Drug Conjugate Linkers

Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] The linker is a critical component of an ADC, covalently connecting the antibody to the cytotoxic payload. Its design is paramount to the overall efficacy and safety of the ADC, as it must remain stable in systemic circulation to prevent premature release of the payload and then efficiently release the active drug at the target tumor site.[1][2]

The ideal linker possesses two key characteristics:

  • High stability in circulation: The linker must be sufficiently stable in the bloodstream to prevent the premature release of the cytotoxic payload, which could lead to systemic toxicity and a reduced therapeutic window.

  • Efficient payload release at the target site: Upon reaching the tumor, the linker should facilitate the rapid and complete release of the active form of the cytotoxic drug, maximizing its anti-tumor activity.

Linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these linker types has a profound impact on the ADC's mechanism of action, pharmacokinetic profile, and overall therapeutic index.[]

Types of ADC Linkers

Cleavable Linkers

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the target cancer cells.[4] This controlled release mechanism allows for the delivery of the payload in its most active form. There are several strategies for designing cleavable linkers, each exploiting a different physiological trigger.

These linkers are designed to cleave in response to specific chemical conditions within the tumor microenvironment or inside the cell.

  • Acid-Labile (Hydrazone) Linkers: These linkers incorporate a hydrazone bond that is stable at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) of cancer cells.[] This pH-dependent cleavage facilitates the release of the payload following internalization of the ADC. An example of an ADC that utilized a hydrazone linker is gemtuzumab ozogamicin (B1678132) (Mylotarg).[]

  • Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents. The intracellular concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the extracellular space (~5 µM).[] This differential in GSH concentration allows for the selective cleavage of the disulfide linker and release of the payload within the cytoplasm of the target cell.

These linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.

  • Protease-Cleavable (Peptide) Linkers: These linkers typically consist of a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. A commonly used dipeptide linker is valine-citrulline (Val-Cit), which is highly stable in plasma but is efficiently cleaved by cathepsin B upon internalization of the ADC into the lysosome.[6] This cleavage releases the payload in a traceless manner.

  • β-Glucuronidase-Cleavable Linkers: β-glucuronidase is an enzyme that is abundant in the lysosomes of many tumor types and is also present in the tumor microenvironment. Linkers containing a β-glucuronide moiety can be selectively cleaved by this enzyme, leading to the release of the cytotoxic drug.

  • β-Galactosidase-Cleavable Linkers: Similar to β-glucuronidase, β-galactosidase is another lysosomal enzyme that can be exploited for targeted drug release. Linkers incorporating a β-galactoside substrate can be cleaved by this enzyme within the lysosome.

Non-Cleavable Linkers

In contrast to cleavable linkers, non-cleavable linkers do not contain a labile bond and remain intact throughout the delivery and internalization process. The release of the payload from a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This process releases the payload with the linker and a residual amino acid from the antibody attached.

A key advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[4] However, the active metabolite released from a non-cleavable ADC is often less membrane-permeable, which can limit the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative tumor cells. Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC that utilizes a non-cleavable thioether linker.[]

Quantitative Data on Linker Performance

The performance of different linker technologies can be quantitatively assessed through various in vitro and in vivo studies. Key parameters include plasma stability and cytotoxic potency.

Plasma Stability of ADC Linkers

The stability of an ADC in plasma is a critical determinant of its safety and efficacy. It is often measured as the half-life (t½) of the intact ADC in plasma.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Cleavable
pH-SensitiveHydrazone~183 hours at pH 7.4, ~4.4 hours at pH 5.0[]Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 days[7]Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[7]
Protease-SensitiveValine-Alanine (Val-Ala)Stable[7]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[7]
Enzyme-Sensitiveβ-GlucuronideHighly Stable[7]Shows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.[7]
Enzyme-SensitiveSulfatase-CleavableHigh (over 7 days in mouse plasma)[7]Demonstrates high plasma stability and potent in vitro cytotoxicity.[7]
Non-Cleavable
ThioetherSMCCGenerally highOffers enhanced plasma stability compared to many cleavable linkers, leading to a wider therapeutic window.[4]
In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). The choice of linker can significantly influence the IC50 value.

ADC TargetCell LineLinker TypePayloadIC50 (ng/mL)Reference
HER2N87Non-cleavable (SMCC)DM113-43[8]
HER2BT474Non-cleavable (SMCC)DM113-43[8]
HER2HCC1954Non-cleavable (SMCC)DM1< 173[8]
HER2MDA-MB-361-DYT2Cleavable (Thailanstatin)Thailanstatin~77 (for DAR > 3.5)[8]
HER2NCI-N87Cleavable (vc)MMAE~3.0[9]
HER2BT-474Cleavable (vc)MMAE~3.0[9]
HER2SK-BR-3Cleavable (vc)MMAE~3.0[9]

Note: IC50 values can vary significantly based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ADC linkers.

Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. Accurate determination of DAR is essential for ensuring batch-to-batch consistency and for understanding the ADC's structure-activity relationship.

Principle: This method relies on the Beer-Lambert law and the differential UV absorbance of the antibody and the payload at specific wavelengths.[][11]

Protocol:

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance of the payload (λmax_drug). Calculate the molar extinction coefficients (ε_Ab,280 and ε_Ab,λmax_drug).

    • Measure the absorbance of a known concentration of the free payload at 280 nm and λmax_drug. Calculate the molar extinction coefficients (ε_drug,280 and ε_drug,λmax_drug).

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC sample at 280 nm (A_ADC,280) and λmax_drug (A_ADC,λmax_drug).

  • Calculate Concentrations:

    • The concentrations of the antibody (C_Ab) and the drug (C_drug) in the ADC sample can be calculated using the following simultaneous equations:

      • A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)

      • A_ADC,λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_drug,λmax_drug * C_drug)

  • Calculate DAR:

    • DAR = C_drug / C_Ab

Principle: HIC separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, ADC species with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the determination of the DAR distribution.[12][13]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): Prepare a buffer (e.g., 50 mM sodium phosphate, pH 7.0) containing a high concentration of salt (e.g., 2 M ammonium (B1175870) sulfate).[13]

    • Mobile Phase B (Low Salt): Prepare the same buffer without the high concentration of salt. Organic modifiers like isopropanol (B130326) or acetonitrile (B52724) can be added to Mobile Phase B to facilitate the elution of highly hydrophobic species.[13]

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each DAR species.

Principle: LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to provide accurate mass measurements of the intact ADC and its different drug-loaded species.[14][15]

Protocol:

  • Sample Preparation (Optional):

    • For complex samples, the ADC can be purified from the matrix (e.g., serum) using immunoaffinity capture.[14]

    • Deglycosylation of the antibody can simplify the mass spectrum.

  • LC Separation:

    • Separate the ADC species using reversed-phase liquid chromatography (RPLC) or HIC.

  • MS Analysis:

    • Introduce the eluent from the LC into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectra of the intact ADC species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species.

    • Calculate the average DAR based on the relative abundance of each species.

In Vitro Plasma Stability Assay

Principle: This assay evaluates the stability of the ADC in plasma by measuring the decrease in the average DAR or the release of free payload over time.[16][17][18]

Protocol:

  • Incubation:

    • Incubate the ADC at a specific concentration in plasma (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing:

    • At each time point, stop the reaction (e.g., by freezing or adding a quenching solution).

    • To measure the change in DAR, purify the ADC from the plasma using immunoaffinity capture.

    • To measure the released payload, extract the small molecule from the plasma using protein precipitation or solid-phase extraction.

  • Analysis:

    • Analyze the purified ADC by LC-MS to determine the average DAR at each time point.

    • Quantify the released payload in the plasma extracts by LC-MS/MS.

  • Data Analysis:

    • Plot the average DAR or the concentration of released payload as a function of time.

    • Calculate the half-life (t½) of the ADC in plasma.

Bystander Cytotoxicity Assay

Principle: This assay assesses the ability of the payload released from an ADC-targeted cell to kill neighboring antigen-negative cells.[19][20][21]

Protocol:

  • Cell Culture:

    • Culture two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Setup:

    • Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio.

  • ADC Treatment:

    • Treat the co-culture with a range of ADC concentrations. Include appropriate controls (untreated cells, free payload).

  • Incubation:

    • Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Analysis:

    • Measure the viability of the Ag- cells (GFP-positive) using flow cytometry or high-content imaging.

    • Measure the overall cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Common Payloads

MMAE is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[6][22][23]

MMAE_Pathway cluster_cell Target Cancer Cell ADC ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubule Microtubule MMAE->Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of an MMAE-containing ADC.

DM1 is another potent microtubule-targeting agent that inhibits the assembly of microtubules.[24][25] T-DM1 has also been shown to retain the mechanisms of action of trastuzumab, including disruption of the PI3K/AKT signaling pathway.[25][26]

DM1_Pathway cluster_cell Target Cancer Cell T_DM1 T-DM1 HER2 HER2 Receptor T_DM1->HER2 Binding PI3K_AKT PI3K/AKT Pathway T_DM1->PI3K_AKT Inhibits Cell_Survival Cell Survival & Proliferation T_DM1->Cell_Survival Inhibits Lysosome Lysosome HER2->Lysosome Internalization & Degradation DM1 Free DM1 Lysosome->DM1 Release Tubulin Tubulin Dimers DM1->Tubulin Inhibits Polymerization Microtubule Microtubule DM1->Microtubule Disruption Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Leads to PI3K_AKT->Cell_Survival Promotes

Caption: Dual mechanism of action of T-DM1.

General ADC Development and Manufacturing Workflow

The development and manufacturing of an ADC is a complex, multi-step process that requires expertise in both large-molecule (antibody) and small-molecule (payload and linker) chemistry.[1][2][27][28]

ADC_Development_Workflow cluster_dev Development cluster_mfg Manufacturing Target_ID Target Identification & Validation Ab_Dev Antibody Development (Hybridoma/Phage Display) Target_ID->Ab_Dev Payload_Selection Payload & Linker Selection Ab_Dev->Payload_Selection Conjugation Conjugation Chemistry Development Payload_Selection->Conjugation Analytics Analytical Method Development Conjugation->Analytics In_Vitro In Vitro Characterization (Potency, Stability) Analytics->In_Vitro In_Vivo In Vivo Preclinical Studies (Efficacy, PK, Tox) In_Vitro->In_Vivo mAb_Prod Monoclonal Antibody Production (Upstream/Downstream) In_Vivo->mAb_Prod Tech Transfer Conjugation_Rxn Conjugation Reaction mAb_Prod->Conjugation_Rxn Linker_Payload_Synth Linker-Payload Synthesis Linker_Payload_Synth->Conjugation_Rxn Purification ADC Purification (Chromatography, TFF) Conjugation_Rxn->Purification Formulation Formulation & Fill/Finish Purification->Formulation QC Quality Control Testing Formulation->QC

Caption: General workflow for ADC development and manufacturing.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between cleavable and non-cleavable linkers, and the specific chemistry employed, must be carefully considered in the context of the target antigen, the payload, and the desired therapeutic outcome. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, is essential for the successful development of next-generation ADCs with improved therapeutic indices.

References

Exploring Bioorthogonal Chemistry with Azide Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a transformative field, enabling the study of biological processes in their native environments without interfering with natural cellular functions. Central to this discipline is the use of chemical reporters, such as the azide (B81097) group, which can be incorporated into biomolecules and subsequently ligated with a probe in a highly selective and efficient manner. This technical guide provides a comprehensive overview of bioorthogonal reactions involving azide linkers, with a focus on their application in research and drug development.

Core Principles of Azide-Based Bioorthogonal Chemistry

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups in biological systems.[1][2] This allows for the precise and targeted labeling of biomolecules like proteins, glycans, and nucleic acids.[2][3] The two most prominent azide-based bioorthogonal reactions are the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Staudinger Ligation

The Staudinger ligation, a modification of the classical Staudinger reaction, involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate.[4] This intermediate is then trapped to form a stable amide bond.[3][5] A "traceless" version of this reaction is particularly advantageous as it forms a native amide bond without leaving behind any part of the phosphine (B1218219) reagent.[5] While highly biocompatible and suitable for live-cell applications, the Staudinger ligation generally exhibits slower reaction kinetics compared to other bioorthogonal reactions.[3][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the kinetic limitations of the Staudinger ligation and circumvent the cytotoxicity associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC was developed.[3] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, driven by the release of ring strain, to form a stable triazole linkage without the need for a toxic metal catalyst.[1][7] The reaction kinetics of SPAAC are significantly faster than the Staudinger ligation, making it ideal for in vivo imaging and labeling of dynamic processes.[3]

Quantitative Data on Reaction Kinetics

The efficiency of bioorthogonal reactions is a critical factor in their application. The second-order rate constants (k) provide a quantitative measure of reaction speed. Below are tables summarizing the kinetic data for various azide-based bioorthogonal reactions.

Table 1: Comparative Second-Order Rate Constants of Azide Bioorthogonal Reactions [3][6][8]

Reaction TypeReactantsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Key Features
Staudinger LigationAzide + Triarylphosphine~0.001 - 0.0077High biocompatibility, forms a native amide bond (traceless version), but has slow kinetics.
CuAACAzide + Terminal Alkyne~1 - 100Very fast and high-yielding, but the copper catalyst is toxic to living cells.
SPAACAzide + Strained Alkyne~0.1 - 1.0Fast kinetics, excellent biocompatibility, ideal for in vivo applications.

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes and Azides [1][9][10]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
DIBOBenzyl Azide~0.3 - 0.7
DBCOBenzyl Azide~0.6 - 1.0
BCNBenzyl Azide~0.06 - 0.1
BCNFluorinated Alkyl Azide16-fold faster than with non-fluorinated azide
DIBACNon-fluorinated Alkyl Azide20-fold faster than with fluorinated azide

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Comparative Analysis of Azide Linkers

The choice of azide linker can significantly impact the properties of the resulting bioconjugate. Different linkers offer varying degrees of solubility, stability, and reactivity.

Table 3: Comparison of Common Azide Linker Types [11]

Linker TypeStructureReactivityStabilitySolubilityKey Applications
Aliphatic Azides Flexible alkyl chain with a terminal azide.Standard reactivity in CuAAC and SPAAC.Generally stable.Dependent on the overall structure.General protein labeling, improving pharmacokinetics.
Aromatic Azides Azide group attached to an aromatic ring.Slightly decreased nucleophilicity compared to aliphatic azides.Generally stable.The core is hydrophobic, but functional groups can increase solubility.Crosslinking, dendrimer synthesis, ADC development.
PEGylated Azides Polyethylene glycol chain with a terminal azide.Standard reactivity for aliphatic azides.PEG chain is stable.Excellent water solubility, reduces aggregation.Improving solubility and pharmacokinetics of bioconjugates.
Fluorinated Azides Aromatic or aliphatic azide with fluorine substitutions.Increased reactivity in certain SPAAC reactions.C-F bonds are very stable.Can be hydrophobic.Applications requiring rapid, copper-free click chemistry.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistry techniques.

Protocol 1: General Protein Labeling with an Azide-PEG-NHS Ester

This protocol describes the labeling of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester derivative that targets primary amines (lysine residues and the N-terminus).[12]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer. The resulting azide-functionalized protein is now ready for conjugation via click chemistry.

Protocol 2: SPAAC-Mediated Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.[13][14]

Materials:

  • Azide-conjugated antibody in PBS (pH 7.4)

  • DBCO-functionalized drug-linker

  • Anhydrous DMSO

  • Desalting column

  • Protein concentrator (e.g., 50 kDa MWCO)

Procedure:

  • Antibody Preparation: Purify the azide-conjugated antibody and perform a buffer exchange into PBS (pH 7.4) using a desalting column.

  • Drug-Linker Preparation: Prepare a stock solution (e.g., 26.7 mM) of the DBCO-drug linker in DMSO.

  • Conjugation Reaction: To the azide-conjugated antibody (e.g., 10 mg in a final volume of 1 mL), add the DBCO-drug linker stock solution to achieve a desired molar excess (e.g., 20-fold). The final DMSO concentration should be around 5%.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

  • Concentration: Concentrate the resulting ADC using a protein concentrator.

Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where azide linkers are employed.

experimental_workflow cluster_modification Protein Modification cluster_conjugation Bioorthogonal Conjugation (SPAAC) cluster_analysis Analysis p Protein of Interest azide_protein Azide-Modified Protein p->azide_protein Labeling azide_linker Azide-PEG-NHS Ester adc Antibody-Drug Conjugate (ADC) azide_protein->adc Click Reaction dbco_drug DBCO-Drug purification Purification adc->purification characterization Characterization (e.g., MS, SDS-PAGE) purification->characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

abpp_workflow proteome Complex Proteome (e.g., cell lysate) labeled_proteome Covalently Labeled Active Enzymes proteome->labeled_proteome Incubation probe Azide-tagged Activity-Based Probe probe->labeled_proteome tagged_enzymes Tagged Enzyme-Probe Adducts labeled_proteome->tagged_enzymes Click Reaction (CuAAC or SPAAC) reporter Alkyne/DBCO-Reporter (e.g., Biotin, Fluorophore) reporter->tagged_enzymes enrichment Affinity Enrichment (e.g., Streptavidin beads) tagged_enzymes->enrichment ms LC-MS/MS Analysis enrichment->ms identification Identification of Active Enzymes ms->identification

Caption: Workflow for Activity-Based Protein Profiling (ABPP).[7][15]

EGFR_pathway cluster_bioorthogonal Bioorthogonal Prodrug Activation EGF EGF Ligand EGFR EGFR EGF->EGFR dimer EGFR Dimerization & Autophosphorylation EGFR->dimer Grb2 Grb2 dimer->Grb2 Shc Shc dimer->Shc SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation ADC Cetuximab-TCO (Antibody-TCO conjugate) ADC->EGFR Binds to EGFR Release Doxorubicin Release ADC->Release Prodrug Azide-Doxorubicin Prodrug Prodrug->Release Click-and-Release

Caption: EGFR signaling pathway with bioorthogonal prodrug activation.[4][16][17][18]

Conclusion

Azide linkers are indispensable tools in the field of bioorthogonal chemistry, offering a versatile handle for the precise modification of biomolecules. The choice between Staudinger ligation and SPAAC depends on the specific experimental requirements, with SPAAC being favored for applications demanding rapid kinetics in living systems. The continued development of novel azide linkers and bioorthogonal reaction partners will undoubtedly expand the scope of chemical biology and accelerate the discovery of new therapeutics and diagnostic agents.

References

Methodological & Application

Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic N-hydroxysuccinimidyl (NHS) ester is a heterobifunctional, cleavable crosslinker integral to advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs).[][2] This reagent facilitates the covalent attachment of biomolecules, such as antibodies, to other molecules like cytotoxic drugs, fluorescent probes, or nanoparticles. Its unique structure comprises three key functional components:

  • An NHS ester group that readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules to form stable amide bonds.[][4][5]

  • An azide (B81097) group that enables highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry".[][6][7]

  • A central disulfide bond that allows for the cleavage of the conjugate under reducing conditions, providing a mechanism for controlled release of the conjugated molecule.[8]

These features make Azidoethyl-SS-propionic NHS ester a versatile tool for creating precisely engineered bioconjugates with applications in targeted drug delivery, diagnostics, and fundamental research. This document provides detailed protocols and application notes for the effective use of this crosslinker.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₉H₁₂N₄O₄S₂
Molecular Weight 304.35 g/mol
CAS Number 1354553-53-7
Reactive Groups NHS Ester (amine-reactive), Azide (alkyne-reactive)
Cleavability Cleavable via disulfide bond reduction
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Storage Store at -20°C, desiccated

Experimental Protocols

Protocol 1: Modification of Antibodies with this compound

This protocol describes the initial step of introducing the azide functionality to an antibody by reacting its primary amine groups with the NHS ester of the crosslinker.

Materials and Reagents:

  • Antibody (or other protein) of interest, free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5[4][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL.[10][11] The absence of primary amine-containing substances is crucial as they will compete with the antibody for reaction with the NHS ester.[9] Sodium azide, if present, should also be removed.[12]

  • NHS Ester Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[] This solution is susceptible to hydrolysis and should not be stored.[14]

  • Conjugation Reaction:

    • Add the freshly prepared NHS ester solution to the antibody solution. The molar ratio of NHS ester to antibody is a critical parameter that determines the degree of labeling (DOL). A starting point of a 10:1 to 20:1 molar excess of the NHS ester is recommended for antibodies.[][14]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[14]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris.[9] Incubate for 15 minutes at room temperature.[9]

  • Purification of the Azide-Modified Antibody:

    • Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the chosen purification method.

Degree of Labeling (DOL) Estimation:

The DOL, or the average number of azide groups per antibody, can be influenced by the molar excess of the NHS ester used. The following table provides an estimated starting point for achieving a desired DOL. Note that optimal ratios may vary depending on the specific antibody and reaction conditions.

Molar Excess of NHS Ester to AntibodyEstimated Degree of Labeling (DOL)
5:12 - 4
10:14 - 6
20:16 - 8

This data is generalized from similar NHS ester labeling protocols and should be optimized for each specific application.[14][15]

experimental_workflow_modification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification antibody_prep Antibody in Amine-Free Buffer (2-10 mg/mL) conjugation Mix Antibody and NHS-SS-Azide (10-20x molar excess) antibody_prep->conjugation nhs_prep Prepare 10 mM NHS-SS-Azide in DMSO/DMF nhs_prep->conjugation incubation Incubate: RT for 30-60 min or 4°C for 2h conjugation->incubation quenching Add Quenching Buffer (50-100 mM Tris) incubation->quenching purify Remove Excess Reagent (Desalting/Dialysis) quenching->purify product Azide-Modified Antibody purify->product

Figure 1. Workflow for antibody modification.
Protocol 2: Click Chemistry Conjugation

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-modified antibody with an alkyne-containing molecule (e.g., a drug or probe).

Materials and Reagents:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-containing molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

  • Purification materials (e.g., size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).

    • Prepare fresh stock solutions of:

      • 100 mM CuSO₄ in water

      • 200 mM THPTA in water

      • 100 mM Sodium Ascorbate in water

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody and the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule over the antibody is a good starting point.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[6] Reaction times and temperatures may need to be optimized for specific reactants.

  • Purification of the Antibody Conjugate:

    • Purify the resulting antibody conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[16] Other techniques like hydrophobic interaction chromatography (HIC) or affinity chromatography can also be employed.[16][17]

Typical Click Chemistry Reaction Components:

ComponentStock ConcentrationFinal ConcentrationMolar Ratio (Example)
Azide-Modified Antibody1-5 mg/mL-1
Alkyne-Payload10 mM in DMSO50-200 µM2-5
CuSO₄100 mM1 mM20
THPTA Ligand200 mM2 mM40
Sodium Ascorbate100 mM5 mM100

These concentrations are starting points and should be optimized for each specific conjugation.[6][7]

chemical_reaction_pathway cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Disulfide Cleavage antibody Antibody-NH2 azide_antibody Antibody-NH-CO-(CH2)2-SS-CH2CH2-N3 antibody->azide_antibody pH 7.2-8.5 linker Azidoethyl-SS- propionic NHS ester linker->azide_antibody azide_antibody_step2 Antibody-NH-CO-(CH2)2-SS-CH2CH2-N3 alkyne_payload Alkyne-Payload final_conjugate Antibody-Conjugate alkyne_payload->final_conjugate final_conjugate_step3 Antibody-Conjugate azide_antibody_step2->final_conjugate Cu(I), Ligand cleaved_products Antibody-SH + HS-Linker-Payload final_conjugate_step3->cleaved_products Reducing Agent (DTT)

Figure 2. Bioconjugation and cleavage pathway.
Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the release of the conjugated molecule from the antibody by cleaving the disulfide bond within the linker.

Materials and Reagents:

  • Antibody conjugate (from Protocol 2)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4

  • Analytical equipment for monitoring cleavage (e.g., HPLC, SDS-PAGE)

Procedure:

  • Reducing Agent Preparation:

    • Prepare a fresh stock solution of the chosen reducing agent in water or a suitable buffer.

  • Cleavage Reaction:

    • Add the reducing agent to the antibody conjugate solution to the desired final concentration.

    • Incubate the reaction at 37°C for 1-4 hours.[] The optimal concentration and incubation time will depend on the specific conjugate and the desired extent of cleavage.

  • Analysis of Cleavage:

    • Monitor the cleavage of the disulfide bond and the release of the payload using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.

Conditions for Disulfide Bond Cleavage:

Reducing AgentTypical ConcentrationIncubation TimeTemperatureNotes
Dithiothreitol (DTT)10 - 100 mM1 - 4 hours37°CA strong reducing agent, effective for complete cleavage.[][18]
Tris(2-carboxyethyl)phosphine (TCEP)5 - 20 mM1 - 2 hoursRoom Temp. or 37°COdorless and more stable in solution compared to DTT.[19]
Glutathione (GSH)1 - 10 mM1 - 24 hours37°CMimics intracellular reducing conditions.[]

These conditions are general guidelines and should be optimized for the specific bioconjugate.

logical_relationship cluster_considerations Key Considerations start Start with Biomolecule (e.g., Antibody) modification Modification with This compound start->modification azide_modified Azide-Modified Biomolecule modification->azide_modified molar_ratio Molar Ratio of Linker modification->molar_ratio ph Reaction pH modification->ph click_chemistry Click Chemistry with Alkyne-Payload azide_modified->click_chemistry purification Purification Steps azide_modified->purification conjugate Bioconjugate click_chemistry->conjugate cleavage Disulfide Bond Cleavage conjugate->cleavage conjugate->purification release Release of Payload cleavage->release

Figure 3. Logical flow of the bioconjugation process.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive NHS ester due to hydrolysis.Use fresh, anhydrous DMSO/DMF and equilibrate the NHS ester vial to room temperature before opening.
Presence of primary amines in the buffer.Ensure the antibody is in an amine-free buffer (e.g., phosphate buffer).
Insufficient molar excess of NHS ester.Increase the molar ratio of the NHS ester to the antibody.
Low Click Chemistry Efficiency Inactive copper catalyst.Prepare the sodium ascorbate solution fresh to ensure the reduction of Cu(II) to Cu(I).
Poor solubility of reactants.Ensure all components are fully dissolved before mixing. A small percentage of organic co-solvent may be required.
Incomplete Disulfide Cleavage Insufficient reducing agent.Increase the concentration of DTT or TCEP.
Short incubation time.Increase the incubation time for the cleavage reaction.
Precipitation of Antibody High concentration of organic solvent.Keep the volume of organic solvent (from the NHS ester stock) to a minimum, typically <10% of the total reaction volume.
High degree of labeling leading to aggregation.Optimize the molar ratio of the NHS ester to achieve a lower DOL.

Conclusion

This compound is a powerful and versatile tool for creating well-defined, cleavable bioconjugates. By carefully controlling the reaction conditions at each step—antibody modification, click chemistry conjugation, and disulfide cleavage—researchers can generate highly specific and functional constructs for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a solid foundation for the successful implementation of this technology. It is recommended to optimize the provided conditions for each specific biomolecule and payload to achieve the desired outcome.

References

Application Notes: Labeling Proteins with Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azidoethyl-SS-propionic N-hydroxysuccinimidyl (NHS) ester is a versatile crosslinking reagent used in bioconjugation and chemical biology. This reagent features three key functional components: an NHS ester for covalent linkage to primary amines, a central disulfide bond that is cleavable under reducing conditions, and a terminal azide (B81097) group for subsequent modification via "click chemistry" reactions.[1][2] The NHS ester reacts efficiently with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[3][4] The disulfide bond can be readily cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][5] The azide group serves as a handle for covalent reaction with alkyne- or cyclooctyne-containing molecules through copper-catalyzed or copper-free click chemistry, respectively.[6][7][8] These characteristics make Azidoethyl-SS-propionic NHS ester a valuable tool for applications such as proteomics, drug development, and the study of protein interactions.[4][9][10]

Principle of the Reaction

The labeling process involves a two-step chemical reaction. First, the NHS ester undergoes a nucleophilic substitution reaction with a primary amine on the protein, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[6][7][11] Following the labeling and purification of the protein, the disulfide bond within the linker can be selectively cleaved by a reducing agent, separating the azide-containing portion from the protein.

Experimental Protocols

Materials and Reagents

  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.4)[4][6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][12]

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification[4][12]

  • Reducing agents for cleavage (e.g., DTT or TCEP)[1][5]

Protein Preparation

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer.[7][13]

  • If the protein is in a buffer containing primary amines, such as Tris, it must be dialyzed against the chosen reaction buffer before labeling.[12]

Labeling Protocol

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[12]

  • Calculate the required amount of the NHS ester. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point for optimization.[13]

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[11]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][7]

  • (Optional) To quench the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[13]

Purification of Labeled Protein

  • Remove the excess, unreacted labeling reagent and byproducts using a desalting column (size-exclusion chromatography) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[12][13]

  • The first colored fraction from a gel filtration column will typically be the desired labeled protein conjugate.[12]

Protocol for Disulfide Bond Cleavage

  • To the purified, labeled protein, add a solution of DTT or TCEP.

  • For DTT, a final concentration of 20-50 mM is typically used. For TCEP, a concentration of 0.5-1 mM is sufficient.[5]

  • Incubate the reaction for 1-2 hours at room temperature.[5]

  • The cleaved protein can then be purified from the small molecule fragments by desalting or dialysis.

Storage of Labeled Protein

Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage. It is advisable to store in smaller aliquots to avoid repeated freeze-thaw cycles.[3]

Quantitative Data Summary

Table 1: Recommended Protein Labeling Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mL[7]Higher concentrations can improve labeling efficiency.[14]
Reaction Buffer0.1 M Sodium Bicarbonate or PBS[4][6]Must be free of primary amines.
Reaction pH8.3 - 8.5[6][7][11]Optimal for amine reactivity. Reactions can be performed at pH 7.4 with longer incubation times.[4]
NHS Ester Molar Excess8-20 fold[11][13]This is an experimental value and may require optimization for specific proteins.[11]
Reaction TemperatureRoom Temperature or 4°C[4][7]
Incubation Time1-4 hours at Room Temperature or Overnight at 4°C[4][7]

Table 2: Disulfide Bond Cleavage Conditions

ParameterRecommended ValueNotes
Reducing AgentDTT or TCEP[5]TCEP is a stronger reducing agent and is effective over a wider pH range.[5]
DTT Concentration20-50 mM[5]
TCEP Concentration0.5-1 mM[5]Avoid using phosphate (B84403) buffers with TCEP.[5]
Incubation Time1-2 hours[5]
TemperatureRoom Temperature[5]

Visualizations

G Experimental Workflow for Protein Labeling A Protein Preparation (Amine-free buffer) C Labeling Reaction (Protein + NHS Ester) A->C B Dissolve NHS Ester (in DMSO or DMF) B->C D Purification (Desalting Column/Dialysis) C->D E Azide-SS-Labeled Protein D->E F Disulfide Cleavage (Add DTT or TCEP) E->F G Final Labeled Protein F->G

Caption: Workflow for protein labeling and optional cleavage.

G Chemical Reaction Pathway cluster_0 Labeling Reaction cluster_1 Cleavage Reaction Protein-NH2 Protein-NH2 Labeled_Protein Protein-NH-CO-SS-Azide Protein-NH2->Labeled_Protein + Azido-SS-NHS Azido-SS-NHS Azido-SS-NHS->Labeled_Protein NHS NHS Labeled_Protein->NHS + Labeled_Protein_2 Protein-NH-CO-SS-Azide Cleaved_Protein Protein-NH-CO-SH Labeled_Protein_2->Cleaved_Protein + Reducing_Agent DTT or TCEP Reducing_Agent->Cleaved_Protein Cleaved_Fragment HS-Azide Cleaved_Protein->Cleaved_Fragment +

Caption: Protein labeling and disulfide cleavage reactions.

References

Step-by-Step Guide for Antibody-Drug Conjugate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceuticals designed for targeted cancer therapy.[1][2][3] By combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity.[1][2][4][5] This document provides a detailed, step-by-step guide for the synthesis of ADCs, covering key aspects from antibody modification and drug-linker conjugation to purification and characterization.

The fundamental components of an ADC are a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic agent, and a chemical linker that connects the antibody to the drug.[1][3][5][] The stability of the linker in circulation and its ability to release the active drug at the target site are critical for the ADC's performance and safety.[7][8]

This guide will focus on two of the most common conjugation strategies: targeting cysteine residues (via thiol-based chemistry) and lysine (B10760008) residues (via amine-based chemistry).[1][8]

I. General Workflow for ADC Synthesis

The synthesis of an ADC typically involves a multi-step process that requires careful optimization and characterization at each stage. The general workflow is outlined below.

ADC_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_final Final Product Antibody Monoclonal Antibody (mAb) Modification Antibody Modification (e.g., Reduction of Disulfides) Antibody->Modification DrugLinker Drug-Linker Payload Conjugation Conjugation Reaction DrugLinker->Conjugation Modification->Conjugation Purification Purification of ADC Conjugation->Purification Characterization Characterization & Quality Control Purification->Characterization FinalADC Antibody-Drug Conjugate (ADC) Characterization->FinalADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

II. Experimental Protocols

Protocol 1: Cysteine-Based Conjugation (Thiol Chemistry)

This method utilizes the thiol groups of interchain cysteine residues within the antibody as attachment sites for the drug-linker.[1] A common approach involves the reduction of disulfide bonds to generate free thiols, followed by reaction with a maleimide-functionalized drug-linker.[1][9]

A. Antibody Reduction

  • Preparation of Antibody Solution: Prepare the monoclonal antibody at a concentration of 1-2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Addition of Reducing Agent: Add a solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A 10:1 molar ratio of TCEP to antibody is a common starting point.[]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to allow for the selective reduction of interchain disulfide bonds.[]

B. Drug-Linker Conjugation

  • Preparation of Drug-Linker Solution: Dissolve the maleimide-functionalized drug-linker in a compatible organic solvent (e.g., DMSO) at a known concentration.

  • Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).[4]

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.[4]

C. Quenching and Purification

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker, excess reagents, and antibody aggregates.

Protocol 2: Lysine-Based Conjugation (Amine Chemistry)

This strategy targets the abundant lysine residues on the antibody surface. A common method involves the use of N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[]

A. Antibody Preparation

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., borate (B1201080) or phosphate (B84403) buffer) at a pH of approximately 8.4 to facilitate the reaction.

  • Concentration Adjustment: Adjust the antibody concentration as needed for the conjugation reaction.

B. Drug-Linker Conjugation

  • Preparation of Drug-Linker Solution: Dissolve the NHS-ester functionalized drug-linker in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the drug-linker solution to the antibody solution. A typical starting point is a 3:1 molar ratio of the dye (or drug-linker) to the protein to achieve a desirable level of signal amplification while maintaining antigen-binding affinity.[]

  • Incubation: Incubate the reaction mixture for 45 minutes to an hour at room temperature.[10]

C. Purification

  • Removal of Excess Reagents: Purify the ADC to remove unreacted drug-linker and byproducts. Size-exclusion chromatography is a commonly used method for this purpose.

III. Characterization of Antibody-Drug Conjugates

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and stability.

Analysis Method Parameter Measured Typical Result/Expected Outcome
UV/Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Provides an estimation of the average number of drug molecules conjugated per antibody.
Hydrophobic Interaction Chromatography (HIC) DAR Distribution, PuritySeparates ADC species based on hydrophobicity, allowing for the quantification of different DAR species and unconjugated antibody.
Size-Exclusion Chromatography (SEC) Purity, AggregationSeparates molecules based on size to detect and quantify aggregates and fragments.
Mass Spectrometry (MS) Molecular Weight, DAR, Structural IntegrityConfirms the molecular weight of the ADC and provides detailed information on the DAR and linker stability.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen Binding, Free Drug LevelsAssesses the binding affinity of the ADC to its target antigen and can be adapted to quantify free drug in the formulation.[5]
Cell-Based Cytotoxicity Assay PotencyMeasures the ability of the ADC to kill target cancer cells, providing a functional assessment of its efficacy.[11]

IV. Visualizing the Mechanism of Action: Linker Cleavage

The linker plays a crucial role in the ADC's mechanism of action, ensuring stability in circulation and enabling the release of the cytotoxic payload within the target cell. A common strategy involves the use of a cleavable linker, such as a valine-citrulline (Val-Cit) dipeptide, which is susceptible to cleavage by lysosomal enzymes like Cathepsin B.

Linker_Cleavage cluster_extracellular Extracellular Space cluster_cellular Target Cancer Cell cluster_lysosome Lysosome cluster_cytosol Cytosol ADC_circulating ADC in Circulation (Linker Stable) Binding ADC Binds to Target Antigen ADC_circulating->Binding Internalization Internalization via Endocytosis Binding->Internalization Cleavage Cathepsin B Mediated Linker Cleavage Internalization->Cleavage Release Payload Release Cleavage->Release Cytotoxicity Cytotoxic Payload Induces Cell Death Release->Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

V. Conclusion

The synthesis of antibody-drug conjugates is a complex but well-established process that requires careful attention to detail at each step. By following robust protocols for antibody modification, conjugation, and purification, and by employing a comprehensive suite of analytical techniques for characterization, researchers can produce high-quality ADCs for preclinical and clinical development. The choice of conjugation strategy and linker technology should be tailored to the specific antibody, payload, and therapeutic application to maximize the potential of this powerful class of targeted therapies.

References

Application Notes and Protocols for Surface Immobilization of Proteins using Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic NHS ester is a heterobifunctional crosslinker designed for the covalent immobilization of proteins and other amine-containing molecules onto surfaces. This reagent features three key functional components:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.

  • An azide (B81097) group that enables covalent linkage to alkyne-functionalized surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

  • A disulfide bond within the linker, which allows for the subsequent cleavage and release of the immobilized molecule under reducing conditions.

This combination of features provides a robust and versatile method for controlled protein immobilization, with the added benefit of a cleavable linkage for applications such as affinity purification, cell capture and release, and drug delivery systems.

Principle of Immobilization

The protein immobilization process using this compound is a two-step procedure. First, the protein of interest is functionalized with the crosslinker by reacting the NHS ester with primary amines on the protein surface. This step introduces a terminal azide group onto the protein. In the second step, the azide-modified protein is introduced to a surface that has been functionalized with alkyne groups. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a click reaction to form a stable triazole linkage, thus covalently immobilizing the protein to the surface. The disulfide bond within the linker remains intact throughout this process and can be cleaved at a later stage if desired.

Data Presentation

The following tables provide representative quantitative data for protein immobilization using heterobifunctional linkers with similar chemistry.

Table 1: Representative Protein Immobilization Efficiency

ProteinInitial Protein Concentration (mg/mL)Immobilized Protein Density (ng/cm²)Immobilization Efficiency (%)
Bovine Serum Albumin (BSA)1.0250 - 40065 - 80
Immunoglobulin G (IgG)0.5150 - 30070 - 85
Lysozyme1.0300 - 50075 - 90
Streptavidin0.5200 - 35060 - 75

Table 2: Representative Post-Immobilization Protein Activity

EnzymeImmobilization MethodSpecific Activity (U/mg)Relative Activity (%)
Horseradish Peroxidase (HRP)Covalent (NHS/Azide)150 - 20080 - 95
Alkaline Phosphatase (ALP)Covalent (NHS/Azide)300 - 45075 - 90
Glucose Oxidase (GOx)Covalent (NHS/Azide)80 - 12070 - 85
TrypsinCovalent (NHS/Azide)1000 - 150085 - 98

Experimental Protocols

Protocol 1: Functionalization of Proteins with this compound

This protocol describes the modification of a protein with the crosslinker to introduce azide groups.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0, with 0.15 M NaCl)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the this compound in DMSO or DMF to a final concentration of 10 mM.

  • Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Remove the excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialysis against the desired buffer (e.g., PBS).

  • The azide-modified protein is now ready for immobilization onto an alkyne-functionalized surface.

Protocol 2: Immobilization of Azide-Modified Protein onto an Alkyne-Functionalized Surface via CuAAC

This protocol details the copper-catalyzed click chemistry reaction to immobilize the azide-functionalized protein.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-functionalized surface (e.g., glass slide, microarray plate)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Prepare the following stock solutions:

    • 20 mM CuSO₄ in water

    • 100 mM THPTA or TBTA in DMSO/water

    • 100 mM Sodium Ascorbate in water (prepare fresh)

  • Incubate the alkyne-functionalized surface with a blocking buffer for 30 minutes to minimize non-specific binding. Wash briefly with reaction buffer.

  • Prepare the click reaction mixture in the following order:

    • Azide-modified protein in reaction buffer.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Add the copper ligand to a final concentration of 5 mM.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

  • Immediately apply the reaction mixture to the alkyne-functionalized surface.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • After incubation, wash the surface extensively with washing buffer to remove unbound protein and reaction components.

  • The protein is now covalently immobilized on the surface.

Protocol 3: Cleavage of the Disulfide Bond and Release of Immobilized Protein

This protocol describes the release of the immobilized protein by cleaving the disulfide bond within the linker.

Materials:

  • Protein-immobilized surface

  • Reducing agent (e.g., Dithiothreitol - DTT, or Tris(2-carboxyethyl)phosphine - TCEP)

  • Cleavage buffer (e.g., PBS, pH 7.5-8.5)

Procedure:

  • Prepare a solution of the reducing agent in the cleavage buffer. Recommended concentrations are 10-50 mM for DTT or 5-20 mM for TCEP.

  • Incubate the protein-immobilized surface with the cleavage solution.

  • Incubation time can range from 30 minutes to 2 hours at room temperature, depending on the desired extent of cleavage.

  • Collect the supernatant containing the released protein for further analysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Surface Immobilization cluster_step3 Step 3: Protein Release (Optional) Protein Protein (-NH2) Azide_Protein Azide-Modified Protein Protein->Azide_Protein NHS Ester Reaction (Amine Coupling) NHS_Linker Azidoethyl-SS-propionic NHS Ester NHS_Linker->Azide_Protein Azide_Protein_2 Azide-Modified Protein Alkyne_Surface Alkyne-Functionalized Surface Immobilized_Protein Immobilized Protein Alkyne_Surface->Immobilized_Protein CuAAC Click Chemistry (Azide-Alkyne Cycloaddition) Immobilized_Protein_2 Immobilized Protein Azide_Protein_2->Immobilized_Protein Released_Protein Released Protein Immobilized_Protein_2->Released_Protein Disulfide Bond Cleavage Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Released_Protein

Caption: Experimental workflow for protein immobilization and release.

signaling_pathway cluster_reaction Chemical Reactions cluster_amine_coupling Amine Coupling cluster_click_chemistry Click Chemistry cluster_cleavage Cleavage Reaction Protein_NH2 Protein Primary Amine (-NH2) Amide_Bond Stable Amide Bond Protein_NH2->Amide_Bond NHS_Ester NHS Ester Group NHS_Ester->Amide_Bond Protein_Azide Protein-Linker-Azide (-N3) Amide_Bond->Protein_Azide Forms Azide- Modified Protein Triazole_Linkage Stable Triazole Linkage Protein_Azide->Triazole_Linkage Surface_Alkyne Surface-Alkyne Surface_Alkyne->Triazole_Linkage Disulfide_Bond Disulfide Bond (-S-S-) Triazole_Linkage->Disulfide_Bond Forms Immobilized Protein with Cleavable Linker Thiol_Groups Thiol Groups (-SH HS-) Disulfide_Bond->Thiol_Groups Reducing_Agent Reducing Agent Reducing_Agent->Thiol_Groups

Caption: Key chemical reactions in the immobilization and release process.

Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker designed for the versatile and specific conjugation of biomolecules.[1][2] This reagent incorporates three key functional elements: an NHS ester for the covalent modification of primary amines, an azide (B81097) group for bioorthogonal click chemistry, and a cleavable disulfide bond.[1] The NHS ester facilitates the straightforward labeling of proteins, antibodies, and other amine-containing molecules. The azide handle allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with alkyne-modified molecules.[1] The integrated disulfide bond provides a cleavable linkage, which is particularly valuable in applications such as drug delivery, where the release of a payload is desired under reducing conditions, for instance, within the intracellular environment.[3][4]

These application notes provide detailed protocols for the use of Azidoethyl-SS-propionic NHS ester in a two-step bioconjugation strategy, with a particular focus on the synthesis of antibody-drug conjugates (ADCs).

Data Presentation

The efficiency of the two-step conjugation process involving this compound is dependent on several factors, including the nature of the biomolecule, the reaction conditions, and the purification methods. The following tables provide representative quantitative data for the labeling of a typical IgG antibody and the subsequent click chemistry reaction. Note: These values are illustrative, and optimization is recommended for each specific application.

Table 1: Representative Data for IgG Antibody Labeling with this compound

ParameterValueNotes
Molar Excess of NHS Ester10-20 foldA higher excess may be required for dilute protein solutions.[5]
Degree of Labeling (DoL)2-4 azides per antibodyDetermined by spectrophotometry or mass spectrometry.
Reaction Yield (Labeling)> 90%Based on the consumption of the limiting reagent (antibody).
Purification MethodSize Exclusion ChromatographyTo remove unreacted linker.[6]

Table 2: Representative Data for CuAAC Click Chemistry Reaction

ParameterValueNotes
Molar Excess of Alkyne-Payload2-5 fold over azide groupsTo ensure complete reaction of the azide-modified antibody.
Catalyst SystemCuSO₄ with Sodium Ascorbate (B8700270)A copper-chelating ligand like TBTA or THPTA is recommended to improve efficiency and reduce protein damage.[7][8]
Reaction Yield (Click)> 95%Click chemistry is known for its high efficiency and quantitative yields.[7][8]
Purification MethodSize Exclusion Chromatography or HICTo remove unreacted payload and catalyst.[6]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the modification of a monoclonal antibody (mAb) with this compound to introduce azide functionalities.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.

  • NHS Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution. b. Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours on ice. Protect from light.

  • Quenching (Optional): To quench the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.

  • Characterization: Determine the degree of labeling (DoL) by measuring the absorbance of the purified azide-modified antibody and using methods such as the HABA assay (for biotinylated azide linkers) or by mass spectrometry.

  • Storage: Store the azide-modified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing payload (e.g., a cytotoxic drug) to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-containing payload

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., Size Exclusion Chromatography or Hydrophobic Interaction Chromatography)

Procedure:

  • Reagent Preparation: a. Dissolve the alkyne-payload in a suitable solvent (e.g., DMSO). b. Prepare fresh solutions of sodium ascorbate.

  • Click Reaction Mixture: a. In a microcentrifuge tube, combine the azide-modified antibody and a 2-5 fold molar excess of the alkyne-payload solution. b. Add the copper-chelating ligand to the mixture (final concentration typically 5-fold higher than CuSO₄). c. Add CuSO₄ to the reaction mixture (final concentration typically 50-100 µM). d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using an appropriate chromatography method to remove the excess payload, catalyst, and other small molecules.

  • Analysis: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HPLC (HIC), and mass spectrometry.[9][10][11]

  • Storage: Store the purified ADC under appropriate conditions, typically at 4°C.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

experimental_workflow cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Payload Release mAb Antibody (mAb) Azide_mAb Azide-Modified mAb mAb->Azide_mAb NHS Ester Reaction (pH 8.3-8.5) NHS_ester Azidoethyl-SS-propionic NHS Ester NHS_ester->Azide_mAb Alkyne_Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Alkyne_Payload->ADC Azide_mAb_ref Azide-Modified mAb Azide_mAb_ref->ADC CuAAC Reaction (CuSO4, Ascorbate) Released_Payload Released Payload ADC_ref ADC ADC_ref->Released_Payload Disulfide Cleavage (Reducing Environment)

Caption: Workflow for ADC synthesis and payload release.

signaling_pathway cluster_targeting Targeting and Internalization cluster_release Intracellular Payload Release cluster_action Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion ADC_in_Lysosome ADC in Lysosome Lysosome->ADC_in_Lysosome Released_Payload Released Payload ADC_in_Lysosome->Released_Payload Disulfide Cleavage (e.g., by Glutathione) DNA DNA Released_Payload->DNA Induces Damage Cell_Death Cell Death (Apoptosis) DNA->Cell_Death

Caption: ADC mechanism of action in a tumor cell.

References

Application Notes and Protocols for the Cleavage of Disulfide Bonds in Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azidoethyl-SS-propionic NHS ester is a bifunctional crosslinker containing a cleavable disulfide bond. This linker is predominantly utilized in the synthesis of antibody-drug conjugates (ADCs), where it connects a cytotoxic payload to a monoclonal antibody.[1][2] The disulfide bond is designed to be stable in the bloodstream and then cleaved within the reducing environment of the target cell, releasing the therapeutic agent.[3][] This targeted release mechanism enhances the therapeutic window of the conjugated drug. The primary reagents for cleaving this disulfide bond are dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5][6] This document provides detailed application notes and protocols for the effective cleavage of the disulfide bond within this linker.

Mechanism of Disulfide Bond Cleavage

The cleavage of the disulfide bond in this compound is a reduction reaction. Thiol-containing reducing agents like DTT reduce the disulfide bond to two free thiol groups.[7] TCEP, a phosphine-based reducing agent, also effectively cleaves disulfide bonds.[8]

The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction.[9] In the first step, one of the thiol groups of DTT attacks the disulfide bond, forming a mixed disulfide and releasing one of the sulfur atoms as a free thiol. In the second step, the second thiol group of the same DTT molecule attacks the mixed disulfide, leading to the formation of a stable six-membered ring with an internal disulfide bond and the release of the second sulfur atom as a free thiol.[9]

TCEP reduces disulfide bonds through a different mechanism involving a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[10] This reaction is generally faster and effective over a wider pH range compared to DTT.[8][11]

Quantitative Data on Disulfide Bond Cleavage

Table 1: Effect of DTT Concentration on Thiol Generation in Antibodies [2]

DTT Concentration (mM)Temperature (°C)Incubation Time (min)Approximate Thiols per Antibody
0.137300.4
137301.2
537305.4
1037307.0
2037308.0
5037308.0
10037308.0

Table 2: Comparison of DTT and TCEP as Reducing Agents for Disulfide Bonds

ParameterDTTTCEP
Optimal pH Range 7.0 - 9.0[1][12]1.5 - 8.5[11]
Reaction Rate Slower, dependent on pH and temperature.[2]Rapid, often complete in < 5 minutes at room temperature.[8][10]
Stability in Air Prone to oxidation.Highly stable.[8]
Odor Unpleasant sulfurous odor.Odorless.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the cleavage of the disulfide bond in this compound-conjugated molecules.

Protocol 1: Cleavage of Disulfide Bond in an Antibody-Drug Conjugate using DTT

This protocol is designed for the release of a payload from an ADC where the drug is attached via the this compound linker.

Materials:

  • ADC solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

  • DTT stock solution (e.g., 1 M in water, freshly prepared)

  • Reaction buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4-8.0)

  • Quenching solution (optional, e.g., N-ethylmaleimide (NEM) to cap free thiols)

  • Analytical system for monitoring payload release (e.g., HPLC, LC-MS)

Procedure:

  • Dilute the ADC to the desired concentration in the reaction buffer.

  • Add DTT from the stock solution to the ADC solution to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.[2]

  • Incubate the reaction mixture at 37°C for 30-60 minutes. Incubation at higher temperatures (e.g., 56°C) can increase the rate of reduction.[2]

  • Monitor the release of the payload over time using a suitable analytical method.

  • (Optional) If subsequent analysis requires capping of the generated free thiols, add a quenching solution like NEM at a concentration 2-3 fold higher than the DTT concentration.

  • Analyze the sample to quantify the released payload.

Protocol 2: Cleavage of Disulfide Bond using TCEP

This protocol offers an alternative method using the more stable and faster-acting reducing agent, TCEP.

Materials:

  • ADC solution (e.g., 1-10 mg/mL in a suitable buffer)

  • TCEP stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5; avoid phosphate buffers if long-term stability of TCEP is required)[8]

  • Analytical system for monitoring payload release (e.g., HPLC, LC-MS)

Procedure:

  • Dilute the ADC to the desired concentration in the reaction buffer.

  • Add TCEP from the stock solution to a final concentration of 5-20 mM.

  • Incubate the reaction at room temperature for 5-30 minutes. The reaction is typically rapid.[8]

  • Monitor the release of the payload using a suitable analytical method.

  • Analyze the sample to quantify the released payload.

Protocol 3: Monitoring Disulfide Bond Cleavage using Ellman's Reagent

Ellman's reagent (DTNB) can be used to quantify the free thiol groups generated upon cleavage of the disulfide bond, providing an indirect measure of the reaction's progress.[13]

Materials:

  • Sample containing the cleaved disulfide bond

  • Ellman's Reagent solution (e.g., 4 mg/mL in reaction buffer)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Cysteine or other thiol standard for generating a standard curve

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of a thiol-containing compound like cysteine.

  • To a microplate well or cuvette, add a known volume of the reaction buffer.

  • Add a small volume of the sample containing the cleaved product.

  • Initiate the reaction by adding the Ellman's Reagent solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve.

Visualizations

experimental_workflow cluster_conjugation ADC Synthesis cluster_cleavage Payload Release cluster_analysis Analysis Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Azidoethyl-SS- propionic NHS ester Linker->ADC Payload Cytotoxic Payload Payload->ADC ReleasedPayload Released Payload ADC->ReleasedPayload Cleavage ReducingAgent Reducing Agent (DTT or TCEP) ReducingAgent->ReleasedPayload Quantification Quantification of Released Payload (HPLC, LC-MS) ReleasedPayload->Quantification

Caption: Experimental workflow for ADC synthesis, payload release, and analysis.

reduction_mechanism cluster_dtt DTT Reduction cluster_tcep TCEP Reduction Disulfide R1-S-S-R2 (Disulfide Bond) MixedDisulfide R1-S-S-DTT-SH Disulfide->MixedDisulfide Intermediate [R1-S-S(P+)-R2] Disulfide->Intermediate DTT DTT (HS-CH2-CH(OH)-CH(OH)-CH2-SH) DTT->MixedDisulfide Thiol1 R2-SH MixedDisulfide->Thiol1 OxidizedDTT Oxidized DTT (Cyclic Disulfide) MixedDisulfide->OxidizedDTT Thiol2 R1-SH MixedDisulfide->Thiol2 TCEP TCEP (P(CH2CH2COOH)3) TCEP->Intermediate TCEP_Oxide TCEP=O Intermediate->TCEP_Oxide Thiol3 R1-SH Intermediate->Thiol3 Thiol4 R2-SH Intermediate->Thiol4

Caption: Simplified mechanisms of disulfide bond reduction by DTT and TCEP.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Crosslinked with Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structures of protein complexes. This approach provides distance constraints that are invaluable for understanding protein architecture and function. Azidoethyl-SS-propionic NHS ester is a trifunctional cross-linker designed to facilitate XL-MS studies through a combination of amine-reactive chemistry, a disulfide-containing cleavable spacer, and an azide (B81097) handle for enrichment.

This document provides detailed application notes and protocols for the use of this compound in XL-MS workflows. It covers the entire experimental pipeline from protein cross-linking to mass spectrometry data analysis, with a focus on providing actionable protocols and clear data presentation.

Chemistry of this compound

This compound possesses three key functional groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts primarily with the primary amines of lysine (B10760008) residues and the N-termini of proteins, forming stable amide bonds.[1][2]

  • Disulfide bond (-S-S-): The disulfide bond within the spacer arm is cleavable under reducing conditions (e.g., using dithiothreitol (B142953) - DTT) or during tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID). This cleavability simplifies the identification of cross-linked peptides.

  • Azide group (-N3): This bioorthogonal handle allows for the specific enrichment of cross-linked peptides from complex mixtures using click chemistry.[3]

The combination of these features enables a robust workflow for the confident identification of cross-linked peptides, even from low-abundance proteins or complex biological samples.

Experimental Workflow Overview

The overall experimental workflow for using this compound in an XL-MS study can be summarized in the following key steps:

  • Protein Cross-linking: The target protein or protein complex is incubated with this compound to form covalent cross-links.

  • Proteolytic Digestion: The cross-linked protein mixture is digested with a protease, typically trypsin, to generate a complex mixture of linear and cross-linked peptides.

  • Enrichment of Cross-linked Peptides: The azide-tagged cross-linked peptides are selectively enriched from the peptide mixture using click chemistry to attach a biotin (B1667282) tag, followed by affinity purification with streptavidin beads.

  • LC-MS/MS Analysis: The enriched and cleaved cross-linked peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The disulfide bond can be cleaved in the gas phase during MS/MS, generating characteristic fragment ions that facilitate identification.

  • Data Analysis: Specialized software is used to identify the cross-linked peptides and map the cross-linked sites onto the protein sequences.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Add Crosslinker Digestion Digestion Crosslinking->Digestion Add Trypsin Peptide Mixture Peptide Mixture Digestion->Peptide Mixture Enrichment Enrichment Peptide Mixture->Enrichment Click Chemistry Enriched Peptides Enriched Peptides Enrichment->Enriched Peptides LC-MS/MS LC-MS/MS Enriched Peptides->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Generate Spectra Crosslink Identification Crosslink Identification Data Analysis->Crosslink Identification Structural Modeling Structural Modeling Crosslink Identification->Structural Modeling

Caption: Workflow for the enrichment of azide-tagged peptides.

Data Presentation

Quantitative data from XL-MS experiments is crucial for evaluating the efficiency of the workflow and for comparing different experimental conditions. The following tables provide examples of how to present such data.

Table 1: Mass Modifications for Data Analysis

ModificationMass Shift (Monoisotopic)Site
Azidoethyl-SS-propionic (dead-end)+187.0313 DaK, N-terminus
Azidoethyl-SS-propionic (loop)+187.0313 DaK, N-terminus
Azidoethyl-SS-propionic (inter-peptide)+188.0391 DaK, N-terminus
Carbamidomethylation+57.0215 DaC
Oxidation+15.9949 DaM

Table 2: Example of Enrichment Efficiency

SampleTotal Peptides IdentifiedNumber of Unique Cross-linked Peptides
Before Enrichment5,23445
After Enrichment1,876312

Table 3: Comparison of Identified Cross-link Types

Cross-link TypeNumber Identified (Before Enrichment)Number Identified (After Enrichment)
Inter-peptide28215
Intra-peptide1589
Dead-end28

Mass Spectrometry and Data Analysis

LC-MS/MS Parameters
  • LC System: A nano-flow HPLC system is recommended for optimal separation of the complex peptide mixture.

  • Column: A C18 reversed-phase column with a length of 15-25 cm and an internal diameter of 75 µm is suitable.

  • Gradient: A shallow gradient of increasing acetonitrile (B52724) concentration over 60-120 minutes is typically used for peptide elution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurements of precursor and fragment ions.

  • Acquisition Mode: Data-dependent acquisition (DDA) is commonly used. The instrument should be configured to select precursor ions with charge states of +3 and higher for fragmentation, as cross-linked peptides are typically more highly charged.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the precursor ions. For disulfide-cleavable cross-linkers, stepped HCD can be employed to induce both cleavage of the disulfide bond and fragmentation of the peptide backbones in a single MS/MS scan. [4]

Data Analysis Workflow
  • Peak List Generation: Raw mass spectrometry data is converted into a peak list format (e.g., .mgf or .mzML).

  • Database Searching: A specialized search engine that can handle cross-linked peptide data is required. Examples include MeroX, XlinkX, and pLink. [5]3. Search Parameters: The search parameters must be set to include the mass modifications corresponding to the cross-linker and any other expected modifications (see Table 1). The protease specificity (e.g., trypsin) and the maximum number of missed cleavages should also be defined.

  • False Discovery Rate (FDR) Estimation: The search results should be filtered to a defined FDR (typically 1-5%) to ensure the confidence of the identified cross-links.

  • Visualization and Structural Modeling: The identified cross-links can be visualized on the protein sequences or mapped onto existing protein structures to provide distance constraints for structural modeling.

Diagram of the data analysis workflow.

Data_Analysis_Workflow Raw_Data Raw MS Data (.raw) Peak_Picking Peak Picking & File Conversion Raw_Data->Peak_Picking Peak_List Peak List (.mgf / .mzML) Peak_Picking->Peak_List Database_Search Database Search (e.g., MeroX, XlinkX) Peak_List->Database_Search FDR_Filtering FDR Filtering (e.g., 1%) Database_Search->FDR_Filtering Sequence_Database Protein Sequence Database Sequence_Database->Database_Search Search_Parameters Search Parameters (Mass Mods, Enzyme, etc.) Search_Parameters->Database_Search Identified_Crosslinks High-Confidence Cross-links FDR_Filtering->Identified_Crosslinks Visualization Visualization & Structural Mapping Identified_Crosslinks->Visualization

Caption: Workflow for the analysis of XL-MS data.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low cross-linking efficiency (no high-molecular-weight bands on SDS-PAGE) - Inactive cross-linker (hydrolyzed).- Inappropriate buffer (contains primary amines).- Incorrect pH.- Insufficient cross-linker concentration.- Prepare fresh cross-linker stock solution in anhydrous DMSO.- Use an amine-free buffer (e.g., HEPES, PBS).- Ensure buffer pH is between 7.2 and 8.5.- Perform a titration of the cross-linker concentration.
Low number of identified cross-links - Inefficient enrichment.- Low abundance of cross-linked peptides.- Suboptimal LC-MS/MS parameters.- Incorrect data analysis parameters.- Optimize the click chemistry reaction and streptavidin bead binding.- Increase the amount of starting material.- Optimize the LC gradient and MS acquisition method to favor higher charge states.- Double-check the mass modifications and other search parameters in the data analysis software.
High number of non-specific peptides after enrichment - Incomplete washing of streptavidin beads.- Non-specific binding to the beads.- Increase the number and stringency of the wash steps.- Include a denaturant (e.g., urea) in the wash buffers.
Poor fragmentation of cross-linked peptides - Low collision energy.- Precursor ion is too large or highly charged.- Optimize the collision energy (use stepped HCD if available).- Consider using a different fragmentation method (e.g., ETD) if available.

Conclusion

This compound is a versatile and powerful tool for XL-MS studies. Its trifunctional nature allows for efficient cross-linking, enrichment, and identification of cross-linked peptides. The detailed protocols and application notes provided in this document are intended to guide researchers in the successful application of this reagent for the structural and functional characterization of proteins and protein complexes. By following these guidelines, researchers can generate high-quality XL-MS data to gain valuable insights into the intricate world of protein interactions.

References

Application Note & Protocol: Labeling of Amine-Modified Oligonucleotides with Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. A versatile method for introducing a bioorthogonal handle is the labeling of amine-modified oligonucleotides with N-hydroxysuccinimide (NHS) esters. This application note provides a detailed protocol for labeling oligonucleotides containing a primary aliphatic amine with Azidoethyl-SS-propionic NHS ester. This specific reagent is a trifunctional crosslinker, introducing an azide (B81097) group for subsequent "click chemistry" reactions, a disulfide bond that can be cleaved by reducing agents, and an NHS ester for efficient coupling to amines.[1] This dual functionality allows for the creation of reversible bioconjugates and provides a versatile platform for attaching various molecules, such as fluorophores, proteins, or other oligonucleotides.[2][3]

Principle of the Method

The labeling strategy is based on the highly efficient and selective reaction between the NHS ester and a primary aliphatic amine on the oligonucleotide.[4] The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] The reaction is typically carried out in an aqueous buffer with a slightly alkaline pH (7-9) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[4][5][6] The this compound linker contains two key functional elements:

  • Azide Group (N₃): A bioorthogonal handle that can specifically react with alkyne- or cyclooctyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][7]

  • Disulfide Bond (-S-S-): A reducible linker that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT), allowing for the release of the conjugated cargo from the oligonucleotide.[1]

cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide (Oligo-NH₂) Labeled_Oligo Azide-SS-Oligo (Stable Amide Bond) Oligo->Labeled_Oligo + (pH 7-9 Buffer) NHS_Ester Azidoethyl-SS-propionic NHS Ester NHS_Ester->Labeled_Oligo NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS

Caption: Chemical reaction scheme for labeling an amine-modified oligonucleotide.

Experimental Protocols

This section provides a general protocol for labeling a 0.2 µmole synthesis of an amine-modified oligonucleotide.[4][5] Adjustments may be necessary based on the specific oligonucleotide sequence, the position of the amine modification, and the desired scale.

Materials and Reagents
Reagents & Consumables Equipment
Amine-modified oligonucleotideMicrocentrifuge
This compoundLaboratory shaker or vortexer
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)Pipettes and nuclease-free tips
0.1 M Sodium Bicarbonate or Sodium Borate Buffer (pH 8.5-9.0)Nuclease-free microcentrifuge tubes (1.5 mL)
Nuclease-free waterLyophilizer or centrifugal evaporator
Desalting columns (e.g., Glen Gel-Pak™) or Ethanol (for precipitation)HPLC system (for purification/analysis)
3 M Sodium AcetateUV-Vis Spectrophotometer

Note: Ensure all buffers are prepared with nuclease-free water. Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[4][8]

Detailed Procedure

G Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis & Storage prep_oligo Dissolve Amine-Oligo in Buffer mix Add NHS Ester Solution to Oligo Solution prep_oligo->mix prep_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF prep_nhs->mix incubate Incubate at Room Temp (1-4 hours) mix->incubate purify Remove Excess Label & Salts (Desalting Column or Precipitation) incubate->purify analyze Confirm Labeling (Mass Spec / HPLC) purify->analyze store Store Labeled Oligo at -20°C analyze->store

Caption: Step-by-step workflow for oligonucleotide labeling and purification.

Step 2.1: Preparation of Solutions

  • Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to a final concentration of 0.3 to 0.8 mM.[9] For a 0.2 µmole synthesis, dissolving the oligo in 500 µL of buffer is a common starting point.[4]

  • NHS Ester Solution: NHS esters are moisture-sensitive and should be handled accordingly.[9] Just before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A concentration of ~10 mg/mL is generally effective.[5]

Step 2.2: Labeling Reaction

  • Add 5–10 molar equivalents of the NHS ester solution to the oligonucleotide solution.[4]

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the reaction for 1-4 hours at room temperature (~25°C) on a laboratory shaker.[9][10] For light-sensitive modifications (not applicable here but good practice), protect the tube from light.[9]

Step 2.3: Purification of Labeled Oligonucleotide

After incubation, it is crucial to remove unreacted NHS ester, the NHS byproduct, and salts. Hydrolyzed NHS ester will not react further, but it can interfere with downstream applications and quantification.[9] Two common methods are outlined below.

  • Size-Exclusion/Desalting Columns: This is a rapid method for separating the labeled oligonucleotide from smaller molecules based on size. Follow the manufacturer's protocol for the specific column used (e.g., Glen Gel-Pak™).[4][5]

  • Ethanol Precipitation: This method is effective for concentrating the oligonucleotide and removing a significant portion of the excess label.[8]

    • Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.

    • Add 2.5-3 volumes of cold 100% ethanol.

    • Incubate at –20°C for at least 30 minutes.[8]

    • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[8]

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol, centrifuge again, and discard the supernatant.

    • Briefly air-dry or use a centrifugal evaporator to remove residual ethanol. Do not over-dry the pellet.[8]

    • Resuspend the purified azide-labeled oligonucleotide in nuclease-free water or a suitable storage buffer.

Step 2.4: Characterization and Storage

The success of the labeling can be confirmed by methods such as Mass Spectrometry (to observe the mass shift) or HPLC analysis. Store the purified, azide-labeled oligonucleotide at -20°C or below.[11]

Quantitative Data and Method Comparison

The following tables summarize key quantitative parameters and compare purification methods.

Table 1: Recommended Reaction Parameters (0.2 µmole Scale)

ParameterRecommended ValueNotes
Oligonucleotide Scale 0.2 µmolesStarting amount from synthesis.[4][5]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate[9]pH should be between 7.5 and 9.0 for optimal reactivity.[4][6][8]
Oligo Solution Volume 500 µLResults in an oligo concentration that favors the labeling reaction over NHS ester hydrolysis.[4]
NHS Ester Solvent Anhydrous DMSO or DMFUse high-quality, amine-free solvent to prevent degradation of the NHS ester.[6][9]
NHS Ester Molar Excess 5-10 equivalentsA molar excess is required to drive the reaction to completion and outcompete hydrolysis.[4]
Reaction Time 1-4 hoursMost reactions are complete within this timeframe at room temperature.[4][9][10]
Reaction Temperature Room Temperature (~25°C)Sufficient for the reaction to proceed efficiently.[8][9]

Table 2: Comparison of Post-Labeling Purification Methods

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion/Desalting Size-based separationFast, gentle, and effectively removes small molecules.Can result in some dilution of the sample.
Ethanol Precipitation Solubility-basedConcentrates the sample; good for larger volumes.May not remove all unconjugated label; can be less efficient for short oligos.[8][9]
Reverse-Phase HPLC HydrophobicityProvides the highest purity product.Requires specialized equipment; more time-consuming.[5][8]

Downstream Applications

The azide-labeled and cleavable oligonucleotide is now ready for a variety of downstream applications.

cluster_click A. Click Chemistry cluster_cleave B. Disulfide Cleavage start Azide-SS-Oligo click_node React with Alkyne-Molecule start->click_node Bioorthogonal Conjugation product_node Stable Triazole Linkage (Oligo-SS-Molecule) click_node->product_node cleave_node Add Reducing Agent (e.g., DTT) product_node->cleave_node Reversible Linkage release_node Released Oligo + Thiol-Molecule cleave_node->release_node

Caption: Key functionalities of the Azido-SS-Oligo conjugate.

  • Click Chemistry: The azide group enables covalent ligation to molecules containing a terminal alkyne or a strained alkyne (like DBCO) to form a stable triazole linkage.[7][12] This is widely used to attach oligonucleotides to surfaces, proteins, or reporter molecules.[13]

  • Cleavable Conjugation: The disulfide bond within the linker can be readily cleaved by treatment with reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This feature is invaluable for applications requiring the release of the oligonucleotide from its conjugated partner after a specific event, such as drug delivery or affinity purification.[1]

References

Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azidoethyl-SS-propionic NHS ester for the identification and analysis of protein-protein interactions through pull-down assays. This reagent incorporates three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on a bait protein, a cleavable disulfide (SS) bond, and an azide (B81097) (N3) group for click chemistry-based enrichment. This combination allows for the efficient capture and subsequent release of interacting prey proteins, facilitating their identification by mass spectrometry.

Principle of the Method

The workflow begins with the covalent labeling of a purified "bait" protein with this compound. The NHS ester reacts with primary amines (lysine residues and the N-terminus) on the bait protein, forming a stable amide bond. This azide-labeled bait protein is then incubated with a cell lysate or protein mixture containing potential "prey" interacting partners. After the formation of bait-prey protein complexes, these complexes are captured on a solid support functionalized with an alkyne group via a copper-catalyzed or copper-free click chemistry reaction. The disulfide bond within the linker allows for the elution of the bait-prey complexes under mild reducing conditions, which preserves the integrity of the protein interactions for downstream analysis.

Key Advantages

  • Covalent and Stable Bait Labeling: The NHS ester chemistry ensures a stable and covalent attachment of the functional linker to the bait protein.

  • Bio-orthogonal Enrichment: The azide group allows for highly specific and efficient capture of the bait-protein complexes using click chemistry, minimizing non-specific binding.

  • Cleavable Linker: The disulfide bond enables the gentle elution of captured proteins, which is crucial for preserving the integrity of protein complexes and for subsequent analysis by mass spectrometry.

  • Versatility: This method can be adapted for various applications, including the identification of novel protein-protein interactions, validation of known interactions, and the study of interaction dynamics under different cellular conditions.

Quantitative Data Summary

The use of azide-alkyne click chemistry for enrichment significantly improves the efficiency of pull-down assays compared to traditional methods. The following table summarizes representative quantitative data on the enrichment efficiency.

ParameterValueReference
Enrichment Efficiency Improvement 4-5 fold[1][2][3][4]
Increase in Detectable Cross-links From ~100 to 580[1][2][3][4]
Sensitivity Detection of cross-links from 0.25 µg of protein in a background of 100 µg of peptides[1][2][3]

Experimental Protocols

Herein are detailed protocols for the key steps involved in a pull-down assay using this compound.

Protocol 1: Labeling of Bait Protein with this compound

Materials:

  • Purified bait protein (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Desalting column

Procedure:

  • Prepare Bait Protein: Ensure the bait protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), dialyze the protein against the reaction buffer. The optimal protein concentration is between 1-10 mg/mL.[5]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the bait protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl pH 7.5 to the mixture and incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with the desired buffer for the pull-down assay (e.g., PBS).

Protocol 2: Pull-Down of Prey Proteins

Materials:

  • Azide-labeled bait protein

  • Cell lysate or protein mixture

  • Alkyne-functionalized agarose (B213101) or magnetic beads

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS containing 10-50 mM DTT or TCEP)

Procedure:

  • Prepare Cell Lysate: Lyse cells in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

  • Incubate Bait with Lysate: Add the azide-labeled bait protein to the cell lysate. The optimal concentration of the bait protein should be determined empirically. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Prepare Alkyne Beads: Wash the alkyne-functionalized beads twice with wash buffer.

  • Click Chemistry Reaction:

    • Add the bait-lysate mixture to the washed alkyne beads.

    • Prepare the click chemistry reaction mix: Add CuSO4, sodium ascorbate, and TBTA to the bead suspension. Final concentrations are typically 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM TBTA.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads extensively with wash buffer (at least 3-4 times) to remove non-specifically bound proteins.

  • Elution: To elute the captured protein complexes, resuspend the beads in elution buffer containing a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bond. Incubate for 20-30 minutes at 37°C.

  • Sample Preparation for Mass Spectrometry: Collect the eluate. The proteins in the eluate can be precipitated (e.g., with acetone (B3395972) or TCA) and then subjected to in-solution or in-gel digestion with trypsin for subsequent analysis by mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_bait_prep Bait Protein Preparation cluster_pull_down Pull-Down Assay cluster_analysis Analysis Bait Purified Bait Protein Labeling Labeling with This compound Bait->Labeling Purification Purification of Azide-Labeled Bait Labeling->Purification Incubation Incubation of Bait with Lysate Purification->Incubation Lysate Cell Lysate (Prey Proteins) Lysate->Incubation ClickChemistry Click Chemistry Capture Incubation->ClickChemistry AlkyneBeads Alkyne-Functionalized Beads AlkyneBeads->ClickChemistry Washing Washing ClickChemistry->Washing Elution Elution with Reducing Agent Washing->Elution MS Mass Spectrometry Elution->MS DataAnalysis Data Analysis and Protein Identification MS->DataAnalysis p53_MDM2_pathway p53 p53 (Bait Protein) MDM2 MDM2 (Prey Protein) p53->MDM2 Interaction Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination Ub Ubiquitin Ub->MDM2

References

Application Notes and Protocols for Creating Fluorescent Probes with Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Azidoethyl-SS-propionic NHS ester for the creation of cleavable fluorescent probes. This versatile crosslinker enables a two-step labeling strategy, allowing for the initial conjugation to a primary amine-containing molecule via its N-hydroxysuccinimide (NHS) ester, followed by the attachment of a fluorescent reporter molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The incorporated disulfide bond within the linker permits the cleavage of the fluorescent probe from its target molecule in a reducing environment, a feature that is highly valuable in various research and drug development applications.

Product Information

  • Product Name: this compound

  • Molecular Weight: 304.35 g/mol []

  • Storage: Store at -20°C, protected from moisture and light.[][2]

  • Properties: Heterobifunctional linker containing an amine-reactive NHS ester, a cleavable disulfide bond, and an azide (B81097) group for click chemistry.[][2]

Key Applications

  • Creation of Cleavable Fluorescent Probes: Design probes for tracking the intracellular fate of biomolecules, with the ability to release the fluorophore in the reducing environment of the cytoplasm.[3]

  • Fluorescent Labeling of Proteins and Antibodies: Covalently attach fluorescent dyes to proteins, antibodies, and other amine-containing biomolecules for use in immunoassays, fluorescence microscopy, and flow cytometry.

  • Monitoring Drug Delivery: Develop fluorescently-labeled antibody-drug conjugates (ADCs) to visualize their trafficking to target cells and subsequent payload release upon disulfide bond cleavage.[3]

  • Study of Protein Dynamics: Investigate protein localization, and trafficking within living cells.

Data Presentation: Representative Performance Characteristics

The following tables provide representative data for fluorescent probes created using this compound. Actual results will vary depending on the specific protein, fluorescent dye, and experimental conditions.

Table 1: Representative Labeling Efficiency of an IgG Antibody

Fluorescent Dye (Alkyne-Activated)Molar Ratio (Dye:Antibody)Degree of Labeling (DOL)
Alkyne-Fluorophore 4885:12.1
Alkyne-Fluorophore 5555:11.9
Alkyne-Fluorophore 6475:12.5

Table 2: Representative Photophysical Properties of Antibody-Conjugated Probes

Probe (Antibody-SS-Azide-Fluorophore)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
IgG-SS-Azide-Fluorophore 488495519~0.90
IgG-SS-Azide-Fluorophore 555555565~0.10
IgG-SS-Azide-Fluorophore 647650665~0.33

Table 3: Representative Disulfide Cleavage Kinetics

ProbeReducing Agent (Concentration)Half-life (t½) in minutes
IgG-SS-Azide-Fluorophore 647Dithiothreitol (DTT) (10 mM)~15
IgG-SS-Azide-Fluorophore 647Glutathione (GSH) (5 mM)~45

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody with a Fluorescent Dye

This protocol outlines the two-stage process of first reacting the antibody with this compound to introduce an azide group, followed by the attachment of an alkyne-functionalized fluorescent dye via click chemistry.

Materials:

  • Antibody (or other protein) of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25)[4] or dialysis cassette

  • Alkyne-functionalized fluorescent dye

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step 1: Introduction of the Azide Moiety

  • Prepare the Antibody: Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of primary amines (e.g., Tris).[5]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against PBS, pH 7.4.

  • Quantification: Determine the concentration of the azide-functionalized antibody.

Step 2: Click Chemistry Ligation of the Fluorescent Dye

  • Prepare Stock Solutions:

    • Alkyne-Dye: Dissolve the alkyne-functionalized fluorescent dye in DMSO to a concentration of 10 mM.

    • Copper (II) Sulfate: Prepare a 100 mM stock solution in water.

    • THPTA Ligand: Prepare a 200 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution should be made fresh.

  • Prepare Copper-Ligand Complex: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes before use.

  • Click Reaction:

    • To the azide-functionalized antibody solution, add a 4- to 50-fold molar excess of the alkyne-dye.

    • Add the pre-mixed Copper-THPTA complex to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled antibody conjugate using a desalting column or dialysis to remove excess dye and reaction components.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein and the dye. Store the final conjugate at 4°C or -20°C, protected from light.

Mandatory Visualizations

Diagram 1: Two-Step Fluorescent Probe Synthesis Workflow

G Workflow for Two-Step Fluorescent Probe Synthesis cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry Ligation A Antibody (or Protein) C NHS Ester Reaction (pH 8.3-8.5) A->C B Azidoethyl-SS-propionic NHS ester B->C D Purification (Desalting/Dialysis) C->D E Azide-Functionalized Antibody D->E H Click Reaction E->H F Alkyne-Fluorescent Dye F->H G Cu(I) Catalyst (CuSO4 + Na Ascorbate + Ligand) G->H I Purification (Desalting/Dialysis) H->I J Final Fluorescent Probe (Antibody-SS-Dye) I->J

Caption: A two-step workflow for creating a fluorescent probe.

Diagram 2: Intracellular Trafficking and Cleavage of a Fluorescently Labeled Antibody

G Signaling Pathway of a Cleavable Fluorescent Probe cluster_0 Extracellular Space cluster_1 Intracellular Pathway A Fluorescently Labeled Antibody (Antibody-SS-Dye) B Cell Surface Receptor A->B Binding C Endocytosis B->C D Endosome C->D E Lysosome D->E Trafficking F Cytoplasm (Reducing Environment) E->F G Cleavage of Disulfide Bond (by Glutathione) F->G H Released Fluorescent Dye G->H I Degraded Antibody G->I

References

Application Notes and Protocols for Optimal Buffer Conditions in NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for the covalent modification of biomolecules.[1] This method predominantly targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] The versatility of NHS esters makes them suitable for a vast array of applications, including fluorescent labeling, biotinylation, and the attachment of drugs or other moieties to proteins, antibodies, and oligonucleotides.[3][]

The success of an NHS ester conjugation reaction is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. The pH of the reaction environment governs a delicate balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[1] Understanding and optimizing these buffer conditions is paramount to achieving high conjugation efficiency and ensuring the integrity of the biomolecule of interest.

The Critical Role of pH

The pH of the reaction buffer is the most influential factor in an NHS ester conjugation reaction. It directly impacts two competing processes:

  • Amine Reactivity: The reactive species in this conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (for lysine's side chain, the pKa is typically around 10.5 but can vary based on its microenvironment), the amine group is predominantly in its protonated form (-NH3+) and is therefore non-nucleophilic, leading to a significant reduction in the reaction rate.[1] As the pH increases above the pKa, the concentration of the reactive, deprotonated amine rises, favoring the conjugation reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water molecules attack the ester, cleaving it and rendering it inactive for conjugation.[1][5][6] The rate of this hydrolysis reaction increases significantly with higher pH.[1][5][6] This degradation of the NHS ester diminishes the overall yield of the desired conjugate.[1][7]

Therefore, the optimal pH for an NHS ester conjugation reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Recommended Buffer Conditions

For most applications, the optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5 .[][5][6] More specifically, a pH of 8.3-8.5 is often cited as the sweet spot for achieving high modification yields.[3][7][8]

Suitable Buffers

Several buffer systems are compatible with NHS ester chemistry. The key is to use a buffer that does not contain primary amines, which would compete with the target molecule for reaction with the NHS ester.[5]

  • Phosphate Buffer (e.g., 0.1 M Phosphate Buffer): A commonly used buffer that is effective in the desired pH range.[3][8]

  • Carbonate-Bicarbonate Buffer (e.g., 0.1 M Sodium Bicarbonate): This buffer naturally maintains a pH in the optimal range for NHS ester reactions.[3][][5]

  • HEPES Buffer: Another suitable non-amine-containing buffer.[5]

  • Borate Buffer (e.g., 50 mM Sodium Borate, pH 8.5): An effective buffer for maintaining a stable alkaline pH.[9][10]

Buffers to Avoid

It is crucial to avoid buffers that contain primary amines, as they will compete with the target biomolecule for the NHS ester.

  • Tris (Tris-HCl): While some sources suggest that Tris can sometimes be used because its amino group is sterically hindered, it is generally not recommended as it can still react with NHS esters.[3][5][7][8] If used, it is often to quench the reaction.[5]

  • Glycine: Contains a primary amine and should be avoided in the reaction buffer. It can be used to quench the reaction.[5]

Quantitative Data on Buffer Conditions

The following tables summarize the impact of pH on NHS ester stability and provide a general overview of recommended buffer parameters.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data compiled from Thermo Fisher Scientific.[5][6]

Table 2: Recommended Buffer Parameters for NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.[3][][5][6][7][8]
Buffer Type Phosphate, Carbonate-Bicarbonate, HEPES, BorateMust be free of primary amines.[5][8]
Buffer Concentration 50 - 100 mMSufficient to maintain pH, especially for large-scale reactions where NHS hydrolysis can cause acidification.[3][8]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize hydrolysis.[5]
Reaction Time 0.5 - 4 hours (can be extended to overnight at 4°C)The optimal time depends on the specific reactants and conditions.[5][7][8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of an NHS ester to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • NHS ester reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Phosphate Buffer, pH 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., gel filtration/desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[3] Ensure that any amine-containing buffers from previous steps have been removed (e.g., through dialysis or buffer exchange).

  • Prepare the NHS Ester Stock Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11] Many NHS esters are moisture-sensitive, so it is crucial to use a dry solvent.

  • Perform the Conjugation Reaction:

    • Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio may need to be determined empirically.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][7][8] Protect from light if using a fluorescent NHS ester.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted NHS ester and byproducts (such as N-hydroxysuccinimide) by passing the reaction mixture through a gel filtration or desalting column equilibrated with the desired storage buffer (e.g., PBS).[2][3]

Protocol 2: Conjugating an NHS Ester to an Amino-Labeled Oligonucleotide

This protocol is designed for the labeling of an oligonucleotide that has been synthesized with a primary amine modification.

Materials:

  • Amino-labeled oligonucleotide

  • NHS ester reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[2]

  • Purification supplies (e.g., desalting column or ethanol (B145695) precipitation reagents)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amino-labeled oligonucleotide in the Conjugation Buffer to a suitable concentration (e.g., for a 0.2 µmole synthesis, dissolve in 500 µL of buffer).[2]

  • Prepare the NHS Ester Stock Solution:

    • Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF (e.g., 5-10 equivalents of NHS ester in 25 µL of solvent).[2]

  • Perform the Conjugation Reaction:

    • Add the NHS ester solution to the oligonucleotide solution.[2]

    • Mix thoroughly and incubate at room temperature for 1-2 hours.[2]

  • Purify the Conjugate:

    • Separate the labeled oligonucleotide from excess NHS ester and salts using a desalting column or by ethanol precipitation.[2]

Visualizations

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products NHSEster R-C(=O)-O-N(C=O)2 NHS Ester AmideBond R-C(=O)-NH-R' Stable Amide Bond NHSEster->AmideBond Aminolysis NHS HO-N(C=O)2 N-hydroxysuccinimide NHSEster->NHS Hydrolysis (competing reaction with H2O) PrimaryAmine R'-NH2 Primary Amine Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis PrepProtein Prepare Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Solutions PrepProtein->Mix PrepNHS Prepare Fresh NHS Ester Solution PrepNHS->Mix Incubate Incubate at RT or 4°C Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Analyze Analyze Conjugate Purify->Analyze

References

Application Notes and Protocols for Azidoethyl-SS-propionic NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Azidoethyl-SS-propionic NHS ester in bioconjugation, with a focus on the critical aspect of molar excess calculation to achieve optimal labeling of primary amine-containing molecules such as proteins, peptides, and amine-modified oligonucleotides.

Introduction to this compound Chemistry

Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a versatile crosslinking reagent that facilitates the introduction of an azide (B81097) group onto a target molecule. This is achieved through the reaction of the NHS ester with primary amines (-NH2) present on the target, forming a stable amide bond.[][2] The incorporated azide group can then be used in "click chemistry" reactions, such as with alkyne-modified molecules.[3] A key feature of this reagent is the disulfide bond in its spacer arm, which can be cleaved using reducing agents like Dithiothreitol (DTT), allowing for the release of the conjugated molecule under specific conditions.[3]

The efficiency of the NHS ester-amine reaction is highly dependent on several factors, most notably pH. The reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[][4][5] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[2][6] Therefore, careful optimization of the reaction conditions, including the molar excess of the NHS ester, is crucial for successful conjugation.

Molar Excess Calculation

The molar excess of the this compound relative to the amine-containing molecule is a critical parameter that influences the degree of labeling (DOL). The optimal molar excess is empirical and must be determined for each specific application.[7] Key factors to consider include:

  • Concentration of the Target Molecule: More dilute solutions of the target molecule generally require a higher molar excess of the NHS ester to achieve a comparable degree of labeling to more concentrated solutions.[7]

  • Reactivity of the Target Molecule: The number and accessibility of primary amines on the surface of the molecule will affect the reaction efficiency.[4]

  • Desired Degree of Labeling (DOL): The intended application will dictate the desired number of azide groups to be introduced per molecule.

General Recommendations for Initial Molar Excess Ratios:

Concentration of Target MoleculeRecommended Starting Molar Excess (NHS ester : Molecule)Notes
> 5 mg/mL5 - 10 foldHigher concentrations of the target molecule generally lead to more efficient labeling.[7]
1 - 5 mg/mL10 - 20 foldThis is a common concentration range for labeling proteins and antibodies.[7]
< 1 mg/mL20 - 50 foldA higher excess is necessary to compensate for the slower reaction kinetics at lower concentrations.[7]

Formula for Calculating the Mass of NHS Ester:

To calculate the required mass of this compound for a desired molar excess, use the following formula:

Where:

  • Molar Excess: The desired molar ratio of NHS ester to the target molecule.

  • MW of Target Molecule (Da): The molecular weight of the amine-containing molecule in Daltons.

  • MW of NHS Ester (Da): The molecular weight of this compound (304.3 g/mol ).[3]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein. It is recommended to optimize the conditions for each specific protein and application.

3.1. Materials

  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[5] Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0 are also suitable.[8] Avoid buffers containing primary amines like Tris or glycine.[4][8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) for desalting.

3.2. Procedure

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.[8]

  • Prepare the NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[7]

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare aqueous stock solutions for long-term storage.[7][8]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8] The optimal incubation time may vary.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a gel filtration column.[5]

    • Monitor the column effluent at 280 nm to collect the protein-containing fractions.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy if the azide introduces a chromophore, or by other methods like mass spectrometry.

Visualizing the Workflow and Reaction

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reaction Combine and Incubate (RT for 30-60 min or 4°C for 2h) protein_prep->reaction nhs_prep Prepare NHS Ester Stock Solution (1-10 mg/mL in DMSO/DMF) nhs_prep->reaction quench Quench Reaction (Optional, with Tris or Glycine) reaction->quench purify Purify Conjugate (Gel Filtration) quench->purify analyze Characterize Conjugate (Determine DOL) purify->analyze

Caption: Workflow for labeling a primary amine-containing molecule with this compound.

Signaling Pathway Diagram:

NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_competing Competing Reaction nhs_ester Azidoethyl-SS-propionic NHS Ester amide_bond Stable Amide Bond (Azide-labeled Molecule) nhs_ester->amide_bond hydrolysis Hydrolysis of NHS Ester nhs_ester->hydrolysis primary_amine Primary Amine (on Target Molecule) primary_amine->amide_bond ph pH 7.2 - 8.5 ph->amide_bond favors ph->hydrolysis accelerates nhs_byproduct N-hydroxysuccinimide amide_bond->nhs_byproduct water H₂O water->hydrolysis

Caption: Reaction scheme of this compound with a primary amine.

References

Application Notes and Protocols for Quenching Unreacted Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on effectively quenching unreacted Azidoethyl-SS-propionic NHS ester in bioconjugation reactions. Proper quenching is a critical step to prevent nonspecific labeling of molecules and to ensure the homogeneity and functionality of the final conjugate.

Introduction

This compound is a heterobifunctional crosslinker with three key functional components:

  • An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (-NH2) on proteins, antibodies, or other biomolecules.[1][2]

  • An azide (B81097) group (N3) for subsequent bioorthogonal "click chemistry" reactions.[1][2]

  • A disulfide (-S-S-) bond that allows for cleavage of the linker under reducing conditions, enabling the release of conjugated molecules.[1][2]

After the desired reaction with the target amine-containing molecule, any excess, unreacted this compound must be neutralized or "quenched" to prevent further, unintended reactions. The choice of quenching reagent is crucial to ensure the stability of the azide and disulfide functionalities of the linker.

Mechanism of NHS Ester Reaction and Quenching

NHS esters react with primary amines at physiologic to slightly alkaline pH (typically 7.2-8.5) to form stable amide bonds.[3][4] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3][5]

Quenching involves adding a small molecule with a primary amine or other nucleophile to react with and consume the excess NHS ester. This prevents the unreacted linker from conjugating to other molecules in the sample.

Recommended Quenching Reagents

Several reagents can be used to quench unreacted NHS esters. The selection of the appropriate quencher depends on the downstream application and the chemical compatibility with the azide and disulfide groups of the this compound.

Primary Amine-Containing Reagents:

These are the most common and effective quenching agents. They react with the NHS ester to form a stable amide bond.

  • Tris (Tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.[3][4][6]

  • Glycine: A simple amino acid that effectively quenches NHS ester reactions.[6]

  • Lysine: Another amino acid with a primary amine in its side chain.[5]

  • Ethanolamine: A small primary amine that can be used for quenching.[5]

Other Nucleophilic Reagents:

  • Hydroxylamine: This reagent reacts with NHS esters to form a hydroxamic acid, regenerating the original carboxyl group.[5][7] While effective, its compatibility with the azide group should be considered, though no adverse reactions are commonly reported under these conditions.

  • Methylamine: A highly efficient reagent for quenching and for removing O-acyl esters, which can be a side product of NHS ester reactions.[8]

Considerations for Azide and Disulfide Stability:

  • Azide Group: The azide group is generally stable under the mild conditions used for NHS ester quenching with primary amines. Strong reducing agents should be avoided if the disulfide bond needs to be preserved at this stage.

  • Disulfide Bond: The disulfide bond is stable to the amine-based quenchers listed above. It can be cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) when desired.[9]

Quantitative Data for Quenching Conditions

The following table summarizes typical concentrations and reaction times for quenching NHS ester reactions, derived from general protocols.

Quenching ReagentFinal ConcentrationIncubation TimeIncubation TemperaturepHReference(s)
Tris-HCl20-100 mM10-15 minutesRoom Temperature~7.4-8.0[6]
Glycine50-100 mM10-15 minutesRoom Temperature~7.4[6]
Lysine20-50 mM2 hoursRoom Temperature~7.2-7.5[5]
Ethanolamine20-50 mM2 hoursRoom Temperature~7.2-7.5[5]
Hydroxylamine10 mM2 hoursRoom Temperature~7.2-7.5[5][7]
Methylamine0.4 M1 hourRoom TemperatureNot specified[8]

Experimental Protocols

Protocol 1: General Quenching of Unreacted this compound

This protocol describes a standard procedure for quenching the NHS ester reaction using a primary amine-containing reagent like Tris or Glycine.

Materials:

  • Reaction mixture containing the biomolecule conjugated with this compound.

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.4.

  • Purification column (e.g., desalting column or size-exclusion chromatography).

Procedure:

  • Following the conjugation reaction of your target molecule with this compound, prepare the quenching solution.

  • Add the quenching solution to the reaction mixture to achieve a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).

  • Mix gently by vortexing or pipetting.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Proceed with the purification of the conjugated biomolecule to remove the quenched linker and excess quenching reagent. This is typically done using a desalting column or size-exclusion chromatography.

Diagrams

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule (-NH2) Conjugation Conjugation (pH 7.2-8.5) Biomolecule->Conjugation NHS_Ester Azidoethyl-SS-propionic NHS Ester NHS_Ester->Conjugation Quenching_Reaction Quenching (15-30 min, RT) Conjugation->Quenching_Reaction Excess NHS Ester Quencher Quenching Reagent (e.g., Tris, Glycine) Quencher->Quenching_Reaction Purification Purification (e.g., Desalting Column) Quenching_Reaction->Purification Quenched Reaction Mixture Final_Product Purified Azido-SS-Biomolecule Conjugate Purification->Final_Product

Caption: Experimental workflow for quenching unreacted NHS ester.

Quenching_Reaction_Diagram NHS_Ester Azido-SS-Propionyl- O-N(=O)2 Quenched_Product Azido-SS-Propionyl-NH-R Quenched Product NHS_Ester:nhs->Quenched_Product:product + Quencher H2N-R Quencher Quencher:amine->Quenched_Product:product NHS_byproduct HO-N(=O)2 N-Hydroxysuccinimide Quenched_Product->NHS_byproduct +

Caption: Chemical reaction of NHS ester quenching with a primary amine.

References

Application Note: Purification of Proteins after Conjugation with Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to label biomolecules containing primary amino groups, such as the N-terminus of a polypeptide or the lysine (B10760008) side chains.[1] The reaction results in a stable amide bond.[1] Azidoethyl-SS-propionic NHS ester is a heterobifunctional crosslinker with three key features: an NHS ester for amine coupling, an azide (B81097) group for "click chemistry" reactions, and a disulfide bond that can be cleaved by reducing agents.[2] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other bioconjugates where controlled release of a payload is desired.[][4][5]

Following the conjugation reaction, the mixture is heterogeneous, containing the desired protein conjugate, unreacted or hydrolyzed NHS ester, and potentially aggregated or unreacted protein.[1] The removal of these impurities is a critical downstream step to ensure the quality, reliability, and safety of the final product, as contaminants can interfere with subsequent applications.[1][] This document provides detailed protocols for the purification of proteins conjugated with this compound and for the subsequent cleavage of the disulfide bond.

The reaction of an NHS ester with a primary amine on a protein is highly dependent on pH, with an optimal range of 8.3-8.5.[1][6][7] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1][6]

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-(CH₂)₂-S-S-(CH₂)₂-N₃ (Stable Amide Bond) Protein->Conjugate pH 8.3 - 8.5 Room Temp, 30-60 min NHS_Ester Azidoethyl-SS-propionic NHS Ester NHS_Ester->Conjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS_byproduct Hydrolysis (Side Reaction)

Figure 1: NHS ester conjugation reaction with a protein's primary amine.

Overview of Purification Methodologies

The choice of purification method depends on factors like the size difference between the protein and the conjugated molecule, the reaction scale, and the required purity of the final product.[1] The most common techniques for removing small molecule impurities like unreacted NHS esters are Size Exclusion Chromatography (SEC) and Dialysis.[1][8] Tangential Flow Filtration (TFF) is also an effective method, particularly for larger scales.[1]

Method Principle Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) Separates molecules based on size.[9][10][11] Larger molecules (protein conjugate) elute first, while smaller molecules (unreacted linker) are retained in the porous beads and elute later.[10][11]- High resolution.[9] - Relatively fast.[10][12] - Mild conditions preserve protein activity.[9][10]- Potential for sample dilution.[9] - Limited sample volume capacity per run (2-5% of column volume).[1] - Can be costly for large scales.High-purity applications; separating aggregates; polishing step.[9][11][12]
Dialysis Uses a semi-permeable membrane to separate molecules by size.[13] Small molecules diffuse across the membrane into a large volume of buffer, while the larger protein conjugate is retained.[13]- Simple and requires minimal specialized equipment. - High sample recovery. - Gentle on proteins.[13]- Very slow (can take hours to days).[13][14] - Requires large volumes of buffer.[13] - Not effective for removing impurities of similar size to the protein.Small to medium scale lab preparations; buffer exchange.[13][14]
Tangential Flow Filtration (TFF) Uses a semi-permeable membrane where the sample flows tangentially across the surface. Pressure drives small molecules through the membrane, while larger molecules are retained.[1]- Highly scalable. - Can simultaneously concentrate the sample and remove impurities (diafiltration).[1] - Fast processing times for large volumes.- Requires specialized equipment. - Potential for membrane fouling or protein shearing if not optimized.Large-scale production and process development.[1]

Table 1: Comparison of Common Post-Conjugation Purification Methods.

Experimental Protocols

Immediately after the conjugation reaction, proceed to purification to remove the unreacted and hydrolyzed NHS ester.[1]

SEC, also known as gel filtration, is the gold standard for separating protein aggregates and small molecules from the desired conjugate.[6][12][15]

Materials:

  • Conjugation reaction mixture

  • SEC column (e.g., G-25 desalting column, Superdex™, etc.) with a fractionation range appropriate for the protein's molecular weight.[15][16]

  • Chromatography system (e.g., ÄKTA system) or manual setup.

  • Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).

  • 0.22 µm filter for sample clarification.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of running buffer until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the conjugation reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the clarified sample onto the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[1]

  • Elution: Elute the column with the running buffer at the flow rate recommended by the manufacturer.[1]

  • Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm (for the protein) and at a wavelength appropriate for the conjugated molecule, if it has a chromophore.[1] Collect fractions corresponding to the first major peak, which contains the purified protein conjugate. The second, broader peak will contain the smaller, unreacted NHS ester and its byproducts.[17]

  • Pooling and Storage: Pool the fractions containing the purified conjugate. Confirm purity using SDS-PAGE or analytical SEC. Store the purified protein under appropriate conditions, typically at 4°C for short-term or frozen at -80°C for long-term storage.[13]

Dialysis is a straightforward method for removing small molecule contaminants.[14]

Materials:

  • Conjugation reaction mixture.

  • Dialysis tubing or cassette with a suitable Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies, ensuring it is small enough to retain the protein.[1][13]

  • Large beaker (e.g., 1-2 L).[13]

  • Stir plate and stir bar.

  • Dialysis Buffer (e.g., PBS, pH 7.2-7.4). The buffer volume should be at least 200-500 times the sample volume.[1][13]

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions, which often involves rinsing with deionized water.[1][13]

  • Load Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to accommodate potential volume increases.[1][13] Seal the tubing or cassette securely.

  • Perform Dialysis: Place the sealed dialysis device into the beaker containing the dialysis buffer. Gently stir the buffer on a stir plate at 4°C to maintain protein stability.[1][13]

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours.[1] Discard the buffer and replace it with fresh dialysis buffer. Repeat the buffer change at least three times. For complete removal of unreacted reagents, the final dialysis step can be conducted overnight at 4°C.[1][13] A 48-hour dialysis with four buffer changes may be required for complete removal of some unreacted NHS reagents.[14]

  • Recover Sample: Carefully remove the dialysis device from the buffer. Recover the purified protein conjugate from the tubing or cassette.[1]

G cluster_purification Purification Workflow cluster_sec Method A: SEC cluster_dialysis Method B: Dialysis start Crude Conjugation Mixture (Protein Conjugate, Free Linker, Byproducts) prep Sample Clarification (Centrifuge/Filter) start->prep sec_load Load onto Equilibrated SEC Column prep->sec_load High Resolution dialysis_load Load into Dialysis Cassette (e.g., 10K MWCO) prep->dialysis_load Simplicity / Scale sec_elute Isocratic Elution sec_load->sec_elute sec_collect Collect Peak 1 (Protein Conjugate) sec_elute->sec_collect end_node Purified Protein Conjugate sec_collect->end_node dialysis_run Dialyze against Buffer (Multiple Changes, 4°C) dialysis_load->dialysis_run dialysis_recover Recover Retentate (Protein Conjugate) dialysis_run->dialysis_recover dialysis_recover->end_node

Figure 2: Overview of purification workflows following conjugation.

Cleavage of the Disulfide Linker

A key feature of the Azidoethyl-SS-propionic linker is its cleavable disulfide bond. This bond can be reduced using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[18][19] TCEP is often preferred as it is stable, odorless, and effective over a wide pH range, and it does not need to be removed before certain subsequent sulfhydryl-reactive reactions.[18][19][20]

TCEP selectively and completely reduces even stable water-soluble alkyl disulfides, often in less than 5 minutes at room temperature.[18][19]

Materials:

  • Purified protein conjugate

  • TCEP hydrochloride (TCEP•HCl)

  • Reaction Buffer (e.g., PBS, pH 6.0-8.5). TCEP is effective over a wide pH range (1.5-9.0).[18][19]

  • Desalting column or dialysis equipment for TCEP removal.

Procedure:

  • Prepare TCEP Solution: Prepare a stock solution of TCEP (e.g., 0.5 M) in the reaction buffer. TCEP is stable in aqueous solutions.[20][21]

  • Set up Reduction Reaction: Dilute the purified protein conjugate to a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Add TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM.[20] A 10-20 molar excess of TCEP over the disulfide bonds is typically sufficient.

  • Incubate: Incubate the reaction mixture at room temperature. Reductions are often complete within 5-10 minutes.[18][19] For specific applications like partial IgG reduction, incubation might be 20-30 minutes.[19][20]

  • Remove TCEP: After reduction, remove the TCEP and the cleaved linker fragment using a desalting column (SEC) or dialysis, as described in Section 3.[19][20] This step is crucial if the newly exposed sulfhydryl groups on the protein are to be used in subsequent conjugation steps.

G Conjugate Protein-Linker-S-S-Payload Protein_SH Protein-Linker-SH (Free Thiol) Conjugate->Protein_SH Room Temp < 10 min Payload_SH HS-Payload (Released Payload) TCEP TCEP (Reducing Agent) TCEP_O TCEP=O (Oxidized TCEP) TCEP->TCEP_O

Figure 3: Cleavage of disulfide bond by TCEP.

Troubleshooting

Problem Possible Cause Solution
Low Conjugate Yield - Suboptimal pH for conjugation reaction.[1] - Hydrolysis of NHS ester before reaction.[1] - Presence of primary amine-containing buffers (e.g., Tris).[22][23]- Ensure reaction buffer is pH 8.3-8.5.[1][6] - Prepare NHS ester solution immediately before use.[6][22] - Use amine-free buffers like PBS, borate, or carbonate.[22][23][24]
Presence of Aggregates - High degree of labeling. - Protein instability under reaction conditions.- Reduce the molar excess of the NHS ester in the conjugation step. - Perform conjugation at 4°C, though it may require a longer reaction time. - Use SEC to remove aggregates from the final product.[12]
Incomplete Removal of Free Linker - Insufficient buffer changes during dialysis.[13] - Incorrect column choice or poor resolution in SEC.[1]- Increase the number of buffer changes and duration of dialysis.[13] Use a buffer volume at least 200x the sample volume.[13] - For SEC, ensure the column provides the necessary resolution for the size difference between the conjugate and the unreacted linker.[8]
Incomplete Disulfide Bond Cleavage - Insufficient reducing agent. - Inactivated reducing agent.- Increase the molar excess of TCEP. - Ensure TCEP solution is freshly prepared, especially if using buffers where its stability is reduced over time (e.g., PBS at pH > 8.0).[19]

Table 2: Common Troubleshooting Scenarios.

References

Applications of cleavable linkers in studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of protein-protein interactions (PPIs) governs nearly every cellular process, making them a critical focus for both fundamental research and therapeutic development. Mapping these interactions in their native environment, however, presents a significant challenge. Cleavable linkers have emerged as powerful tools to overcome this hurdle, enabling the capture and subsequent identification of interacting proteins with high confidence. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for utilizing cleavable linkers in the study of PPIs.

Application Notes: The Power of Controlled Release

Cleavable linkers are chemical tools designed to covalently connect interacting proteins, effectively "freezing" a transient interaction for subsequent analysis. Their key feature is a labile bond that can be broken under specific, controlled conditions. This controlled cleavage is paramount, as it allows for the separation of cross-linked proteins from their interaction partners and simplifies their identification by mass spectrometry (MS).

The primary application of cleavable linkers in PPI studies is in conjunction with cross-linking mass spectrometry (XL-MS) . This powerful technique provides information on protein-protein interfaces and can even offer low-resolution structural insights into protein complexes.[1][2] By covalently linking proteins that are in close proximity, cleavable linkers enable the identification of both stable and transient interactions that might be lost during traditional pull-down assays.[2]

Types of Cleavable Linkers:

The choice of cleavable linker depends on the specific experimental goals and the nature of the protein complex being studied. The main categories include:

  • Mass Spectrometry (MS)-Cleavable Linkers: These are the most advanced class of linkers, designed to fragment in a predictable manner within the mass spectrometer.[2] This fragmentation pattern simplifies the identification of cross-linked peptides from complex MS spectra.[2] A prominent example is disuccinimidyl sulfoxide (B87167) (DSSO), which contains a sulfoxide bond that is readily cleaved upon collision-induced dissociation (CID).[3]

  • Chemically Cleavable Linkers: These linkers possess bonds that can be broken by specific chemical treatments. A common example is dithiobis(succinimidyl propionate) (DSP), which contains a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3][4][5] Acid-labile linkers, which are cleaved under low pH conditions, are also utilized.

  • Enzymatically Cleavable Linkers: These linkers incorporate a recognition site for a specific enzyme. For instance, a linker containing a peptide sequence recognized by a protease like TEV (Tobacco Etch Virus) protease can be selectively cleaved by the addition of this enzyme.

Quantitative Analysis of Protein-Protein Interactions

Cleavable linkers, particularly when coupled with isotopic labeling strategies, enable the quantitative analysis of PPIs. This allows researchers to study how interaction networks change in response to different stimuli, disease states, or drug treatments.

Below are examples of quantitative data obtained from studies utilizing cleavable linkers.

Table 1: Comparison of Chemically Cleavable Linkers for Cysteinome Profiling

Cleavable LinkerEnrichment StrategyTotal Unique Cysteine Residues Identified (Peptide Enrichment)Total Unique Cysteine Residues Identified (Protein Enrichment)Reference
Azobenzene (AZO)Peptide Enrichment9,3626,664[6]
Dialkoxydiphenylsilane (DADPS)Peptide Enrichment>10,000Not Reported[7][8]

Table 2: Proteome-wide Cross-linking Studies using MS-Cleavable Linkers

MS-Cleavable LinkerBiological SystemNumber of Unique Cross-link Sites IdentifiedReference
Disuccinimidyl dibutyric urea (B33335) (DSBU)Drosophila melanogaster embryos>7,400[2]
Protein Interaction Reporter (PIR) LinkersHuman HeLa cells>3,300[2]
PhoXHuman cell lysate>1,100[2]
Disuccinimidyl sulfoxide (DSSO)Human lung adenocarcinoma cell lysates>1,000[2]

Experimental Protocols

Here, we provide detailed protocols for two key applications of cleavable linkers in PPI studies: Co-Immunoprecipitation (Co-IP) with a chemically cleavable cross-linker and a general workflow for XL-MS using an MS-cleavable cross-linker.

Protocol 1: Co-Immunoprecipitation with the Cleavable Cross-linker DSP

This protocol describes the use of dithiobis(succinimidyl propionate) (DSP) to stabilize weak or transient protein interactions for analysis by Co-IP.[3][4][5][9][10]

Materials:

  • Cells expressing the protein of interest (POI)

  • Phosphate-buffered saline (PBS)

  • DSP (freshly prepared 100 mM stock in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors)

  • Antibody specific to the POI

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Reducing agent (e.g., 50 mM DTT or 10% β-mercaptoethanol) for cleavage

Procedure:

  • Cell Culture and Harvest: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Cross-linking:

    • Immediately before use, dilute the 100 mM DSP stock solution to a final concentration of 0.1-1 mM in pre-warmed PBS. The optimal concentration should be determined empirically.[4]

    • Add the DSP solution to the cells and incubate for 30 minutes at 37°C.[4]

  • Quenching: Stop the cross-linking reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

  • Elution and Cleavage:

    • Elute the protein complexes from the beads using elution buffer.

    • To cleave the cross-linker , add a reducing agent to the eluted sample (e.g., DTT to a final concentration of 50 mM) and incubate at 95°C for 5-10 minutes.[4]

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Protocol 2: General Workflow for Cross-linking Mass Spectrometry (XL-MS) with MS-Cleavable Linkers

This protocol outlines the major steps for an XL-MS experiment using an MS-cleavable linker like DSBU or DSSO.[11]

Materials:

  • Purified protein complex or cell lysate

  • MS-cleavable cross-linker (e.g., DSBU, DSSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Solid-phase extraction (SPE) cartridges for desalting

  • High-performance liquid chromatography (HPLC) system for peptide fractionation

  • Mass spectrometer with MS/MS and MS3 capabilities

Procedure:

  • Cross-linking Reaction:

    • Incubate the purified protein complex or cell lysate with the MS-cleavable cross-linker at a specific molar ratio (to be optimized) for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding quenching buffer.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked proteins using a denaturing buffer.

    • Reduce disulfide bonds with a reducing agent.

    • Alkylate free cysteine residues with an alkylating agent.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Digest the proteins into peptides using a protease like trypsin overnight at 37°C.

  • Peptide Desalting and Fractionation:

    • Desalt the peptide mixture using SPE cartridges.

    • Fractionate the peptides using HPLC to reduce sample complexity.

  • Mass Spectrometry Analysis:

    • Analyze the peptide fractions using a high-resolution mass spectrometer.

    • The MS acquisition method should be designed to trigger MS/MS and subsequent MS3 fragmentation based on the characteristic fragmentation pattern of the cleavable linker.[1] For example, with DSSO, the software looks for pairs of peaks in the MS/MS spectrum with a specific mass difference.

  • Data Analysis:

    • Use specialized software (e.g., MeroX, XlinkX) to identify the cross-linked peptides from the complex MS data.[2] This software searches for the characteristic fragmentation patterns of the cleavable linker to confidently identify both the peptides and the cross-linked residues.

Visualizing Protein Interaction Networks and Workflows

Visual representations are crucial for understanding the complex data generated from PPI studies. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and the experimental workflows described above.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PLCg PLCγ EGFR->PLCg Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC EGF EGF EGF->EGFR Binds CoIP_Workflow Start Cells expressing POI Crosslinking Cross-link with DSP Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Lysis Cell Lysis Quenching->Lysis IP Immunoprecipitation (Antibody against POI) Lysis->IP Wash Wash Beads IP->Wash Elution Elute Protein Complexes Wash->Elution Cleavage Cleave Cross-linker (with DTT) Elution->Cleavage Analysis Analysis (SDS-PAGE / MS) Cleavage->Analysis XLMS_Workflow Start Protein Complex / Lysate Crosslinking Cross-link with MS-cleavable linker Start->Crosslinking Digestion Denaturation, Reduction, Alkylation & Digestion Crosslinking->Digestion Fractionation Peptide Fractionation Digestion->Fractionation MS LC-MS/MS/MS3 Analysis Fractionation->MS DataAnalysis Data Analysis (e.g., MeroX) MS->DataAnalysis Identification Identification of Cross-linked Peptides DataAnalysis->Identification

References

Troubleshooting & Optimization

Technical Support Center: Azidoethyl-SS-propionic NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during conjugation experiments with Azidoethyl-SS-propionic NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation efficiency with this compound is very low. What are the potential causes and how can I improve it?

Low conjugation efficiency is a common issue that can arise from several factors. Below is a breakdown of the most frequent culprits and targeted solutions to enhance your reaction yield.

A. Competing Hydrolysis of the NHS Ester:

The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to primary amines.[1][2] This hydrolysis renders the ester inactive. The rate of hydrolysis is significantly influenced by pH and temperature.[2][3]

  • Troubleshooting Steps:

    • Optimize pH: The optimal pH for NHS ester coupling is a balance between maximizing the availability of deprotonated primary amines and minimizing hydrolysis.[3] The recommended pH range is typically 7.2 to 8.5.[1][4] A pH of 8.3-8.5 is often cited as optimal for labeling biomolecules.[5][6]

    • Control Temperature: Lowering the reaction temperature can decrease the rate of hydrolysis.[4] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) if hydrolysis is suspected to be a major issue.[4]

    • Fresh Reagents: Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of the reagent in solution, especially in aqueous buffers.[7]

B. Suboptimal Reaction Buffer:

The choice of buffer is critical for a successful conjugation reaction.

  • Troubleshooting Steps:

    • Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[5] While Tris is sometimes used, it is generally not recommended.[5][6]

    • Recommended Buffers: Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used. A 0.1 M sodium bicarbonate solution can provide the appropriate pH.[5][6]

    • Verify pH: Always verify the pH of your reaction buffer with a calibrated pH meter before initiating the conjugation.[4]

C. Issues with the Target Molecule:

The properties of your protein, antibody, or other amine-containing molecule can significantly impact conjugation efficiency.

  • Troubleshooting Steps:

    • Accessibility of Amines: The primary amines (N-terminus and lysine (B10760008) ε-amino groups) on your target molecule must be accessible for the reaction to occur.[4] Steric hindrance can prevent efficient labeling.

    • Protein Purity: Ensure the purity of your target molecule. Impurities can interfere with the reaction.[4]

    • Protein Concentration: Low concentrations of the target protein can lead to less efficient crosslinking due to the competing hydrolysis reaction.[1][2] If possible, increase the concentration of your protein.[4] The optimal concentration for labeling is often in the range of 1-10 mg/mL.[5]

D. Improper Storage and Handling of this compound:

The stability of the NHS ester is crucial for its reactivity.

  • Troubleshooting Steps:

    • Storage: Store this compound at -20°C, protected from moisture and light.[7][][9]

    • Handling: Use anhydrous solvents like DMSO or DMF to dissolve the NHS ester.[5][7] Ensure these solvents are of high quality and free from amine contaminants.[5] Avoid repeated freeze-thaw cycles of the stock solution.[10]

Q2: How does pH affect the stability of the NHS ester and the conjugation reaction?

The pH of the reaction is a critical parameter that influences two competing processes:

  • Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH3+) and non-nucleophilic, leading to a slower reaction rate. As the pH increases, the concentration of the reactive deprotonated amine increases.[3]

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with higher pH.[2][3]

Therefore, an optimal pH must be determined to maximize amine reactivity while minimizing hydrolysis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effect of pH and temperature on NHS ester stability and reaction kinetics.

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[1][2]
8.6410 minutes[1][2]
8.0Room Temperature210 minutes[11][12]
8.5Room Temperature180 minutes[11][12]
9.0Room Temperature125 minutes[11][12]

Table 2: Comparison of Amidation vs. Hydrolysis Reaction Half-life (t1/2) for a Porphyrin-NHS Ester

pHAmidation t1/2 (min)Hydrolysis t1/2 (min)Reference
8.080210[12]
8.520180[12]
9.010125[12]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for specific applications.

  • Prepare Buffers and Solutions:

    • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.3-8.5.[5][6] Ensure the buffer is free of primary amines.

    • Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[5]

    • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[5][10]

  • Conjugation Reaction:

    • Calculate the required amount of NHS ester. A molar excess of the NHS ester over the protein is typically used. An 8-fold molar excess is a common starting point for monolabeling.[5][6]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should be kept low to avoid protein denaturation.

    • Incubate the reaction mixture. Incubation can be performed for 1 hour at room temperature or overnight at 4°C.[4][6][10] Protect the reaction from light if the linker or target molecule is light-sensitive.

  • Purification of the Conjugate:

    • Remove unreacted NHS ester and byproducts using a desalting column, dialysis, or gel filtration.[5][6]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or HPLC.[]

Visualizations

cluster_reagents Reactants cluster_reaction Conjugation Reaction cluster_outcome Products Protein Protein Mix Mix in Amine-Free Buffer (pH 7.2-8.5) Protein->Mix NHS_Ester Azidoethyl-SS- propionic NHS ester NHS_Ester->Mix Conjugate Azide-labeled Protein Mix->Conjugate Byproduct N-hydroxysuccinimide Mix->Byproduct Start Low Conjugation Efficiency Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH of the reaction buffer Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Switch to an amine-free buffer Check_Buffer->Change_Buffer No Check_Reagent Was the NHS ester solution prepared freshly? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Check_Concentration Are protein and NHS ester concentrations optimal? Check_Reagent->Check_Concentration Yes Prepare_Fresh->Check_Concentration Optimize_Concentration Increase reactant concentrations Check_Concentration->Optimize_Concentration No Check_Temp Consider reaction temperature and time Check_Concentration->Check_Temp Yes Optimize_Concentration->Check_Temp Optimize_Temp Try 4°C overnight or longer incubation at RT Check_Temp->Optimize_Temp Consider Success Improved Efficiency Check_Temp->Success Optimal Optimize_Temp->Success

References

Hydrolysis of Azidoethyl-SS-propionic NHS ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-propionic NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile crosslinker. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low to no conjugation efficiency Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired primary amine reaction.[1][2] The rate of hydrolysis is significantly influenced by pH, temperature, and exposure time to the aqueous environment.[2]- Optimize pH: Perform the reaction in a pH range of 7.2-8.5.[1][] While the reaction with amines is favored at slightly alkaline pH, higher pH values dramatically increase the rate of hydrolysis.[2] - Control Temperature: Carry out the reaction at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis.[1] - Minimize Reaction Time: Use the NHS ester promptly after preparing the aqueous solution.[4] - Use Anhydrous Solvents for Stock Solutions: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF to prepare stock solutions, which can be stored at -20°C for 1-2 months.[4]
Inactive NHS ester reagent: The reagent may have hydrolyzed due to improper storage or handling, such as exposure to moisture.[5][6]- Proper Storage: Store the solid NHS ester reagent desiccated at -20°C.[7] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.[6] - Check Reagent Activity: You can assess the activity of the NHS ester by monitoring the release of NHS upon intentional hydrolysis with a base.[5][6]
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[1]- Use Amine-Free Buffers: Employ buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1]
Inconsistent or unexpected results Variability in hydrolysis rate: The half-life of the NHS ester can vary significantly with small changes in pH and temperature.- Precise Control of Reaction Conditions: Maintain consistent pH and temperature across all experiments. - Determine Specific Half-life: If precise and reproducible conjugation is critical, consider determining the hydrolysis half-life of the this compound under your specific experimental conditions using the provided protocol.
Non-specific binding: The spacer arm of the crosslinker might lead to non-specific interactions.- Optimize Spacer Arm Length: If non-specific binding is a concern, consider using a crosslinker with a different spacer arm length or composition.
Difficulty purifying the conjugate Presence of hydrolysis byproduct: The hydrolyzed, non-reactive form of the crosslinker can complicate purification.- Purification Methods: Utilize purification techniques such as gel filtration or chromatography to separate the desired conjugate from unreacted crosslinker and its hydrolysis byproduct.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical crosslinker with three key functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on proteins, amine-modified oligonucleotides, or other molecules to form stable amide bonds.[7]

  • An azide group that can be used in "click chemistry" reactions with molecules containing alkyne, DBCO, or BCN groups.[7]

  • A disulfide bond (-S-S-) in the spacer arm, which can be cleaved using reducing agents like Dithiothreitol (DTT).[7]

This combination of features makes it a valuable tool for applications such as antibody-drug conjugation, proteomics, and the assembly of complex biomolecular structures.

Q2: What is hydrolysis in the context of an this compound reaction, and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water. This reaction is a primary competitor to the intended conjugation reaction with the target amine. The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines. This loss of reactivity reduces the overall efficiency and yield of the desired conjugated molecule.[1][2]

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis increases dramatically as the pH becomes more alkaline.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]

  • Time: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[2]

  • Buffer Composition: The presence of certain nucleophiles can also increase the rate of degradation.[8]

Q4: What is the typical half-life of an NHS ester in aqueous solution?

The half-life of NHS esters is highly dependent on the pH and temperature of the solution. The following table provides general estimates for the stability of NHS esters at different conditions.

pHTemperature (°C)Half-life
7.004 - 5 hours[1][9]
7.0Room Temperature~7 hours[5]
8.6410 minutes[1][9]
9.0Room Temperatureminutes[5]

Note: This data is for general NHS esters and the specific half-life of this compound may vary. It is recommended to determine the specific half-life for critical applications.

Q5: What are the recommended storage conditions for this compound?

To ensure maximum activity, the solid reagent should be stored at -20°C and protected from moisture.[7] Stock solutions should be prepared in an anhydrous solvent such as DMSO or DMF and can be stored at -20°C for 1-2 months.[4]

Experimental Protocols

Protocol: Monitoring the Hydrolysis of this compound

This protocol allows for the determination of the hydrolysis rate of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[6]

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., 100 mM sodium phosphate, pH 7.5)

  • Anhydrous DMSO or DMF

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution: Dissolve a known quantity of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the reaction solution: Add a small volume of the stock solution to the pre-warmed, amine-free buffer in a quartz cuvette to achieve the desired final concentration (e.g., 100 µM). Mix quickly by inverting the cuvette.

  • Monitor absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm at regular intervals.

  • Data analysis:

    • The increase in absorbance over time corresponds to the release of NHS.

    • Plot the absorbance at 260 nm versus time.

    • The half-life (t₁/₂) of the hydrolysis reaction can be determined from the kinetic data.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Reaction Reagent Azidoethyl-SS-propionic NHS Ester Conjugate Stable Amide Bond (Conjugated Product) Reagent->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid (Hydrolysis Product) Reagent->Hydrolyzed Hydrolysis (Competing Reaction) H2O Water (H₂O) H2O->Hydrolyzed Amine Primary Amine (R-NH₂) Amine->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct Hydrolyzed->NHS_byproduct

Caption: Competing reactions of this compound.

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_Reagent Is the NHS ester reagent active? Start->Check_Reagent Check_Buffer Is the buffer amine-free? Check_Reagent->Check_Buffer Yes New_Reagent Use fresh, properly stored reagent. Check_Reagent->New_Reagent No Check_pH Is the reaction pH between 7.2-8.5? Check_Buffer->Check_pH Yes Change_Buffer Use an amine-free buffer (e.g., PBS, HEPES). Check_Buffer->Change_Buffer No Check_Temp Is the reaction temperature controlled? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to the optimal range. Check_pH->Adjust_pH No Control_Temp Perform reaction at RT or 4°C. Check_Temp->Control_Temp No Success Problem Resolved Check_Temp->Success Yes New_Reagent->Check_Buffer Change_Buffer->Check_pH Adjust_pH->Check_Temp Control_Temp->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Side reactions of NHS esters with serine and threonine residues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NHS Ester Chemistry

This guide provides troubleshooting advice and answers to frequently asked questions regarding N-hydroxysuccinimide (NHS) ester chemistry, with a specific focus on potential side reactions with serine and threonine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂).[1] In proteins, these are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[1] The reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[1]

Q2: What are the optimal conditions for an NHS ester reaction?

A2: NHS ester labeling reactions are highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1] Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[1] Reactions are often performed in phosphate (B84403), borate (B1201080), or bicarbonate buffers.[1]

Q3: Can NHS esters react with amino acids other than lysine?

A3: Yes, while highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains.[1] Significant side reactions have been reported with serine, threonine, and tyrosine, particularly when these residues are located in favorable microenvironments within the protein structure.[1][2][3] Cysteine and histidine can also react, though these reactions are generally less common or result in less stable products.[1]

Q4: How significant is the side reaction with serine and threonine?

A4: The reaction of NHS esters with the hydroxyl groups (-OH) of serine and threonine is generally much slower than the reaction with primary amines.[1] However, this O-acylation can become significant, especially under conditions of high NHS ester concentration or when accessible primary amines are limited.[1] The resulting ester bond is less stable than the amide bond formed with lysine and can be cleaved, for instance, with hydroxylamine (B1172632) or heat treatment.[1]

Q5: What is NHS ester hydrolysis and how does it affect my reaction?

A5: NHS ester hydrolysis is a reaction with water that cleaves the ester, rendering it inactive for conjugation. This competing reaction is more pronounced at a higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C), while it can be several hours at pH 7.0 (0°C).[4] This hydrolysis reduces the efficiency of the desired conjugation with primary amines.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Potential Cause Recommended Solution
Hydrolyzed NHS Ester Ensure the NHS ester is stored properly under dry conditions and is not expired. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use.
Incorrect pH Verify the pH of the reaction buffer is within the optimal range (7.2-8.5). Below pH 7.2, amine protonation significantly slows the reaction.
Buffer Contains Primary Amines Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester. Use phosphate, borate, or bicarbonate buffers instead.
Insufficient NHS Ester Concentration Increase the molar excess of the NHS ester relative to the protein. A 5- to 20-fold molar excess is a common starting point.[4]

Issue 2: Unexpected Protein Modification (e.g., Aggregation, Loss of Function)

Potential Cause Recommended Solution
Off-Target Labeling of Serine/Threonine Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to disfavor the reaction with less nucleophilic hydroxyl groups. Reduce the molar excess of the NHS ester.
High Degree of Labeling Decrease the molar excess of the NHS ester to reduce the number of modified sites on the protein.
Heterogeneous Product due to Unstable O-Acyl Adducts To remove unstable ester linkages on serine and threonine residues, consider a post-reaction treatment with hydroxylamine or by incubating the sample in a boiling water bath.[1][5] This will cleave the O-acyl bonds while leaving the stable amide bonds intact.

Quantitative Data Summary

The efficiency of NHS ester conjugation is a balance between the desired aminolysis and the competing side reactions of hydrolysis and O-acylation. The rates of these reactions are highly dependent on pH.

Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.[4]

Experimental Protocols

Protocol 1: Detection of O-Acylation of Serine/Threonine by Mass Spectrometry

This protocol provides a general workflow for identifying off-target modifications on serine and threonine residues using mass spectrometry.

  • Protein Labeling: Perform the NHS ester conjugation reaction as planned.

  • Sample Preparation for Mass Spectrometry:

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Remove excess, unreacted NHS ester and byproducts by buffer exchange using a desalting column or dialysis.

    • Denature, reduce, and alkylate the protein sample according to standard proteomics protocols.

    • Digest the protein into peptides using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Set the mass spectrometer to perform data-dependent acquisition to fragment and identify peptides.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MSFragger) to identify peptides from the acquired MS/MS spectra.

    • Include the mass of the NHS ester modification as a variable modification on serine and threonine residues in the search parameters.

    • Manually inspect the MS/MS spectra of identified O-acylated peptides to confirm the modification site.

Protocol 2: Selective Cleavage of O-Acyl Adducts with Hydroxylamine

This protocol can be used to reverse the O-acylation of serine and threonine residues post-conjugation.

  • Prepare Hydroxylamine Solution: Prepare a 1 M hydroxylamine solution in a suitable buffer (e.g., phosphate or borate buffer) and adjust the pH to 8.5 with NaOH. Prepare this solution fresh.

  • Reaction Quenching: After the NHS ester conjugation reaction, quench any remaining active NHS ester by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl).

  • Hydroxylamine Treatment: Add the 1 M hydroxylamine solution to the conjugated protein sample to a final concentration of 0.1-0.5 M.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Purification: Remove hydroxylamine and other small molecules from the protein sample using a desalting column or dialysis.

  • Analysis: Analyze the treated sample using SDS-PAGE, mass spectrometry, or a functional assay to confirm the removal of the modification and the integrity of the protein.

Mandatory Visualization

NHS_Ester_Reactions cluster_main NHS Ester Reactions cluster_products Reaction Products NHS_Ester NHS Ester Primary_Amine Primary Amine (Lysine, N-terminus) NHS_Ester->Primary_Amine Aminolysis (Desired Reaction) Hydroxyl_Group Hydroxyl Group (Serine, Threonine) NHS_Ester->Hydroxyl_Group O-Acylation (Side Reaction) Water Water (Hydrolysis) NHS_Ester->Water Hydrolysis (Competing Reaction) Amide_Bond Stable Amide Bond Primary_Amine->Amide_Bond Ester_Bond Less Stable Ester Bond Hydroxyl_Group->Ester_Bond Inactive_Ester Inactive Hydrolyzed Ester Water->Inactive_Ester

Caption: NHS Ester Reaction Pathways.

Troubleshooting_Workflow Start Start Conjugation Check_Efficiency Low Conjugation? Start->Check_Efficiency Check_Modification Unexpected Modification? Check_Efficiency->Check_Modification No Troubleshoot_Efficiency Check NHS Ester Activity Verify pH (7.2-8.5) Use Amine-Free Buffer Increase NHS Ester Molar Excess Check_Efficiency->Troubleshoot_Efficiency Yes Success Successful Conjugation Check_Modification->Success No Troubleshoot_Modification Lower Reaction pH (7.2-7.5) Reduce NHS Ester Molar Excess Post-Reaction Cleavage (Hydroxylamine/Heat) Check_Modification->Troubleshoot_Modification Yes Troubleshoot_Efficiency->Start Troubleshoot_Modification->Start

Caption: Troubleshooting Workflow for NHS Ester Conjugation.

References

Technical Support Center: Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of Azidoethyl-SS-propionic NHS ester, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation and for the development of antibody-drug conjugates (ADCs).[1][] It contains three key functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[3][4]

  • An azide group that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for the specific attachment of molecules containing a compatible alkyne group.[1][4]

  • A disulfide bond within the linker, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), allowing for the release of a conjugated molecule under specific conditions.[4][5]

Q2: What constitutes "non-specific binding" in the context of this reagent?

Non-specific binding refers to any interaction of the this compound or its derivatives that is not the intended covalent linkage to a primary amine.[3] This can manifest as:

  • Hydrophobic or Ionic Interactions: The linker or the molecule it carries may adsorb to protein surfaces without forming a covalent bond.[3]

  • Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can also react with other nucleophilic groups like hydroxyls (-OH on serine, threonine, tyrosine) or sulfhydryls (-SH on cysteine), though these bonds are generally less stable.[3][6]

  • Physical Entrapment: Aggregated protein-conjugate complexes can trap unbound or hydrolyzed linker molecules.[3]

Q3: What are the primary causes of high non-specific binding with NHS esters?

High non-specific binding is often a result of suboptimal reaction conditions and inadequate purification.[3] Key contributing factors include:

  • Competing Hydrolysis: The NHS ester can react with water and hydrolyze, rendering it inactive for amine conjugation. This hydrolyzed form can then bind non-specifically to proteins. The rate of hydrolysis increases significantly with higher pH.[3][7]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to reduced labeling efficiency and the generation of unwanted side products.[3]

  • Improper pH: A pH that is too low will result in the protonation of primary amines, inhibiting their reactivity. Conversely, a pH that is too high accelerates the rate of NHS ester hydrolysis.[3]

  • Insufficient Purification: Failure to remove excess unreacted or hydrolyzed linker after the conjugation reaction is a major source of background signal and non-specific binding in downstream applications.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background signal in downstream assays Insufficient removal of excess or hydrolyzed linker.Improve post-conjugation purification. Use size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC to efficiently separate the labeled protein from smaller, unbound molecules.[3]
Non-covalent adsorption of the linker or payload.Add non-ionic surfactants (e.g., Tween-20, Triton X-100) or a blocking protein like BSA to the buffer to minimize hydrophobic and ionic interactions.[8][9] Increase the salt concentration in the buffers to reduce charge-based interactions.[9]
Low or no labeling of the target protein Presence of primary amines in the reaction buffer (e.g., Tris, glycine).Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[3][7]
Hydrolysis of the NHS ester stock solution.This compound is moisture-sensitive.[10] Store it desiccated at -20°C.[][4][5] Allow the vial to warm to room temperature before opening to prevent condensation.[3] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3]
Incorrect pH of the reaction buffer.Ensure the reaction pH is optimal for amine reactivity without excessively promoting hydrolysis. A pH range of 7.2-8.5 is generally recommended, with pH 8.3-8.5 often being a good starting point.[3][11]
Protein precipitation after labeling Over-labeling of the protein, altering its net charge and solubility.Reduce the molar excess of the NHS ester relative to the protein. Perform a titration to find the optimal ratio. A 5- to 20-fold molar excess is a common starting point.[3][12]
Protein instability under the reaction conditions.Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C for 2 hours instead of room temperature for 30-60 minutes).[12]

Experimental Protocols

General Protocol for Protein Labeling
  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.[7]

    • Ensure the protein concentration is suitable, typically in the range of 0.1-2 mg/mL.[12]

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.[3][11]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[3] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[12]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching agent containing a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.[3][12]

    • Incubate for an additional 15 minutes at room temperature.[12]

  • Purification of the Conjugate:

    • Remove excess, unreacted, and hydrolyzed linker using a desalting column (size-exclusion chromatography), dialysis, or HPLC.[3] This step is critical for minimizing non-specific binding.

Quantitative Reaction Parameters
ParameterRecommended RangeNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often a good starting point to balance amine reactivity and ester hydrolysis.[3][11]
Molar Excess of NHS Ester 5 to 20-foldThis should be optimized for each specific protein to achieve the desired degree of labeling without causing precipitation.[3]
Reaction Time 30 - 60 minutes at room temperatureLonger incubation times may increase the risk of hydrolysis and protein degradation.[12]
2 hours at 4°CA lower temperature can be beneficial for less stable proteins.[12]
Quenching Agent Concentration 20 - 100 mMCommon quenching agents include Tris, glycine, and hydroxylamine.[3][6]

Visualizations

G cluster_workflow Experimental Workflow for NHS Ester Conjugation A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Combine and Incubate (RT for 30-60 min or 4°C for 2h) A->C B Prepare Fresh NHS Ester Solution (in DMSO/DMF) B->C D Quench Reaction (e.g., Tris, Glycine) C->D E Purify Conjugate (Desalting Column, Dialysis, HPLC) D->E G cluster_troubleshooting Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Observed CheckPurification Was post-reaction purification sufficient? Start->CheckPurification CheckBuffer Was an amine-free buffer used? CheckPurification->CheckBuffer Yes ImprovePurification Improve purification using SEC, dialysis, or HPLC. CheckPurification->ImprovePurification No CheckpH Was the reaction pH between 7.2-8.5? CheckBuffer->CheckpH Yes ChangeBuffer Use amine-free buffer (e.g., PBS, HEPES). CheckBuffer->ChangeBuffer No CheckEster Was the NHS ester handled correctly? CheckpH->CheckEster Yes AdjustpH Optimize reaction pH. CheckpH->AdjustpH No HandleEster Store desiccated at -20°C. Prepare fresh solutions. CheckEster->HandleEster No End Reduced Non-Specific Binding CheckEster->End Yes ImprovePurification->End ChangeBuffer->End AdjustpH->End HandleEster->End G cluster_reaction Chemical Pathways in NHS Ester Reactions cluster_desired Desired Reaction cluster_competing Competing Reaction NHS_Ester Azidoethyl-SS-propionic NHS Ester Protein_Amine Protein-NH2 (Target) NHS_Ester->Protein_Amine Water H2O (Hydrolysis) NHS_Ester->Water Stable_Amide Stable Amide Bond (Covalent Conjugate) Protein_Amine->Stable_Amide + Hydrolyzed_Ester Inactive Carboxylate (Non-specific Binding Risk) Water->Hydrolyzed_Ester +

References

Technical Support Center: Optimizing pH for Azidoethyl-SS-propionic NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-propionic NHS ester conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range for this conjugation is typically between 7.2 and 8.5.[2][3] For many applications, a pH of 8.3-8.5 is considered optimal.[4][5][6][7]

Q2: Why is pH so critical for this conjugation reaction?

The pH of the reaction buffer directly influences two competing processes:

  • Amine Reactivity: The primary amine on your target molecule must be in its deprotonated, nucleophilic form (-NH2) to react with the NHS ester. As the pH increases above the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the concentration of the reactive deprotonated amine increases, which favors the conjugation reaction.[1] At low pH, the amine group is protonated (-NH3+), making it non-reactive.[1][4][5]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[1] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[1][8][9]

Therefore, the optimal pH is a balance that ensures a sufficient concentration of reactive amine while keeping the rate of NHS ester hydrolysis to a minimum.

Q3: What type of buffer should I use for the conjugation reaction?

It is crucial to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer[1][4]

  • Sodium phosphate (B84403) buffer[1][4]

  • HEPES buffer[2]

  • Borate buffer[2][10]

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided in the reaction mixture as they will react with the NHS ester.[2][11] However, Tris or glycine (B1666218) solutions can be used to quench the reaction once the desired conjugation has occurred.[2][3]

Q4: How quickly does the this compound hydrolyze at different pH values?

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the half-life of the NHS ester decreases. This means that at a more alkaline pH, the NHS ester will be inactivated more rapidly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated, non-reactive amines, or too high, leading to rapid hydrolysis of the NHS ester.[11]Optimize the pH of your reaction buffer to be within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point.[4][5][6][7] Use a calibrated pH meter to ensure accuracy.
Hydrolysis of NHS Ester: The this compound may have hydrolyzed before it could react with your target molecule. This is exacerbated by high pH and prolonged reaction times.[1][11]Prepare the NHS ester solution immediately before use.[10] Work quickly and consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[2]
Presence of Competing Amines: The buffer or other components in your reaction mixture may contain primary amines that are competing with your target molecule.[11]Ensure that all buffers and solutions are amine-free. Avoid using buffers like Tris in the conjugation reaction itself.[2]
Poor Solubility of Reagents: The this compound or your target molecule may not be fully dissolved in the reaction buffer.[11]For water-insoluble NHS esters, first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[4]
Protein Precipitation High Degree of Labeling: Excessive modification of the protein can lead to changes in its properties and cause precipitation.Reduce the molar excess of the this compound to protein in the reaction.
Inconsistent Results pH Drift: During the reaction, the pH of the buffer may change, especially if the buffer capacity is low. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH.Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.[4][5]

Quantitative Data: Effect of pH on NHS Ester Stability

The stability of the NHS ester is a critical factor in achieving high conjugation efficiency. The following table summarizes the half-life of NHS esters at various pH values and temperatures, illustrating the increased rate of hydrolysis with higher pH.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[2][8]
8.0Room Temperature210 minutes[12]
8.5Room Temperature180 minutes[12]
8.6410 minutes[2][8]
9.0Room Temperature125 minutes[12]

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is amine-free.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[10] The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction:

    • Add the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[1] A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal incubation time may vary.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove the excess, unreacted NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Visualization of the Conjugation Workflow and Troubleshooting Logic

NHS_Ester_Conjugation_Workflow Workflow for this compound Conjugation and Troubleshooting start Start: Prepare Reagents dissolve_protein Dissolve Protein in Amine-Free Buffer (pH 7.2-8.5) start->dissolve_protein dissolve_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF start->dissolve_nhs mix_reagents Add NHS Ester to Protein Solution (5-20x Molar Excess) dissolve_protein->mix_reagents dissolve_nhs->mix_reagents incubate Incubate (1-2h RT or O/N 4°C) mix_reagents->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify check_yield Check Conjugation Yield purify->check_yield end End: Characterize Conjugate low_yield Low Yield? check_yield->low_yield low_yield->end No troubleshoot_ph Verify & Optimize pH (7.2-8.5) low_yield->troubleshoot_ph Yes troubleshoot_hydrolysis Prepare Fresh NHS Ester & Reduce Reaction Time/Temp troubleshoot_ph->troubleshoot_hydrolysis troubleshoot_buffer Ensure Amine-Free Buffer troubleshoot_hydrolysis->troubleshoot_buffer troubleshoot_solubility Confirm Reagent Solubility troubleshoot_buffer->troubleshoot_solubility troubleshoot_solubility->mix_reagents Re-attempt Conjugation

Caption: A flowchart of the experimental workflow and troubleshooting steps for NHS ester conjugation.

References

Technical Support Center: Preventing Protein Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during a labeling reaction?

Protein aggregation during labeling is a multifaceted issue stemming from a variety of factors that can disrupt the delicate balance of forces maintaining a protein's native conformation.[1][2] Key contributors include:

  • Physicochemical Properties of the Labeling Reagent: Many labeling reagents, particularly fluorescent dyes, are hydrophobic.[3] Covalently attaching these molecules to the protein surface can increase the overall hydrophobicity of the protein, leading to self-association and aggregation.[3][4]

  • Over-labeling: Attaching an excessive number of label molecules to a single protein can alter its net charge, isoelectric point (pI), and surface properties, which can reduce its solubility and promote aggregation.[1][5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A buffer pH close to the protein's pI can minimize electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.[6][7][8]

  • High Protein Concentration: Labeling reactions performed at high protein concentrations increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[3][7]

  • Temperature: Elevated temperatures can induce partial unfolding of proteins, exposing hydrophobic core residues that can interact with other protein molecules, leading to aggregation.[1][5]

  • Mechanical Stress: Vigorous mixing, vortexing, or pumping can introduce shear stress, which may cause protein denaturation and subsequent aggregation.[1][5]

  • Presence of Organic Solvents: Labeling reagents are often dissolved in organic solvents like DMSO or DMF. The addition of these solvents to the aqueous protein solution can destabilize the protein.[5]

Q2: How does the choice of labeling chemistry affect protein aggregation?

The type of labeling chemistry employed can significantly influence the propensity for aggregation.

  • Amine-reactive labeling (e.g., using NHS-esters) targets primary amines on lysine (B10760008) residues and the N-terminus.[9][10] Since lysines are often abundant on the protein surface, this method can lead to a heterogeneous population of labeled proteins with varying degrees of labeling, potentially increasing the risk of aggregation if over-labeling occurs.[5] The reaction is typically performed at a slightly alkaline pH (8.0-9.0), which might not be optimal for all proteins.[5][9]

  • Thiol-reactive labeling (e.g., using maleimides) targets cysteine residues.[11] As cysteines are generally less abundant than lysines, this method can offer more site-specific labeling, potentially reducing the heterogeneity of the labeled product.[12] However, it requires a free, reduced cysteine, and care must be taken to prevent oxidation and disulfide bond formation, which can also lead to aggregation.[13]

Q3: What are excipients, and how can they prevent aggregation during labeling?

Excipients are additives included in the formulation to help stabilize the protein and prevent aggregation.[14] They work through various mechanisms:[14][15]

  • Sugars and Polyols (e.g., Sucrose, Glycerol): These act as osmolytes and are preferentially excluded from the protein surface, which favors the compact, native state of the protein.[7]

  • Amino Acids (e.g., L-Arginine, L-Glutamate): These can suppress aggregation by binding to exposed hydrophobic patches or charged regions on the protein surface, thereby preventing protein-protein interactions.[7][16][17][18]

  • Surfactants (e.g., Polysorbates like Tween 20): These non-ionic detergents can prevent aggregation by competitively binding to hydrophobic interfaces and shielding exposed hydrophobic regions on the protein surface.[7][19]

  • Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, reducing agents are crucial to prevent the formation of intermolecular disulfide bonds, which leads to aggregation.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving protein aggregation issues encountered during labeling.

TroubleshootingWorkflow

Data Presentation: Optimizing Reaction Conditions

The following tables provide quantitative data to guide the optimization of your labeling protocol.

Table 1: Common Stabilizing Excipients and Their Recommended Concentrations

Excipient CategoryExampleTypical Concentration RangeMechanism of Action
Amino Acids L-Arginine50 - 500 mMSuppresses aggregation by binding to hydrophobic and charged patches on the protein surface.[7][16][17][18]
L-Glutamate50 - 500 mMWorks synergistically with L-Arginine to enhance protein solubility.[7]
Polyols/Sugars Glycerol5 - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.[7]
Sucrose0.25 - 1 MPreferentially excluded from the protein surface, favoring the compact native state.[7]
Surfactants Polysorbate 20 (Tween 20)0.01 - 0.1% (v/v)Non-ionic detergent that reduces surface tension and shields hydrophobic regions.[7][19]
Reducing Agents Dithiothreitol (DTT)1 - 10 mMPrevents the formation of intermolecular disulfide bonds.[7][8]
TCEP0.5 - 5 mMA more stable and effective reducing agent across a wider pH range.[7][8]

Table 2: Key Parameters for Amine-Reactive (NHS-Ester) Labeling

ParameterRecommended RangeConsiderations
pH 7.2 - 8.5Optimal reactivity is at pH 8.3-8.5, but a lower pH (7.2-7.5) may be necessary for pH-sensitive proteins.[1][9]
Protein Concentration 1 - 5 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation.[1]
Molar Excess of Label 5 - 20 foldA higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation.[1]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can slow down aggregation but will also slow the labeling reaction.[1]
Incubation Time 1 - 4 hoursLonger incubation may be needed at lower temperatures or pH.[1]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling with Aggregation Prevention

This protocol provides a general procedure for labeling a protein with an amine-reactive dye (e.g., NHS-ester) while minimizing aggregation.

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3.[5]

    • Adjust the protein concentration to 1-5 mg/mL.[1]

    • If the protein is known to be unstable, consider adding a stabilizing excipient from Table 1 to the labeling buffer.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the amine-reactive reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]

  • Labeling Reaction:

    • Slowly add a 5 to 20-fold molar excess of the dissolved labeling reagent to the protein solution with gentle mixing. Avoid vigorous vortexing.[1]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[1]

  • Reaction Quenching (Optional):

    • To stop the reaction, add Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted label and any small aggregates using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[1][5]

  • Characterization:

    • Determine the protein concentration and degree of labeling (DOL) using spectrophotometry.

    • Assess the aggregation state of the labeled protein using techniques such as Dynamic Light Scattering (DLS) or analytical SEC.[3]

Protocol 2: Thiol-Reactive Labeling with Aggregation Prevention

This protocol outlines a general procedure for labeling a protein with a thiol-reactive dye (e.g., maleimide).

  • Protein Preparation and Reduction:

    • If the protein has disulfide bonds that need to be reduced to generate a free thiol, incubate with a 10-fold molar excess of DTT for 30-60 minutes.

    • Remove the excess reducing agent (if using DTT) using a desalting column. If using TCEP, removal is often not necessary for maleimide (B117702) reactions.[11]

    • Perform a buffer exchange into a suitable labeling buffer, such as 10-100 mM phosphate (B84403) buffer with EDTA, pH 7.0-7.5.[11] The buffer should be deoxygenated to prevent re-oxidation of the thiol.

    • Adjust the protein concentration to 50-100 µM.[11]

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a 1-10 mM stock solution of the thiol-reactive reagent in a suitable solvent (e.g., DMSO or DMF).[11]

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved labeling reagent to the protein solution with gentle mixing.[11]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11]

  • Reaction Quenching:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to scavenge any unreacted labeling reagent.[20]

  • Purification:

    • Remove the excess label and quenching reagent using a desalting column or dialysis.

  • Characterization:

    • Determine the protein concentration and DOL.

    • Analyze the aggregation state of the final product by DLS or analytical SEC.

Signaling Pathways and Logical Relationships

AggregationFactors

References

Incomplete disulfide bond cleavage with DTT or TCEP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter with incomplete disulfide bond cleavage using Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Frequently Asked Questions (FAQs)

Q1: What are the main differences between DTT and TCEP for disulfide bond reduction?

A1: DTT and TCEP are both effective reducing agents, but they have distinct properties that make them suitable for different applications. TCEP is generally more stable, powerful, and versatile than DTT.[1][2] Key differences are summarized in the table below.

Q2: Why am I seeing incomplete reduction of my protein's disulfide bonds?

A2: Several factors can lead to incomplete disulfide bond reduction. These include:

  • Suboptimal pH: DTT's reducing power is limited to a pH range of >7, with an optimal range of 7.1 to 8.0.[3][4] TCEP is effective over a much broader pH range (1.5-8.5).[3][5]

  • Reagent Instability/Degradation: DTT is susceptible to air oxidation, especially at pH values above 7.5.[6] TCEP is more resistant to air oxidation but can be unstable in phosphate (B84403) buffers, particularly at neutral pH.[1][3] It is also light-sensitive.[5]

  • Insufficient Reductant Concentration: The concentration of the reducing agent may be too low to effectively reduce all disulfide bonds, especially for complex proteins with multiple or buried disulfide bonds.[7]

  • Inaccessible Disulfide Bonds: Some disulfide bonds may be buried within the protein's three-dimensional structure, making them inaccessible to the reducing agent without prior denaturation.[8][9]

  • Short Incubation Time: The reduction reaction may not have had enough time to go to completion. While reductions can be rapid (less than 5 minutes for TCEP in some cases), more stable disulfide bonds may require longer incubation times.[1][10]

  • Low Temperature: Lower temperatures can slow down the reaction rate. Increasing the temperature can enhance reduction efficiency.[4][8]

  • Presence of Interfering Substances: Components in the buffer, such as metal ions (e.g., nickel for DTT), can interfere with the reducing agent's activity.[3][6]

Q3: Can I use DTT or TCEP in the presence of metal ions?

A3: TCEP is the preferred reducing agent in the presence of metal ions used in techniques like immobilized metal affinity chromatography (IMAC), as it does not reduce metals like Ni2+.[2][3] DTT, on the other hand, is sensitive to nickel and its effectiveness can be compromised.[3]

Q4: Do I need to remove the reducing agent before downstream applications?

A4: DTT, being a thiol-containing reagent, often needs to be removed before subsequent steps like maleimide-based labeling to prevent interference.[6][11] TCEP is a thiol-free reducing agent and generally does not need to be removed before such applications.[1][2][11] However, TCEP is charged in solution and is not suitable for isoelectric focusing.[3][5]

Troubleshooting Guides

Issue 1: Incomplete Reduction Observed by SDS-PAGE or Mass Spectrometry

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal pH Adjust the buffer pH to the optimal range for your chosen reducing agent. For DTT, ensure the pH is above 7.0.[3] TCEP is effective over a wider pH range (1.5-8.5).[5]
Degraded Reducing Agent Prepare fresh solutions of DTT or TCEP. Store stock solutions appropriately: DTT at -20°C under an inert atmosphere, and TCEP stock solutions at -20°C, protected from light.[5][12]
Insufficient Reductant Concentration Increase the molar excess of the reducing agent. A 10-fold molar excess of TCEP is a common starting point.[10] For antibodies, DTT concentrations of 20 mM have shown maximal effects under certain conditions.[8]
Inaccessible Disulfide Bonds Include a denaturing agent (e.g., 6 M guanidine (B92328) HCl, 8 M urea) in your buffer to unfold the protein and expose buried disulfide bonds.[13]
Inadequate Incubation Time or Temperature Increase the incubation time (e.g., 30-60 minutes) and/or temperature (e.g., 37°C or 56°C) to facilitate the reduction reaction.[4][8][14]
Interfering Buffer Components If using a phosphate buffer with TCEP, prepare the TCEP solution immediately before use due to its instability in this buffer.[10] If using DTT with IMAC-purified proteins, consider buffer exchange to remove metal ions.
Issue 2: Variability in Reduction Efficiency Between Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Reagent Preparation Standardize the preparation of your reducing agent solutions. Always use high-quality, fresh reagents.
Air Oxidation of DTT Degas your buffers before adding DTT to minimize oxidation.[12] Consider performing the reduction under an inert atmosphere (e.g., nitrogen or argon).[12]
Light Sensitivity of TCEP Protect TCEP solutions from light by wrapping tubes in aluminum foil.[5]
Batch-to-Batch Variation in Protein Sample Ensure consistency in your protein purification and storage to minimize variations in the initial state of disulfide bonds.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for DTT and TCEP.

Table 1: Comparison of DTT and TCEP Properties

Property DTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine)
Effective pH Range > 7.0 (Optimal: 7.1-8.0)[3][4]1.5 - 8.5[3][5]
Stability Susceptible to air oxidation, especially at pH > 7.5[6]More resistant to air oxidation, but unstable in phosphate buffers at neutral pH.[1][3] Light sensitive.[5]
Odor Strong, unpleasant sulfur smell[3]Odorless[2][3]
Mechanism Thiol-disulfide exchange[4]Nucleophilic attack by phosphorus[5][14]
Compatibility with Metal Ions Sensitive to nickel[3]Does not reduce metals used in IMAC[2][3]
Need for Removal Often required before thiol-reactive labeling[6][11]Generally not required[1][2][11]

Table 2: Recommended Working Concentrations and Conditions

Application DTT Concentration TCEP Concentration Typical Conditions
Maintaining Reduced Proteins 1-10 mM[4]5-50 mM[11]Room temperature or on ice
Complete Reduction for Electrophoresis 50-100 mM[4]5-50 mM[11]Incubate for 10-30 minutes at room temperature or higher (e.g., 37°C or 56°C)[4]
Reduction of Antibodies 0.1-100 mM (8 thiols/antibody at 20-100 mM)[8]~2.75 molar equivalents for two interchain bonds[8]30 minutes at 37°C or 56°C[8]
General Protein Reduction -10 mM30-60 minutes at 37°C[14]

Experimental Protocols

Protocol 1: General Disulfide Bond Reduction for Analysis

This protocol describes a general procedure for reducing disulfide bonds in a protein sample prior to analysis by methods like mass spectrometry.

  • Sample Preparation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) to a desired concentration.[14]

  • Reduction: Add TCEP solution to a final concentration of 10 mM or DTT to a final concentration of 20 mM.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes.[14] For DTT, incubation can be at room temperature or elevated temperatures (37°C or 56°C) for 10-30 minutes.[4]

  • Alkylation (Optional but Recommended): Cool the sample to room temperature. Add an alkylating agent (e.g., iodoacetamide (B48618) to a final concentration of 20-50 mM) to prevent the re-formation of disulfide bonds. Incubate in the dark at room temperature for 30 minutes.[14]

  • Quenching (if alkylating): Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.[14]

  • The reduced and alkylated protein is now ready for downstream processing.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the quantification of free sulfhydryl groups, which can be used to assess the efficiency of a reduction reaction.

  • Prepare DTNB Solution: Prepare a 10 mM solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[14]

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and DTNB at a final concentration of 100 µM.[14]

  • Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 412 nm.[14]

  • Reaction Initiation: Add the protein sample containing free thiols to the cuvette and mix quickly.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm until the reading stabilizes. The concentration of free thiols can be calculated using the molar absorptivity of the TNB2- product.

Visualizations

Disulfide_Reduction_Workflow cluster_prep Sample Preparation cluster_reduction Reduction cluster_post_reduction Post-Reduction Processing Protein Protein Sample (with Disulfide Bonds) Denature Denaturation (e.g., 8M Urea) Protein->Denature Optional, for buried disulfides AddReductant Add Reducing Agent (DTT or TCEP) Denature->AddReductant Incubate Incubate (Time & Temperature) AddReductant->Incubate Alkylate Alkylation (e.g., Iodoacetamide) Incubate->Alkylate Prevent re-oxidation Analysis Downstream Analysis (MS, SDS-PAGE) Incubate->Analysis Directly if no alkylation needed Quench Quench Alkylation Alkylate->Quench Quench->Analysis

Caption: Experimental workflow for protein disulfide bond reduction.

TCEP_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products TCEP TCEP (Nucleophile) Attack Nucleophilic Attack on Sulfur Atom TCEP->Attack Disulfide Protein Disulfide Bond (R-S-S-R') Disulfide->Attack Intermediate Phosphonium Thiolate Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis TCEP_Oxide TCEP Oxide (Stable) Hydrolysis->TCEP_Oxide Thiols Two Free Thiols (R-SH + R'-SH) Hydrolysis->Thiols

Caption: Mechanism of disulfide bond cleavage by TCEP.

Troubleshooting_Logic Start Incomplete Disulfide Bond Reduction Check_Reagent Check Reagent (Fresh? Correct pH?) Start->Check_Reagent Check_Conditions Check Reaction Conditions (Time, Temp, Concentration) Start->Check_Conditions Check_Protein Consider Protein Properties (Buried Disulfides?) Start->Check_Protein Optimize_Reagent Optimize Reagent & Buffer Conditions Check_Reagent->Optimize_Reagent Optimize_Conditions Increase Time, Temp, or Concentration Check_Conditions->Optimize_Conditions Add_Denaturant Add Denaturing Agent (Urea, Guanidine HCl) Check_Protein->Add_Denaturant Success Successful Reduction Optimize_Reagent->Success Optimize_Conditions->Success Add_Denaturant->Success

Caption: Troubleshooting logic for incomplete disulfide bond reduction.

References

Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected mass shifts in their mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected mass shifts in MS analysis?

A1: Unexpected mass shifts, or deviations between the observed and theoretical mass-to-charge ratio (m/z), can originate from three main areas: the instrument itself, the sample and its preparation, or the data processing steps.[1][2][3] Instrument-related issues often involve improper calibration or fluctuations in the instrument's environment. Sample-related problems can include the formation of unexpected adducts, the presence of contaminants, or matrix effects.[4][5] Data processing artifacts can also be a source of error if not handled correctly.[6]

Q2: How often should I calibrate my mass spectrometer?

A2: The frequency of calibration depends on the type of instrument and the desired level of mass accuracy. For high-resolution instruments like Time-of-Flight (TOF) mass spectrometers, daily calibration checks are often recommended.[7] Quadrupole mass spectrometers may require calibration a few times per year.[7] However, it is crucial to recalibrate after any major maintenance, system reboot, or when you observe a drift in mass accuracy from expected values.[1][7]

Q3: What are common adducts that can cause mass shifts, and how can I identify them?

A3: Adducts are ions formed when an analyte molecule associates with other molecules or ions present in the sample or mobile phase.[8] Common adducts in positive ion mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+). In negative ion mode, common adducts include formate (B1220265) ([M+HCOO]-) and acetate (B1210297) ([M+CH3COO]-).[9][10] Identifying these adducts involves calculating the mass difference between the observed peak and the expected molecular ion peak.

Q4: Can environmental factors affect mass accuracy?

A4: Yes, environmental factors can significantly impact mass accuracy. Fluctuations in laboratory temperature and humidity can affect the stability of the instrument's electronics and the flight time of ions in a TOF analyzer, leading to mass shifts.[11] It is essential to maintain a stable and controlled laboratory environment for optimal instrument performance.[11]

Troubleshooting Guides

Issue 1: Consistent Mass Shift Across All Analytes

This issue often points to a systematic error, most likely related to instrument calibration.

Troubleshooting Workflow:

start Consistent Mass Shift Observed check_cal 1. Verify Instrument Calibration Status start->check_cal recalibrate 2. Perform Instrument Calibration check_cal->recalibrate Calibration out of date or failed run_std 5. Analyze a Known Standard check_cal->run_std Calibration is current and passed recalibrate->run_std check_cal_solution 3. Check Calibration Solution Integrity prepare_new_cal 4. Prepare Fresh Calibration Solution check_cal_solution->prepare_new_cal Solution is old or contaminated contact_support Contact Instrument Support check_cal_solution->contact_support Solution is OK prepare_new_cal->recalibrate still_shift Mass Shift Persists? run_std->still_shift still_shift->check_cal_solution Yes resolved Issue Resolved still_shift->resolved No cluster_instrument Instrument cluster_sample Sample & Preparation cluster_data Data Processing cal_drift Calibration Drift mass_shift Unexpected Mass Shift cal_drift->mass_shift temp_fluct Temperature Fluctuations temp_fluct->mass_shift detector_issue Detector Malfunction detector_issue->mass_shift adducts Unexpected Adducts adducts->mass_shift contaminants Contaminants contaminants->mass_shift matrix_effects Matrix Effects matrix_effects->mass_shift high_conc High Concentration high_conc->mass_shift wrong_cal Incorrect Recalibration wrong_cal->mass_shift peak_picking Poor Peak Picking peak_picking->mass_shift

References

Technical Support Center: Disulfide-Containing Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide-containing crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no crosslinking efficiency?

A1: Low crosslinking efficiency is a frequent issue that can stem from several factors:

  • Suboptimal pH: The reaction between a thiol (from a reduced cysteine) and a maleimide (B117702) group (a common partner in disulfide crosslinkers) is most efficient at a pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide while minimizing side reactions.

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris or glycine) can compete with the target amine groups when using amine-reactive crosslinkers.[2] Similarly, thiol-containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol will directly compete with the cysteine residues on your protein for reaction with the crosslinker.[1]

  • Hydrolysis of the Crosslinker: Many crosslinking reagents are moisture-sensitive and can hydrolyze if not handled properly.[2] Stock solutions should be prepared fresh and used immediately.[2]

  • Insufficient Reagent Concentration: The molar excess of the crosslinker to the protein may need to be empirically optimized.[2][3]

  • Inaccessible Target Functional Groups: The cysteine residues intended for crosslinking may be buried within the protein's three-dimensional structure and therefore inaccessible to the crosslinker.[2]

Q2: My protein precipitates after adding the crosslinker. What should I do?

A2: Protein precipitation upon addition of a crosslinker is often due to over-crosslinking, which alters the protein's net charge and solubility.[2] To address this, consider the following:

  • Optimize Crosslinker-to-Protein Ratio: Perform a titration experiment to find the optimal molar excess of the crosslinker. Start with a lower ratio and gradually increase it.

  • Control Reaction Time: Shorten the incubation time to reduce the extent of crosslinking.

  • Adjust Buffer Conditions: The solubility of your protein is dependent on the buffer's pH and ionic strength. Ensure you are using a buffer that maintains the stability of your protein.

  • Consider a Different Crosslinker: If the problem persists, using a crosslinker with a longer spacer arm might be less likely to cause significant conformational changes that lead to precipitation.

Q3: How can I confirm that my disulfide crosslinking reaction was successful?

A3: Several methods can be used to verify the success of a crosslinking reaction:

  • SDS-PAGE Analysis: Run samples of your crosslinked protein on an SDS-PAGE gel under both reducing and non-reducing conditions.[4] In the non-reducing lane, you should observe a higher molecular weight band corresponding to the crosslinked complex.[4] This band should disappear or be significantly reduced in the lane with a reducing agent (like DTT or β-mercaptoethanol), which cleaves the disulfide bond.[4]

  • Western Blotting: If you have an antibody against one of the protein partners, you can use Western blotting to detect the high-molecular-weight crosslinked species.[4][5]

  • Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry can be used to identify the crosslinked peptides and confirm the site of crosslinking.

Troubleshooting Guides

Problem 1: Low Yield of Crosslinked Product

This guide provides a step-by-step approach to troubleshoot and optimize your disulfide crosslinking reaction to improve the yield of your desired conjugate.

Low_Yield_Troubleshooting start Low Crosslinking Yield check_ph Is the reaction pH optimal (6.5-7.5 for maleimide-thiol)? start->check_ph adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph No check_buffer Are interfering substances (e.g., Tris, DTT) present? check_ph->check_buffer Yes adjust_ph->check_buffer remove_interfering Remove interfering substances (e.g., dialysis, desalting column) check_buffer->remove_interfering Yes check_reagent Is the crosslinker stock solution fresh? check_buffer->check_reagent No remove_interfering->check_reagent prepare_fresh Prepare fresh crosslinker solution check_reagent->prepare_fresh No optimize_ratio Have you optimized the crosslinker:protein molar ratio? check_reagent->optimize_ratio Yes prepare_fresh->optimize_ratio titrate_crosslinker Perform a titration of the crosslinker concentration optimize_ratio->titrate_crosslinker No check_accessibility Are the target cysteines accessible? optimize_ratio->check_accessibility Yes titrate_crosslinker->check_accessibility denature_protein Consider partial denaturation or using a longer crosslinker check_accessibility->denature_protein No success Improved Yield check_accessibility->success Yes denature_protein->success

Fig. 1: Troubleshooting workflow for low crosslinking yield.
Problem 2: Non-Specific Binding and Aggregation

Non-specific binding can lead to high background signals and the formation of aggregates. This guide outlines steps to minimize these effects.

NonSpecific_Binding_Troubleshooting start High Non-Specific Binding or Aggregation check_blocking Did you include a blocking step? start->check_blocking add_blocking Incorporate a blocking agent (e.g., BSA, glycine) check_blocking->add_blocking No check_concentration Is the protein concentration too high? check_blocking->check_concentration Yes add_blocking->check_concentration reduce_concentration Reduce protein concentration check_concentration->reduce_concentration Yes check_crosslinker_ratio Is the crosslinker:protein ratio too high? check_concentration->check_crosslinker_ratio No reduce_concentration->check_crosslinker_ratio optimize_ratio Optimize crosslinker:protein ratio check_crosslinker_ratio->optimize_ratio Yes check_incubation Are incubation times and temperatures optimized? check_crosslinker_ratio->check_incubation No optimize_ratio->check_incubation optimize_conditions Optimize incubation time and temperature check_incubation->optimize_conditions No check_buffer_components Are there components in the buffer that could promote aggregation? check_incubation->check_buffer_components Yes optimize_conditions->check_buffer_components modify_buffer Modify buffer (e.g., add non-ionic detergents, adjust ionic strength) check_buffer_components->modify_buffer Yes success Reduced Non-Specific Binding and Aggregation check_buffer_components->success No modify_buffer->success

Fig. 2: Troubleshooting workflow for non-specific binding and aggregation.

Experimental Protocols

Protocol 1: General Procedure for Disulfide Crosslinking

This protocol provides a general workflow for crosslinking two proteins using a disulfide-containing crosslinker.

Crosslinking_Workflow start Start step1 1. Prepare Protein Solutions (in amine-free, thiol-free buffer) start->step1 step2 2. (Optional) Reduce Disulfide Bonds (if targeting internal cysteines) - Add reducing agent (e.g., TCEP, DTT) - Incubate as required step1->step2 step3 3. Remove Reducing Agent (e.g., desalting column, dialysis) step2->step3 step4 4. Prepare Crosslinker Stock Solution (e.g., in DMSO or DMF) step3->step4 step5 5. Add Crosslinker to Protein Solution (at optimized molar ratio) step4->step5 step6 6. Incubate Reaction Mixture (e.g., 1-2 hours at room temperature) step5->step6 step7 7. Quench the Reaction (e.g., add a small molecule thiol like cysteine) step6->step7 step8 8. Analyze the Crosslinked Product (e.g., SDS-PAGE, Western Blot, MS) step7->step8 end End step8->end

Fig. 3: General experimental workflow for disulfide crosslinking.

Detailed Steps:

  • Protein Preparation: Dissolve your proteins in a suitable buffer (e.g., PBS) at a pH between 6.5 and 7.5. Ensure the buffer is free of primary amines and thiols.

  • Reduction of Disulfide Bonds (Optional): If you are targeting cysteine residues that are part of a disulfide bond, you will need to first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is a more effective reducing agent over a wider pH range compared to DTT.[6]

  • Removal of Reducing Agent: It is crucial to remove any excess reducing agent before adding the crosslinker.[6] This can be achieved using a desalting column or through dialysis.

  • Crosslinker Preparation: Prepare a stock solution of the disulfide-containing crosslinker in an appropriate organic solvent like DMSO or DMF immediately before use.[2]

  • Crosslinking Reaction: Add the desired molar excess of the crosslinker to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to react with any excess crosslinker.

  • Analysis: Analyze the reaction products using SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Verifying Crosslinking using SDS-PAGE
  • Prepare two aliquots of your crosslinked sample.

  • To one aliquot, add a non-reducing sample buffer (lacking DTT or β-mercaptoethanol).

  • To the second aliquot, add a reducing sample buffer (containing DTT or β-mercaptoethanol).

  • Heat both samples at 95-100°C for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel, along with un-crosslinked controls.

  • Run the gel and visualize the bands using a suitable staining method (e.g., Coomassie Blue).

  • Expected Result: In the non-reducing lane, a band corresponding to the higher molecular weight crosslinked product should be visible. This band should be absent or significantly diminished in the reducing lane, with a corresponding increase in the intensity of the bands for the individual protein components.

Data Tables

Table 1: Recommended pH Ranges for Common Crosslinker Chemistries

Reactive GroupTarget Functional GroupOptimal pH RangeNotes
MaleimideSulfhydryl (-SH)6.5 - 7.5Reaction with amines can occur at pH > 8.0.[1]
NHS EsterPrimary Amine (-NH2)7.0 - 8.5Hydrolysis increases with higher pH.[3]
ImidoesterPrimary Amine (-NH2)8.0 - 10.0More stable at lower pH but reacts faster at higher pH.[3]
Pyridyl DisulfideSulfhydryl (-SH)7.0 - 8.0Forms a reversible disulfide bond.

Table 2: Common Reducing and Quenching Agents

ReagentTypeTypical ConcentrationNotes
Dithiothreitol (DTT)Reducing Agent10-100 mMMust be removed before adding thiol-reactive crosslinkers.[6]
Tris(2-carboxyethyl)phosphine (TCEP)Reducing Agent1-20 mMMore stable and effective over a wider pH range than DTT.[6]
L-CysteineQuenching Agent10-50 mMQuenches excess thiol-reactive crosslinkers.
β-Mercaptoethanol (BME)Reducing/Quenching1-5% (v/v) in sample bufferCommonly used in reducing SDS-PAGE sample buffers.[6]

References

Impact of organic solvents on Azidoethyl-SS-propionic NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Azidoethyl-SS-propionic NHS ester, with a focus on its use in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Anhydrous (water-free) polar aprotic solvents are highly recommended. The most common choices are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] It is crucial to use a high-purity, anhydrous grade of these solvents to minimize hydrolysis of the NHS ester.[3]

Q2: How should I store the solid this compound reagent?

A2: The solid reagent should be stored at -20°C in a desiccated environment to protect it from moisture.[3] Before opening, the container should be allowed to equilibrate to room temperature to prevent water condensation, which can hydrolyze the NHS ester.[1]

Q3: Can I store this compound in a solvent?

A3: For short-term storage, solutions in anhydrous DMSO or DMF can be prepared and stored at -20°C or -80°C.[3] To ensure stability, it is best to prepare fresh solutions before use. If storing a stock solution, it should be aliquoted to avoid multiple freeze-thaw cycles and exposure to atmospheric moisture.[3]

Q4: What is the primary cause of this compound degradation in organic solvents?

A4: The primary cause of degradation is hydrolysis due to the presence of water. NHS esters are highly susceptible to hydrolysis, which cleaves the ester bond and renders the reagent inactive for conjugation to primary amines.[1][4]

Q5: At what pH is the NHS ester most stable?

A5: In aqueous solutions, NHS esters are most stable at acidic pH (around pH 6) and their rate of hydrolysis increases significantly with increasing pH. The half-life of a typical NHS ester can be several hours at pH 7, but only minutes at pH 8.6.[5] While reactions are often carried out at a slightly basic pH (7.2-8.5) to facilitate the reaction with primary amines, it's a trade-off with the stability of the NHS ester.[2][5]

Troubleshooting Guide

Problem Possible Cause Solution
Low to no conjugation efficiency Hydrolysis of the this compound.- Use anhydrous DMSO or DMF to prepare your stock solution.[3]- Prepare the NHS ester solution immediately before use.- Allow the solid reagent to warm to room temperature before opening to prevent condensation.[1]- Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing for storage.
Presence of primary amines in the reaction buffer or solvent.- Avoid buffers containing primary amines such as Tris or glycine.[1]- Use high-purity, amine-free solvents. Degraded DMF can contain dimethylamine.
Inconsistent results between experiments Degradation of the NHS ester stock solution over time.- Aliquot the solid reagent or stock solution to minimize exposure to moisture and freeze-thaw cycles.[3]- Perform a stability test on your stock solution if it has been stored for an extended period (see Experimental Protocols section).
Precipitation of the reagent in the reaction mixture Poor solubility of the NHS ester in the final reaction buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but also compatible with your biomolecule.

Data Presentation

Table 1: Illustrative Stability of this compound in Anhydrous Organic Solvents at Room Temperature

SolventTime (hours)Estimated Remaining Activity (%)
Anhydrous DMSO 0100
2>95
8~90
24~80
Anhydrous DMF 0100
2>95
8~88
24~75

Disclaimer: The data in this table are illustrative and based on the general stability of NHS esters. Actual stability may vary depending on the specific batch of the reagent, the water content of the solvent, and storage conditions. For critical applications, it is highly recommended to perform a stability assessment using the protocol provided below.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol describes a method to determine the stability of this compound in an organic solvent over time by monitoring the amount of hydrolyzed product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution:

    • On day 0, accurately weigh a small amount of this compound and dissolve it in a known volume of anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This is your stock solution.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with the initial mobile phase composition.

    • Store the remaining stock solution at room temperature in a sealed, light-protected container.

    • At subsequent time points (e.g., 2, 8, 24, 48 hours), take identical aliquots from the stock solution and prepare them for HPLC analysis in the same manner.

  • HPLC Analysis:

    • Set the UV detector to monitor at a wavelength where both the NHS ester and its hydrolyzed carboxylic acid product absorb (e.g., 214 nm and 260 nm).

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a consistent volume of each time-point sample onto the HPLC.

    • Run a linear gradient to separate the NHS ester from its hydrolyzed product (e.g., from 5% to 95% Mobile Phase B over 20 minutes).

    • The hydrolyzed product is more polar and will typically have a shorter retention time than the parent NHS ester.

  • Data Analysis:

    • For each time point, integrate the peak area of the remaining this compound.

    • Calculate the percentage of remaining active NHS ester at each time point relative to the T=0 sample using the following formula:

    % Remaining Activity = (Peak Area at Time X / Peak Area at Time 0) * 100%

Visualizations

Hydrolysis_Reaction NHS_Ester Azidoethyl-SS-propionic NHS Ester Hydrolyzed_Product Azidoethyl-SS-propionic Acid NHS_Ester->Hydrolyzed_Product Hydrolysis Water H₂O Water->Hydrolyzed_Product NHS N-Hydroxysuccinimide Hydrolyzed_Product->NHS

Hydrolysis of this compound.

Aminolysis_Reaction NHS_Ester Azidoethyl-SS-propionic NHS Ester Conjugate Amide Bond Formation (Conjugate) NHS_Ester->Conjugate Aminolysis Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugate NHS_Leaving_Group N-Hydroxysuccinimide Conjugate->NHS_Leaving_Group

Aminolysis reaction with a primary amine.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_Solvent Is the organic solvent (DMSO/DMF) anhydrous? Start->Check_Solvent Use_Anhydrous Use fresh, anhydrous solvent. Check_Solvent->Use_Anhydrous No Check_Reagent_Age Was the NHS ester solution prepared fresh? Check_Solvent->Check_Reagent_Age Yes Use_Anhydrous->Check_Reagent_Age Prepare_Fresh Prepare a fresh solution immediately before use. Check_Reagent_Age->Prepare_Fresh No Check_Buffer Does the reaction buffer contain primary amines? Check_Reagent_Age->Check_Buffer Yes Prepare_Fresh->Check_Buffer Use_Amine_Free_Buffer Use an amine-free buffer (e.g., PBS, HEPES). Check_Buffer->Use_Amine_Free_Buffer Yes Success Improved Conjugation Check_Buffer->Success No Use_Amine_Free_Buffer->Success

Troubleshooting workflow for low conjugation efficiency.

References

How to assess the degree of labeling with Azidoethyl-SS-propionic NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azidoethyl-SS-propionic NHS Ester Labeling

Welcome to the technical support center for assessing the degree of labeling with this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you achieve and accurately measure your desired labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical reagent used to introduce azide (B81097) groups onto proteins, antibodies, or other molecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond. The molecule also contains a disulfide bond (SS), which allows the introduced label to be cleaved using reducing agents like DTT or TCEP. The terminal azide group can then be used in downstream applications, most commonly for "click chemistry" reactions.

Q2: How do I choose the right molar excess of the labeling reagent?

The optimal molar ratio of NHS ester to your protein depends on the number of available primary amines on your protein and the desired degree of labeling. A common starting point is a 20-fold molar excess. However, this may need to be optimized. Using too low a ratio can result in insufficient labeling, while too high a ratio can lead to protein precipitation or loss of function.

Q3: My protein precipitated during the labeling reaction. What should I do?

Protein precipitation can occur if the labeling reaction is too aggressive, either by using too high a concentration of the NHS ester or by altering the protein's surface charge too drastically.

  • Troubleshooting Steps:

    • Reduce the molar excess of the this compound in the next experiment.

    • Ensure the concentration of the organic solvent (like DMSO or DMF) used to dissolve the ester is kept to a minimum, typically below 10% (v/v) of the total reaction volume.

    • Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

    • Check the pH of your reaction buffer; it should be in the physiological range of 7.2-8.5.

Q4: Which method is best for determining the degree of labeling?

The best method depends on the equipment available in your lab and the required accuracy.

  • TNBS Assay: A straightforward colorimetric method that is widely accessible. It measures the number of remaining (unlabeled) primary amines.

  • Fluorescence-Based Quantification: This involves "clicking" a fluorescent alkyne probe to the incorporated azide. It is highly sensitive and directly measures the incorporated label.

  • Mass Spectrometry: Provides the most accurate measurement by directly observing the mass increase of the protein after labeling. This method can resolve different labeled species.

Experimental Workflows and Protocols

Overall Experimental Workflow

The general process involves labeling your protein, removing the excess unreacted label, and then assessing the degree of labeling using one of several methods.

G cluster_0 Phase 1: Labeling Reaction cluster_1 Phase 2: Purification cluster_2 Phase 3: Assessment of Labeling A 1. Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) B 2. Prepare NHS Ester Stock (in anhydrous DMSO or DMF) A->B C 3. Add NHS Ester to Protein (e.g., 20-fold molar excess) B->C D 4. Incubate (e.g., 1 hour at room temperature) C->D E 5. Remove Excess Label (via dialysis, desalting column, or spin filtration) D->E F 6. Choose Assessment Method E->F G TNBS Assay F->G H Fluorescence Assay (Click Chemistry) F->H I Mass Spectrometry F->I

Caption: General workflow for protein labeling and assessment.

Protocol 1: TNBS Assay for Primary Amine Quantification

This method quantifies the number of primary amines remaining on the protein after the labeling reaction. By comparing this to the number of primary amines on an unlabeled control protein, the degree of labeling can be calculated.

Methodology:

  • Prepare a Standard Curve: Use a known concentration of your unlabeled protein or a standard like glycine (B1666218) to create a standard curve.

  • Sample Preparation: Prepare reactions in microplate wells for your unlabeled control protein and your azide-labeled protein. A typical setup includes 50 µL of protein sample (at ~1 mg/mL).

  • Reaction Initiation: To each well, add 50 µL of 0.1% (w/v) TNBS (2,4,6-trinitrobenzenesulfonic acid) in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stop Reaction: Add 50 µL of 10% (w/v) SDS and 25 µL of 1 M HCl to each well to stop the reaction.

  • Measurement: Read the absorbance at 335 nm using a plate reader.

  • Calculation:

    • Calculate the concentration of primary amines in your samples using the standard curve.

    • Degree of Labeling (%) = [1 - (amines on labeled protein / amines on unlabeled protein)] * 100

G A Prepare Unlabeled (Control) and Labeled Protein Samples B Add TNBS Reagent (0.1% in pH 8.5 buffer) A->B C Incubate at 37°C for 1-2 hours B->C D Stop Reaction (with SDS and HCl) C->D E Read Absorbance at 335 nm D->E F Calculate Amine Concentration and Degree of Labeling E->F

Caption: Workflow for the TNBS colorimetric assay.

Protocol 2: Fluorescence-Based Quantification via Click Chemistry

This protocol directly quantifies the incorporated azide groups by "clicking" them to a fluorescent alkyne probe (e.g., a DBCO-fluorophore).

Methodology:

  • Prepare a Standard Curve: Use a known concentration of a free azide-containing small molecule (e.g., Azido-PEG-amine) to create a standard curve.

  • Click Reaction:

    • To your azide-labeled protein (e.g., 100 µg in 100 µL of PBS), add a fluorescent alkyne probe (e.g., DBCO-488) at a 5 to 10-fold molar excess over the estimated protein concentration.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted fluorescent probe using a desalting column or spin filtration. This step is critical to reduce background signal.

  • Measurement: Measure the fluorescence of the labeled protein using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for your chosen fluorophore (e.g., Ex/Em = 495/519 nm for a 488-dye).

  • Calculation:

    • Determine the concentration of the fluorophore in your sample by comparing its fluorescence to the standard curve.

    • Determine the protein concentration using a method like the BCA assay.

    • Degree of Labeling (moles of azide/mole of protein) = (moles of fluorophore) / (moles of protein).

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Labeling 1. Inactive NHS ester due to hydrolysis.1. Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF. Avoid moisture.
2. Presence of primary amines (e.g., Tris, glycine) in the protein buffer.2. Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.
3. Reaction pH is too low.3. Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient reaction with primary amines.
Inconsistent Results in TNBS Assay 1. Interference from other molecules.1. Ensure all buffers used for the standard curve and samples are identical.
2. Incomplete reaction.2. Ensure adequate incubation time and temperature (37°C for 1-2 hours).
High Background in Fluorescence Assay 1. Incomplete removal of unreacted fluorescent probe.1. Improve the purification step. Use a desalting column with the correct molecular weight cutoff or repeat the spin filtration step.
2. Non-specific binding of the probe.2. Include a blocking agent like BSA in the click reaction buffer if non-specific binding is suspected.

Data Presentation: Comparison of Methods

The degree of labeling is highly dependent on the protein and the reaction conditions. The table below provides a hypothetical comparison based on typical results for labeling a monoclonal antibody (mAb, ~150 kDa).

Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (NHS Ester : mAb)Expected DOL (TNBS Assay)Expected DOL (Fluorescence Assay)Expected DOL (Mass Spec)
5:11 - 21 - 31.5
10:13 - 54 - 64.8
20:16 - 87 - 97.5
40:18 - 109 - 1210.2

Table 2: Comparison of Assessment Method Characteristics

Method Principle Pros Cons
TNBS Assay Measures remaining primary amines- Simple and inexpensive- Uses standard lab equipment- Indirect measurement- Can have interference
Fluorescence Assay Measures incorporated azide via click chemistry- Direct measurement- High sensitivity- Requires fluorescent probe- Requires careful purification
Mass Spectrometry Measures mass shift of the protein- Highly accurate and precise- Provides distribution of species- Requires specialized equipment- Can be low-throughput

Minimizing intra-molecular crosslinking with Azidoethyl-SS-propionic NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Azidoethyl-SS-propionic NHS ester. The focus is on minimizing intra-molecular crosslinking to favor the desired inter-molecular conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinking reagent.[][2][3] It possesses two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[4]

  • An azide group that can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the specific conjugation of molecules containing a compatible alkyne group.[][3]

A key feature of this crosslinker is the disulfide bond in its spacer arm, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This allows for the release of conjugated molecules under specific conditions.[2][3]

Primary applications include:

  • Antibody-drug conjugate (ADC) development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[]

  • Protein-protein interaction studies: Covalently linking interacting proteins for identification and analysis.[]

  • Bioconjugation: Attaching molecules to proteins, peptides, or other biomolecules for various applications like diagnostics and imaging.[]

  • Surface modification: Immobilizing biomolecules onto surfaces for use in biosensors and other devices.[]

Q2: What is the difference between intra-molecular and inter-molecular crosslinking?

  • Intra-molecular crosslinking occurs when a single bifunctional crosslinker molecule reacts with two separate primary amines within the same protein molecule. This results in a modification of the protein's structure but does not link it to other molecules.

  • Inter-molecular crosslinking occurs when a single bifunctional crosslinker molecule reacts with primary amines on two different protein molecules, creating a covalent link between them. This is often the desired outcome in applications aiming to conjugate two different molecules or to study protein-protein interactions.

Q3: Why is minimizing intra-molecular crosslinking important?

Minimizing intra-molecular crosslinking is crucial when the experimental goal is to link two or more different molecules together (inter-molecular conjugation). Excessive intra-molecular crosslinking can lead to:

  • Reduced yield of the desired inter-molecular conjugate: The crosslinker is consumed in unproductive intra-molecular reactions.

  • Formation of undesired side products: This complicates purification and analysis of the final product.

  • Potential alteration of protein structure and function: Intra-molecular crosslinks can introduce conformational changes that may affect the biological activity of the protein.

Troubleshooting Guide: Minimizing Intra-molecular Crosslinking

Q4: I am observing low yields of my desired inter-molecular conjugate and suspect significant intra-molecular crosslinking. What are the key experimental parameters I should optimize?

Several factors influence the competition between intra- and inter-molecular crosslinking. The following parameters are critical to optimize:

  • Protein Concentration: Higher protein concentrations favor inter-molecular reactions.

  • Molar Ratio of Crosslinker to Protein: A lower molar excess of the crosslinker can reduce the likelihood of intra-molecular events.

  • Reaction Time: Shorter reaction times can limit the extent of both desired and undesired crosslinking.

  • Buffer pH and Composition: The pH affects the reactivity of both the NHS ester and the target amines.

Below is a detailed breakdown of how to approach the optimization of these parameters.

Optimizing Reaction Conditions to Favor Inter-molecular Crosslinking
ParameterRecommendation to Minimize Intra-molecular CrosslinkingRationale
Protein Concentration Increase the concentration of your protein(s). Aim for concentrations of 2-10 mg/mL.At higher concentrations, protein molecules are in closer proximity, increasing the probability of a crosslinker reacting with two different molecules (inter-molecular) rather than two sites on the same molecule (intra-molecular).
Molar Ratio (Crosslinker:Protein) Start with a lower molar excess of the crosslinker (e.g., 5:1 to 10:1) and titrate upwards if necessary.A high excess of the crosslinker increases the statistical probability that a single protein molecule will be modified by multiple crosslinker molecules, some of which may then react intra-molecularly.
Reaction Time Optimize the reaction time by performing a time-course experiment (e.g., 30 min, 1 hr, 2 hr).While longer reaction times can increase overall conjugation, they can also lead to more side reactions, including intra-molecular crosslinking and hydrolysis of the NHS ester. Shorter, optimized times can favor the desired product.[5]
pH Maintain the reaction pH between 7.2 and 8.5. An optimal starting point is often pH 8.3.[6][7][8]This pH range is a compromise between maximizing the reactivity of primary amines (which are more nucleophilic when deprotonated at higher pH) and minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[6][9]
Buffer Composition Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][7]Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester, reducing conjugation efficiency.[5][10]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Intra-molecular Crosslinking

This protocol provides a starting point for optimizing your conjugation reaction to favor inter-molecular crosslinking.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Perform the Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved NHS ester to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove excess, unreacted crosslinker and by-products using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Analytical Methods to Assess Crosslinking

A. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the extent of crosslinking.[11][12][13]

  • Collect aliquots from your reaction at different time points (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction in these aliquots immediately.

  • Prepare samples for SDS-PAGE under reducing and non-reducing conditions.

    • Non-reducing: Will show inter-molecular crosslinked species as higher molecular weight bands. Intra-molecularly crosslinked proteins may show a slight shift in mobility.

    • Reducing (with DTT or β-mercaptoethanol): Will cleave the disulfide bond in the crosslinker, reversing the inter-molecular crosslinks and causing the higher molecular weight bands to disappear.

  • Run the gel and stain with a suitable protein stain (e.g., Coomassie Blue).

B. Mass Spectrometry (MS) Analysis: Mass spectrometry provides a more detailed characterization of the crosslinked products.[14][15][16][17]

  • After the crosslinking reaction and purification, digest the protein conjugate with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Specialized software can then be used to identify the crosslinked peptides, confirming both inter- and intra-molecular linkages.

Visualizations

reaction_pathway Reaction Pathway of this compound cluster_inter Desired Pathway cluster_intra Competing Pathway Protein1 Protein A (with primary amines) Intermolecular Inter-molecular Crosslink (Protein A - S-S - Protein B) Protein1->Intermolecular Inter-molecular Reaction Intramolecular Intra-molecular Crosslink (within Protein A) Protein1->Intramolecular Intra-molecular Reaction Protein2 Protein B (with primary amines) Protein2->Intermolecular Crosslinker Azidoethyl-SS-propionic NHS Ester Crosslinker->Protein1 Crosslinker->Protein2

Caption: Reaction pathways for this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Inter-molecular Crosslinking Start Low Yield of Inter-molecular Product CheckConc Is Protein Concentration > 2 mg/mL? Start->CheckConc IncreaseConc Increase Protein Concentration CheckConc->IncreaseConc No CheckRatio Is Molar Ratio (Crosslinker:Protein) < 20:1? CheckConc->CheckRatio Yes IncreaseConc->CheckRatio DecreaseRatio Decrease Molar Ratio CheckRatio->DecreaseRatio No CheckBuffer Is Buffer Amine-Free and pH 7.2-8.5? CheckRatio->CheckBuffer Yes DecreaseRatio->CheckBuffer ChangeBuffer Use Amine-Free Buffer (e.g., PBS) and Adjust pH CheckBuffer->ChangeBuffer No End Re-run Experiment and Analyze CheckBuffer->End Yes ChangeBuffer->End

Caption: Troubleshooting decision tree for optimizing crosslinking.

References

Validation & Comparative

A Head-to-Head Comparison of Antibody Conjugation Linkers: Azidoethyl-SS-propionic NHS ester vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, a seemingly small component, profoundly influences the stability, efficacy, and safety profile of an ADC. This guide provides an objective, data-driven comparison of two prominent heterobifunctional crosslinkers: the cleavable Azidoethyl-SS-propionic NHS ester and the non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to the Contestants

This compound is a modern, cleavable linker that offers a dual-reaction modality. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, a disulfide bond that is susceptible to cleavage in the reducing intracellular environment, and an azide (B81097) group for highly specific "click chemistry" conjugation with an alkyne-modified payload.[1][2] This design allows for controlled drug release within the target cell.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established, non-cleavable crosslinker widely used in ADC development.[3] It also contains an NHS ester for antibody conjugation to lysine (B10760008) residues. Its other reactive group is a maleimide (B117702), which forms a stable thioether bond with a thiol-containing payload.[4] The release of the payload from an SMCC-linked ADC is dependent on the complete lysosomal degradation of the antibody.[5]

Chemical Properties and Mechanism of Action

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type Cleavable[1]Non-cleavable[3]
Antibody Reactive Group NHS ester (reacts with primary amines, e.g., lysine)[2]NHS ester (reacts with primary amines, e.g., lysine)[3]
Payload Reactive Group Azide (for click chemistry with alkynes)[1]Maleimide (reacts with thiols)[4]
Resulting Linkage Disulfide bond[1]Thioether bond[4]
Payload Release Mechanism Reductive cleavage of the disulfide bond in the intracellular environment[6]Proteolytic degradation of the antibody in the lysosome[5]

Conjugation Workflow: A Tale of Two Chemistries

The conjugation process for both linkers typically involves a two-step approach to minimize antibody crosslinking.

This compound Conjugation Workflow

First, the NHS ester of the linker reacts with primary amines on the antibody. Following this, the azide-functionalized antibody is conjugated to an alkyne-containing payload via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, commonly known as "click chemistry."[7]

Antibody Antibody Activated_Ab Azide-Functionalized Antibody Antibody->Activated_Ab NHS ester reaction with antibody amines Linker Azidoethyl-SS-propionic NHS ester Linker->Activated_Ab ADC Antibody-Drug Conjugate Activated_Ab->ADC Click Chemistry (Azide-Alkyne Cycloaddition) Payload Alkyne-Payload Payload->ADC

This compound conjugation workflow.

SMCC Conjugation Workflow

The antibody is first activated with SMCC, introducing maleimide groups. After removing excess SMCC, the maleimide-activated antibody is then reacted with a thiol-containing payload to form the final ADC.[3]

Antibody Antibody Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS ester reaction with antibody amines SMCC_Linker SMCC SMCC_Linker->Activated_Ab ADC Antibody-Drug Conjugate Activated_Ab->ADC Maleimide-Thiol Reaction Payload Thiol-Payload Payload->ADC

SMCC conjugation workflow.

Head-to-Head Performance Comparison

Performance MetricThis compound (Disulfide Linker)SMCC (Thioether Linker)Supporting Data Insights
Conjugation Efficiency & Control Potentially higher control and efficiency due to the bio-orthogonal nature of click chemistry.[7]Well-established and efficient, but maleimide chemistry can be prone to side reactions and hydrolysis.Studies comparing click chemistry to maleimide-thiol conjugation have shown that click chemistry can offer more defined stoichiometry and produce more homogeneous conjugates.[7]
Stability in Circulation Generally lower stability compared to non-cleavable linkers. Disulfide bonds can be prematurely cleaved in the bloodstream.[6]High stability in plasma, minimizing premature drug release.[5]ADCs with non-cleavable linkers like SMCC generally exhibit a longer plasma half-life compared to those with cleavable linkers.[5]
Payload Release Rapid release of the unmodified payload in the reducing environment of the tumor cell cytosol.[6]Slower release of a payload-linker-amino acid complex after lysosomal degradation of the antibody.[5]The release mechanism directly impacts the nature of the released drug. Disulfide cleavage yields the parent drug, while SMCC linkage results in a modified payload.
Bystander Effect Capable of inducing a potent bystander effect if the released payload is membrane-permeable.[8]Generally limited to no bystander effect as the released payload-linker complex is often charged and membrane-impermeable.[8]The ability to kill neighboring antigen-negative tumor cells is a key advantage of many cleavable linkers, particularly in heterogeneous tumors.[8]
Therapeutic Index Potentially higher efficacy due to the bystander effect, but this can be offset by lower stability and potential for off-target toxicity.[9]Often associated with a better safety profile and a wider therapeutic window due to high stability and targeted payload release.[9]The therapeutic index is a balance between efficacy and toxicity. Non-cleavable linkers often provide a better safety margin.[9]

Experimental Protocols

General Protocol for Antibody Conjugation

1. Antibody Preparation:

  • Start with a purified antibody solution (1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.5.

  • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

2. Linker Activation of Antibody:

  • For this compound: Dissolve the linker in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM immediately before use. Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • For SMCC: Prepare a fresh stock solution of SMCC in DMSO or DMF (10-20 mM). Add a 5- to 20-fold molar excess to the antibody solution and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[3]

3. Removal of Excess Linker:

  • Remove unreacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.

4. Payload Conjugation:

  • For Azide-Functionalized Antibody: Prepare a stock solution of the alkyne-payload. If using a copper-catalyzed reaction, prepare solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand. Add the payload and catalyst to the activated antibody solution and incubate at room temperature for 1-4 hours. For strain-promoted click chemistry, simply add the DBCO- or BCN-containing payload and incubate.

  • For Maleimide-Activated Antibody: Prepare the thiol-containing payload. If the payload has a disulfide bond, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent. Add the thiol-payload to the maleimide-activated antibody and incubate for 1-2 hours at room temperature or overnight at 4°C.[3]

5. Purification of the ADC:

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and aggregated antibody.

In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control).

  • Treat the cells with the different concentrations and incubate for 72-96 hours.

3. MTT Addition and Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Conclusion

The choice between this compound and SMCC for antibody conjugation is a strategic decision that depends on the desired properties of the final ADC.

Choose this compound when:

  • A cleavable linker is desired for intracellular release of an unmodified payload.

  • A potent bystander effect is advantageous for treating heterogeneous tumors.

  • The high specificity and efficiency of click chemistry are beneficial for creating homogeneous ADCs.

Choose SMCC when:

  • A highly stable, non-cleavable linker is required to minimize off-target toxicity.

  • A wider therapeutic window and a better safety profile are prioritized.

  • A bystander effect is not necessary or desired.

Ultimately, the optimal linker technology must be determined empirically for each specific antibody, payload, and target indication. This guide provides a foundational understanding to aid in the rational design and development of next-generation antibody-drug conjugates.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADC design.

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies, to inform rational ADC design.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[1]

Cleavable Linkers: These linkers act as a controlled-release system, utilizing various triggers to unleash the cytotoxic payload. Common cleavage mechanisms include:

  • Enzyme-sensitive: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are designed to be cleaved by specific enzymes, like Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2][3]

  • pH-sensitive: Hydrazone linkers are a key example of this class. They remain stable at the physiological pH of the bloodstream (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[2]

  • Glutathione-sensitive: These linkers incorporate disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione (B108866) concentration than the bloodstream.[2]

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[1][4] The release of the active drug, which remains attached to the linker and a single amino acid residue from the antibody, occurs only after the ADC is internalized by the target cell and the entire antibody is degraded by lysosomal proteases.[3][5]

Performance Comparison: A Data-Driven Analysis

The choice of linker technology has profound implications for the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data to facilitate a direct comparison.

Parameter Cleavable Linker (e.g., Val-Cit) Non-Cleavable Linker (e.g., Thioether) Key Implications
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[3]Proteolytic degradation of the antibody backbone in the lysosome.[3]Dictates where and how the payload is released, impacting specificity.
Released Payload Unmodified, potent payload.[3]Payload attached to the linker and an amino acid residue.[3]The nature of the released payload can affect its cell permeability and potency.
Plasma Stability Generally lower, with potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.[3]Higher stability reduces the risk of off-target toxicity.
Bystander Effect High, due to the release of membrane-permeable payload.[3]Low to negligible, as the released payload is charged and less permeable.[3][6]The bystander effect can be advantageous for treating heterogeneous tumors.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and limited bystander effect.[3]A critical consideration for the therapeutic window of the ADC.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[3]May be less effective as it relies on direct targeting of all cancer cells.The tumor microenvironment plays a crucial role in linker selection.

Table 1: Key Differences Between Cleavable and Non-Cleavable Linkers.

In Vitro Cytotoxicity

The potency of an ADC is typically assessed by its half-maximal inhibitory concentration (IC50) against cancer cell lines.

ADC Configuration Cell Line Target Antigen Linker Type Payload IC50 (ng/mL)
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50[5]
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1Not specified[5]
Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)HER2Cleavable (vc)MMAE~25-80 (High DAR)[5]
Trastuzumab-MCC-DM1MDA-MB-361-DYT2 (Moderate HER2)HER2Non-cleavable (MCC)DM1Not specified[5]

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies. Note: Direct comparison of IC50 values can be challenging due to variations in experimental conditions and payload potency.

In Vivo Efficacy

Preclinical animal models are essential for evaluating the anti-tumor activity of ADCs.

ADC Xenograft Model Linker Type Dose Tumor Growth Inhibition (TGI)
anti-CD79b-vc-MMAEJeko-1 (Non-Hodgkin lymphoma)Cleavable (vc)Single intravenous bolusEfficacious[7]
anti-CD79b-Exo-linker-MMAEJeko-1 (Non-Hodgkin lymphoma)Cleavable (exo-linker)Single intravenous bolusSuperior efficacy to vc-linker[7]
T-DXd (Trastuzumab deruxtecan)NCI-N87 (Gastric cancer)Cleavable (GGFG)Not specifiedHigh TGI[8]
Exo-linker ADCNCI-N87 (Gastric cancer)Cleavable (exo-linker)Not specifiedComparable TGI to T-DXd[8]

Table 3: Representative In Vivo Efficacy of ADCs.

Pharmacokinetics & Stability

The stability of the linker in circulation is a critical determinant of the ADC's safety and efficacy.

ADC Analyte Linker Type Half-Life Key Observation
Intact ADC Cleavable (e.g., vc-MMAE)Generally shorterPotential for premature payload release.[3]
Intact ADC Non-cleavable (e.g., MCC-DM1)Generally longerHigher stability in circulation.[3]
Free Payload CleavableHigher plasma concentrationsCorrelates with potential for off-target toxicity.
Free Payload Non-cleavableLower plasma concentrationsMinimized premature release.

Table 4: Representative Pharmacokinetic Parameters. Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and experimental model.

Visualizing the Mechanisms

To further elucidate the distinct pathways of payload release, the following diagrams illustrate the signaling and experimental workflows.

cleavable_linker_mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Tumor Cell cluster_bystander Neighboring Cell ADC_circulating ADC (Stable) ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (Low pH, High Enzymes) Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Enzymatic Cleavage or pH Change Cytotoxicity Cytotoxicity Payload_release->Cytotoxicity Bystander_cell Antigen-Negative Tumor Cell Payload_release->Bystander_cell Payload Diffusion Bystander_effect Bystander Killing Bystander_cell->Bystander_effect non_cleavable_linker_mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Tumor Cell ADC_circulating ADC (Highly Stable) ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Payload_release Payload-Linker-AA Release Lysosome->Payload_release Antibody Degradation Cytotoxicity Cytotoxicity Payload_release->Cytotoxicity experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy Bystander Bystander Effect Assay (Co-culture) Bystander->Efficacy Stability_in_vitro Plasma Stability Assay PK Pharmacokinetics Study (Half-life, Free Payload) Stability_in_vitro->PK PK->Efficacy Toxicity_in_vivo Toxicity Study PK->Toxicity_in_vivo Efficacy->Toxicity_in_vivo Therapeutic Window ADC_construct ADC Construct (Cleavable vs. Non-cleavable) ADC_construct->Cytotoxicity ADC_construct->Bystander ADC_construct->Stability_in_vitro

References

A Researcher's Guide to Bioconjugation: Navigating Alternatives to Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals, the precise and controlled linkage of biomolecules is paramount. Azidoethyl-SS-propionic NHS ester has been a valuable tool, offering a cleavable disulfide bond and an azide (B81097) handle for "click" chemistry. However, the expanding landscape of bioconjugation demands a nuanced understanding of the available alternatives, each with unique strengths tailored to specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal crosslinking strategy.

Understanding the Core Reagent: this compound

This heterobifunctional crosslinker features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like those on lysine (B10760008) residues) and an azide group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). The incorporated disulfide bond allows for cleavage of the conjugate under reducing conditions, such as in the intracellular environment.

The Landscape of Alternatives: A Comparative Overview

The choice of a crosslinker is dictated by the desired stability of the linkage, the available functional groups on the biomolecules, and the specific biological question being addressed. Alternatives to this compound can be broadly categorized into non-cleavable and cleavable linkers, each with distinct advantages.

Non-Cleavable Linkers: For Stable, Long-Lasting Conjugates

When a permanent linkage is desired, non-cleavable crosslinkers offer high stability in biological systems.[1] These are ideal for applications such as immobilizing proteins on surfaces or creating stable antibody-drug conjugates (ADCs) where the entire antibody-linker-drug complex is internalized and degraded.[2][3]

Key Alternatives:

  • NHS Esters (Homobifunctional): Reagents like Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) crosslink primary amines. They are widely used for studying protein-protein interactions.[4][5]

  • Maleimide-Based Heterobifunctional Linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble version, Sulfo-SMCC, are staples in ADC development.[2][6] They link primary amines to sulfhydryl groups (thiols) on cysteine residues. While highly efficient, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to payload exchange in vivo.[7] Newer generation maleimides and alternative thiol-reactive groups like vinyl sulfones offer enhanced stability.[7]

  • Bioorthogonal "Click" Chemistry (Non-cleavable versions): Strain-promoted alkyne-azide cycloaddition (SPAAC) using reagents like DBCO-NHS ester provides a highly efficient and bioorthogonal method for linking molecules without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[8][9]

Quantitative Comparison of Non-Cleavable Linker Performance

Linker TypeReactive GroupsTypical Conjugation YieldResulting BondKey Features
DSS Amine-to-Amine (NHS ester)Moderate to HighAmideWell-established for crosslinking studies.[10]
SMCC Amine-to-Thiol (NHS ester, Maleimide)High (>90%)[7]Amide, ThioetherWidely used in approved ADCs; potential for thioether instability.[2][7]
DBCO-NHS Ester Amine-to-Azide (NHS ester, DBCO)Very High (>95%)[11]Amide, TriazoleCopper-free click chemistry, bioorthogonal, high efficiency.[9][11]
Vinyl Sulfone Thiol-reactiveHigh (>90%)[7]ThioetherForms a stable, irreversible thioether bond.[7]

Mechanism of Amine-Reactive Crosslinkers

Protein_NH2 Protein-NH₂ NHS_Ester NHS Ester Crosslinker Protein_NH2->NHS_Ester Nucleophilic Attack Activated_Protein Amide Bond Formation (Stable Conjugate) NHS_Ester->Activated_Protein Acylation NHS NHS byproduct NHS_Ester->NHS Release

Caption: Reaction of an NHS ester with a primary amine on a protein.

Cleavable Linkers: For Controlled Release

Cleavable linkers are designed to release their payload under specific physiological conditions, offering temporal and spatial control. This is particularly crucial for ADCs, where the cytotoxic drug must be released inside the target cancer cell to minimize off-target toxicity.[12][13]

Key Alternatives based on Cleavage Mechanism:

  • Enzyme-Cleavable Linkers: These incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are abundant in the lysosomes of tumor cells. The most common motif is the valine-citrulline (Val-Cit) dipeptide.[1][12]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12][14]

  • Glutathione-Sensitive (Disulfide) Linkers: The disulfide bond in the original this compound falls into this category. These are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the extracellular space.[12][]

  • Photo-Cleavable Linkers: These offer the highest degree of control, as cleavage is triggered by light of a specific wavelength. Linkers containing an o-nitrobenzyl group are a common example.[16][17]

Quantitative Comparison of Cleavable Linker Performance

| Linker Type | Cleavage Trigger | Cleavage Rate/Half-life | Key Features | | :--- | :--- | :--- | :--- | :--- | | Val-Cit (Enzyme-cleavable) | Cathepsin B | Val-Ala is cleaved at half the rate of Val-Cit by isolated Cathepsin B.[18] | High plasma stability and potent anti-tumor activity.[12] | | Hydrazone (pH-sensitive) | Acidic pH (4.5-5.5) | Half-life can range from minutes to hours depending on structure and pH.[14][19] | Variable plasma stability has been a challenge.[20] | | Disulfide (Redox-sensitive) | Glutathione (GSH) | Cleavage depends on GSH concentration and steric hindrance around the bond.[8][21] | Mimics a natural biological linkage. | | o-Nitrobenzyl (Photo-cleavable) | UV Light (~365 nm) | >80% decomposition within 10 minutes is achievable.[16][17] | Provides excellent spatial and temporal control. |

In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypePayloadTarget Cell LineIC50 (pM)
Val-Cit MMAEHER2+14.3[22]
β-Galactosidase-cleavable MMAEHER2+8.8[22]
Sulfatase-cleavable MMAEHER2+61[22]
Non-cleavable control MMAEHER2+609[22]

Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental setups.

Signaling Pathway for ADC Internalization and Payload Release

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome (Acidic pH) Antigen->Endosome Internalization Lysosome Lysosome (Proteases, Acidic pH) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Cellular Target (e.g., Tubulin, DNA) Payload->Target Action Apoptosis Apoptosis Target->Apoptosis

Caption: ADC mechanism of action from binding to cell death.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for key alternative crosslinking strategies.

Protocol 1: Protein-Protein Crosslinking using DSS (Non-Cleavable)

Objective: To covalently crosslink interacting proteins using the homobifunctional NHS ester, DSS.

Materials:

  • Protein sample in amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9).

  • DSS (Disuccinimidyl suberate).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column.

Procedure:

  • Equilibrate the DSS vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of DSS (e.g., 25 mM) in anhydrous DMSO or DMF.

  • Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for dilute protein solutions.[23]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[24]

  • Remove excess crosslinker and byproducts using a desalting column.

  • Analyze the crosslinked products by SDS-PAGE and Western blotting.

Protocol 2: Two-Step Antibody-Molecule Conjugation using SMCC (Non-Cleavable)

Objective: To conjugate a thiol-containing molecule to an antibody in a controlled, two-step process.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Anhydrous DMSO or DMF.

  • Thiol-containing molecule.

  • Buffer for thiol reaction (e.g., PBS, pH 6.5-7.5).

  • Desalting column.

Procedure:

  • Antibody Activation:

    • Prepare a stock solution of SMCC in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of SMCC to the antibody solution.[6]

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with the thiol reaction buffer.

  • Conjugation:

    • If the thiol-containing molecule has protected thiols (e.g., disulfide bonds), reduce them using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

    • Immediately add the thiol-containing molecule to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the antibody conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).

Experimental Workflow for SMCC Conjugation

cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation Antibody Antibody-NH₂ SMCC SMCC Antibody->SMCC React (pH 7.2-7.5) Activated_Ab Maleimide-Activated Antibody SMCC->Activated_Ab Desalting1 Remove Excess SMCC Activated_Ab->Desalting1 Molecule Thiol-Molecule (-SH) Desalting1->Molecule React (pH 6.5-7.5) Conjugate Stable Antibody Conjugate Molecule->Conjugate

References

A Head-to-Head Comparison: Azidoethyl-SS-propionic NHS Ester vs. DBCO-NHS Ester for Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be as critical as the molecules being joined. This guide provides a detailed, data-driven comparison of two prominent NHS esters used in click chemistry: the cleavable Azidoethyl-SS-propionic NHS ester and the non-cleavable DBCO-NHS ester. We will delve into their reaction mechanisms, comparative performance data, and provide detailed experimental protocols to inform your selection process.

Executive Summary

At the heart of this comparison are two distinct strategies for bioconjugation. This compound offers a cleavable linkage, incorporating an azide (B81097) handle for versatile click chemistry reactions and a disulfide bond that can be broken under reducing conditions. This makes it an ideal choice for applications requiring the release of a conjugated molecule, such as in antibody-drug conjugates (ADCs) designed for targeted payload delivery.

On the other hand, DBCO-NHS ester (Dibenzocyclooctyne-NHS ester) provides a stable, non-cleavable linkage through strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry is highly biocompatible, making it suitable for in vivo applications where the integrity of the conjugated complex is paramount.

Performance Characteristics: A Quantitative Look

The choice between these two linkers often comes down to a trade-off between reaction kinetics, biocompatibility, and the desired stability of the final conjugate.

FeatureThis compoundDBCO-NHS ester
Click Chemistry Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Cleavability Cleavable (disulfide bond)Non-cleavable
Biocompatibility Lower for CuAAC (requires copper catalyst)[1]; High for SPAACHigh (copper-free)[2]
Reaction Kinetics (Second-Order Rate Constant, k₂) CuAAC: ~1-100 M⁻¹s⁻¹ (with a suitable alkyne) SPAAC: ~0.07 M⁻¹s⁻¹ (with BCN, a comparable cyclooctyne)[3]~0.24 - 1.22 M⁻¹s⁻¹ (with benzyl (B1604629) azide or other azides)[3][4]
Linkage Stability Triazole ring is highly stable; Disulfide bond is cleavable under reducing conditions (e.g., intracellular environment with glutathione)[5]Highly stable triazole ring[6]
Primary Application Antibody-Drug Conjugates (ADCs) requiring payload release, reversible bioconjugation[7]In vivo imaging, stable bioconjugation, surface modification[2]

Note: The kinetic data for this compound in a SPAAC reaction is estimated based on the reaction of benzyl azide with BCN, a strained cyclooctyne. The actual rate may vary.

Reaction Mechanisms and Workflows

The fundamental difference in the click chemistry reactions employed by these two esters dictates their respective workflows.

This compound: The Versatility of an Azide Handle

This linker first reacts with a primary amine on a biomolecule (e.g., a lysine (B10760008) residue on an antibody) via its NHS ester. The newly introduced azide group can then be conjugated to an alkyne-containing molecule through either CuAAC or SPAAC.

Chemical structure of this compound.

CuAAC Workflow:

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: CuAAC Click Chemistry cluster_2 Step 3: Payload Release (Intracellular) Antibody-NH2 Antibody-NH2 Antibody-N3 Antibody-N3 Antibody-NH2->Antibody-N3 This compound, pH 8.3-8.5 Azido-SS-NHS Azido-SS-NHS ADC_CuAAC Antibody-Drug Conjugate Antibody-N3->ADC_CuAAC Cu(I) catalyst, Sodium Ascorbate (B8700270) Alkyne-Payload Alkyne-Payload Alkyne-Payload->ADC_CuAAC Released_Payload Released Payload ADC_CuAAC->Released_Payload Reducing environment (e.g., Glutathione)

Workflow for ADC synthesis using this compound via CuAAC.
DBCO-NHS Ester: The Power of Strain-Promoted Click Chemistry

Similar to the azide linker, the DBCO-NHS ester first attaches to a primary amine. The incorporated DBCO group then readily reacts with an azide-functionalized molecule in a catalyst-free SPAAC reaction.

Chemical structure of a representative DBCO-NHS ester.

SPAAC Workflow:

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: SPAAC Click Chemistry Antibody-NH2 Antibody-NH2 Antibody-DBCO Antibody-DBCO Antibody-NH2->Antibody-DBCO DBCO-NHS ester, pH 8.3-8.5 DBCO-NHS DBCO-NHS ADC_SPAAC Stable Antibody-Drug Conjugate Antibody-DBCO->ADC_SPAAC Physiological conditions Azide-Payload Azide-Payload Azide-Payload->ADC_SPAAC

Workflow for stable bioconjugate synthesis using DBCO-NHS ester via SPAAC.

Decision Framework for Linker Selection

The choice between a cleavable azide linker and a non-cleavable DBCO linker is highly dependent on the specific application, particularly in the development of ADCs.

start Start: ADC Design q1 Is payload release at the target site required? start->q1 q2 Is the bystander effect desirable? q1->q2 Yes non_cleavable Choose a Non-Cleavable Linker (e.g., DBCO-NHS ester) q1->non_cleavable No cleavable Choose a Cleavable Linker (e.g., this compound) q2->cleavable Yes q2->non_cleavable No q3 Is copper toxicity a concern for the application? cleavable->q3 cu_free Use SPAAC with a strained alkyne q3->cu_free Yes cu_catalyzed Use CuAAC with a terminal alkyne q3->cu_catalyzed No

Decision tree for selecting an ADC linker based on therapeutic strategy.

Experimental Protocols

Herein, we provide detailed protocols for the key experimental steps for both linkers.

Protocol 1: Antibody Labeling with NHS Esters (General)

This protocol is applicable for the initial labeling of an antibody with either this compound or DBCO-NHS ester.

Materials:

  • Antibody of interest (e.g., IgG) in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in the Reaction Buffer.

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The final volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted NHS ester and quenching agent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry. The labeled antibody is now ready for the click chemistry step.

Protocol 2: CuAAC Reaction with Azide-Labeled Antibody

Materials:

  • Azide-labeled antibody (from Protocol 1)

  • Alkyne-containing molecule (e.g., a cytotoxic drug)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the azide-labeled antibody and the alkyne-containing molecule at a desired molar ratio (e.g., 1:5 antibody to alkyne).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution and the THPTA solution.

  • Reaction Initiation: Add the copper/ligand mixture to the antibody/alkyne solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the resulting antibody conjugate using size-exclusion chromatography (SEC) or a desalting column to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: SPAAC Reaction with DBCO-Labeled Antibody

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the DBCO-labeled antibody and the azide-containing molecule in the Reaction Buffer. A 1.5- to 3-fold molar excess of the azide molecule is often used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some less reactive pairs, incubation at 37°C may accelerate the reaction.

  • Purification: If necessary, purify the conjugate using SEC to remove any unreacted azide-containing molecule.

Protocol 4: Cleavage of the Disulfide Bond

Materials:

  • Disulfide-linked bioconjugate (from Protocol 2 using this compound)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reduction: Add DTT or TCEP to the solution of the disulfide-linked bioconjugate to a final concentration of 10-50 mM (for DTT) or 1-5 mM (for TCEP).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 37°C.

  • Analysis: The cleavage can be monitored and confirmed by techniques such as HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry.

Conclusion

The choice between this compound and DBCO-NHS ester is a strategic one that should be guided by the end-goal of the bioconjugation. For applications demanding payload release, such as targeted cancer therapy with ADCs, the cleavable disulfide bond of the azide linker is a distinct advantage. Conversely, when creating highly stable bioconjugates for applications like in vivo imaging or diagnostics, the robust and biocompatible nature of the SPAAC reaction with the DBCO linker is often the superior choice. By understanding the quantitative differences in their performance and following optimized protocols, researchers can effectively leverage the unique strengths of each of these powerful click chemistry reagents.

References

A Comparative Guide to the HPLC Characterization of Azidoethyl-SS-propionic NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of the resulting conjugates is critical for ensuring efficacy, stability, and batch-to-batch consistency. The Azidoethyl-SS-propionic NHS ester is a versatile crosslinker that incorporates both a terminal azide (B81097) group for click chemistry applications and a disulfide bond that allows for cleavability in a reducing environment. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of these conjugates, providing valuable information on purity, stability, and the degree of labeling.

This guide provides a comparative overview of the characterization of this compound conjugates by Reversed-Phase HPLC (RP-HPLC), with a focus on comparing its performance against a common alternative, a non-cleavable Propargyl-NHS ester. This comparison will highlight the unique analytical considerations introduced by the cleavable disulfide bond.

Comparative Performance Data

The choice of crosslinker significantly impacts the characteristics of the final bioconjugate. The following table summarizes key performance parameters that can be assessed by HPLC for this compound conjugates and a non-cleavable propargyl-NHS ester alternative when conjugated to a model protein such as Bovine Serum Albumin (BSA).

ParameterThis compound-BSAPropargyl-NHS Ester-BSAAnalytical MethodKey Observations
Conjugation Efficiency Typically 70-85%Typically 75-90%RP-HPLC with UV detection at 280 nmThe slightly lower apparent efficiency for the disulfide linker can sometimes be attributed to partial reduction or rearrangement during the reaction or analysis.
Retention Time Shift (vs. Unconjugated Protein) Significant shift to later retention timeSignificant shift to later retention timeRP-HPLCThe magnitude of the shift is dependent on the degree of labeling and the hydrophobicity of the linker.
Peak Purity May show minor secondary peaks due to disulfide bond scrambling or reductionTypically a single, well-defined peak for the conjugateRP-HPLCThe presence of multiple peaks in the disulfide conjugate chromatogram necessitates further investigation, such as mass spectrometry, to identify the species.
Stability in Human Plasma (24h) Moderate to high, with potential for some cleavage in the reducing environment of plasmaHigh, the amide bond is highly stableRP-HPLC analysis of plasma samples over timeThe cleavable nature of the disulfide linker is a key feature for drug delivery applications and can be monitored by observing the appearance of the unconjugated protein peak over time.
Confirmation of Conjugation (Post-Reduction) Upon treatment with a reducing agent (e.g., DTT), the conjugate peak shifts back to the retention time of the unconjugated protein.No change in retention time upon treatment with a reducing agent.RP-HPLCThis is a definitive test to confirm the presence and accessibility of the cleavable disulfide bond in the this compound conjugate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates.

Protocol 1: Conjugation of NHS Ester to a Model Protein (BSA)
  • Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) buffer with 150 mM NaCl at pH 7.5, to a final concentration of 5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound (or the alternative linker) in anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted crosslinker and quenching buffer using a desalting column (e.g., a spin column) equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: RP-HPLC Characterization of the Conjugate
  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Conditions:

    • 0-5 min: 10% B

    • 5-35 min: Gradient from 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: Gradient from 90% to 10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 280 nm for the protein and at a wavelength appropriate for the linker if it contains a chromophore.

  • Sample Preparation: Dilute the purified conjugate to a concentration of 1 mg/mL in Mobile Phase A.

  • Analysis of Cleavability (for this compound conjugate):

    • Incubate an aliquot of the purified conjugate with 10 mM Dithiothreitol (DTT) for 30 minutes at 37°C.

    • Analyze the DTT-treated sample by RP-HPLC using the same method as the untreated sample.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the conjugation and characterization process.

experimental_workflow cluster_conjugation Conjugation cluster_hplc HPLC Characterization protein Protein Solution (e.g., BSA in Phosphate Buffer) reaction Conjugation Reaction (1-2h, RT) protein->reaction nhs_ester Azidoethyl-SS-propionic NHS Ester Solution (in DMSO) nhs_ester->reaction quench Quenching (Tris Buffer) reaction->quench purify Purification (Desalting Column) quench->purify conjugate Purified Conjugate purify->conjugate Characterize hplc_analysis RP-HPLC Analysis conjugate->hplc_analysis data Chromatogram Data (Purity, Retention Time) hplc_analysis->data

Conjugation and HPLC analysis workflow.

cleavage_analysis_workflow cluster_treatment Cleavage Confirmation cluster_hplc_analysis HPLC Analysis start Purified Azidoethyl-SS-propionic NHS Ester Conjugate untreated Untreated Sample start->untreated dtt_treatment Incubate with DTT start->dtt_treatment hplc_untreated RP-HPLC of Untreated Sample untreated->hplc_untreated Analyze treated DTT-Treated Sample dtt_treatment->treated hplc_treated RP-HPLC of Treated Sample treated->hplc_treated Analyze chromatogram_untreated Conjugate Peak hplc_untreated->chromatogram_untreated chromatogram_treated Unconjugated Protein Peak hplc_treated->chromatogram_treated comparison Compare Retention Times chromatogram_untreated->comparison chromatogram_treated->comparison

A Researcher's Guide to Validating Protein-Protein Interactions Identified with Azidoethyl-SS-propionic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) are critical for elucidating cellular pathways and identifying potential therapeutic targets. Azidoethyl-SS-propionic NHS ester is a versatile tool in this process, acting as a cleavable crosslinking agent that captures interacting proteins. This guide provides a comparative overview of methods to validate these interactions, supported by detailed experimental protocols and data presentation, to ensure the reliability of your findings.

Comparing Methodologies for PPI Validation

Once a potential PPI is identified using this compound, orthogonal validation is essential to confirm the interaction. The choice of validation method depends on the nature of the interaction, the availability of reagents, and the specific research question. Below is a comparison of common validation techniques.

Validation MethodPrincipleAdvantagesDisadvantages
Co-Immunoprecipitation (Co-IP) followed by Western Blot An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey"). The presence of the prey protein is then detected by Western blotting.- Confirms interaction in a cellular context.- Relatively straightforward and widely used.- Can validate interactions without the need for crosslinking.- May miss transient or weak interactions.- Prone to non-specific binding, leading to false positives.- Requires specific antibodies for both bait and prey proteins.
Pull-Down Assay A purified, tagged "bait" protein is immobilized on beads and incubated with a cell lysate or a purified "prey" protein. The interaction is detected by Western blotting for the prey protein.- Can be performed in vitro, reducing cellular complexity.- Useful for confirming direct interactions.- Allows for greater control over experimental conditions.- May not reflect the physiological context of the interaction.- Recombinant protein expression and purification are required.- Potential for non-specific binding to beads or the bait protein.
Far-Western Blotting Proteins in a cell lysate are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a purified, labeled "bait" protein to detect a direct interaction with the immobilized "prey" protein.- Detects direct protein-protein interactions.- Can identify interactions without the need for specific antibodies to the prey protein.- Requires a purified, labeled bait protein.- The prey protein is denatured, which may disrupt the binding site.- Can have a lower signal-to-noise ratio.
Mass Spectrometry (MS) Following immunoprecipitation of the crosslinked complex, the interacting proteins are identified by mass spectrometry.- Provides an unbiased, global identification of interacting partners.- Can identify novel interactors.- High sensitivity and specificity.- Requires specialized equipment and expertise.- Data analysis can be complex.- May not be suitable for validating a single, specific interaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your validation studies.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Validation

This protocol describes the validation of a PPI previously identified using this compound.

  • Cell Lysis:

    • Culture and harvest cells expressing the protein of interest.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C on a rotator.

    • Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash three times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Probe the membrane with a primary antibody specific to the "prey" protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

Protocol 2: In-Gel Digestion for Mass Spectrometry Analysis

This protocol is for preparing protein samples for identification by mass spectrometry after separation by SDS-PAGE.[2]

  • Gel Excision and Destaining:

    • Run the immunoprecipitated sample on an SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

    • Excise the protein band of interest with a clean scalpel.

    • Cut the gel band into small pieces (approximately 1x1 mm).

    • Destain the gel pieces with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

    • Cool to room temperature and remove the DTT solution.

    • Alkylate the cysteine residues by incubating in 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

    • Wash the gel pieces with ammonium bicarbonate and dehydrate with acetonitrile.

  • In-Gel Digestion:

    • Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate on ice.[3]

    • Add enough trypsin solution to cover the gel pieces and incubate at 37°C overnight.[4]

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid).[3][4]

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid).

Visualizing Workflows and Pathways

To better illustrate the experimental processes and biological contexts, the following diagrams are provided.

Validation_Workflow cluster_Discovery PPI Discovery cluster_Validation Validation start Cells expressing proteins of interest crosslink Crosslinking with this compound start->crosslink pulldown Pull-Down Assay start->pulldown In vitro confirmation lysis Cell Lysis crosslink->lysis ip Immunoprecipitation of Bait Protein lysis->ip sds_page SDS-PAGE ip->sds_page coip_wb Co-IP & Western Blot ip->coip_wb Targeted validation ms Mass Spectrometry Identification sds_page->ms Unbiased discovery ms->coip_wb Confirms MS hit

Caption: Workflow for PPI discovery and validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Crosslinkable Interaction GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., Elk-1) ERK->TF Gene Gene Expression TF->Gene

Caption: Example signaling pathway with a crosslinkable interaction.

References

A Head-to-Head Comparison: Sulfo-SMCC vs. Azidoethyl-SS-propionic NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation strategies. The choice between a stable, non-cleavable linker and a labile, cleavable linker can profoundly influence the functionality, stability, and therapeutic efficacy of the final conjugate. This guide provides an in-depth, objective comparison of two widely utilized heterobifunctional crosslinkers: the non-cleavable Sulfo-SMCC and the cleavable Azidoethyl-SS-propionic NHS ester.

This comparison delves into their mechanisms of action, performance metrics supported by available data, and detailed experimental protocols to empower researchers in making informed decisions for their specific applications, from fundamental research to the development of antibody-drug conjugates (ADCs).

At a Glance: Key Differences

FeatureSulfo-SMCCThis compound
Linkage Type Non-cleavable thioether bondCleavable disulfide bond
Reactive Groups NHS ester (reacts with primary amines) and Maleimide (B117702) (reacts with thiols)NHS ester (reacts with primary amines), Azide (B81097) (for click chemistry), and a disulfide bond
Primary Application Stable bioconjugates, immunoconjugates, ADCs with intracellular payload release upon lysosomal degradation.[1]Cleavable bioconjugates, ADCs with payload release in the reducing environment of the cell, and applications requiring bioorthogonal ligation.[2][3]
Solubility Water-soluble.[4]Requires dissolution in an organic solvent (e.g., DMSO, DMF).
Release Mechanism Enzymatic degradation of the protein backbone in lysosomes.[1]Reduction of the disulfide bond in the cytoplasm.[2][3]

Mechanism of Action

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a water-soluble crosslinker that facilitates the formation of a stable, non-cleavable thioether bond between two biomolecules.[5] The process is a two-step reaction:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester of Sulfo-SMCC reacts with primary amines (e.g., lysine (B10760008) residues) on the first biomolecule to form a stable amide bond. This reaction is most efficient at a pH range of 7.0-9.0.[5][6]

  • Thiol Reaction: The maleimide group of the now-activated first molecule then reacts specifically with a sulfhydryl (thiol) group (e.g., from a cysteine residue) on the second biomolecule to form a stable thioether bond. This reaction is optimally performed at a pH of 6.5 to 7.5.[5][6]

This compound is a heterobifunctional crosslinker that introduces a cleavable disulfide bond and an azide handle for bioorthogonal chemistry. Its mechanism involves:

  • Amine Reaction: Similar to Sulfo-SMCC, the NHS ester reacts with primary amines on a biomolecule.

  • Bioorthogonal Ligation: The azide group allows for a highly specific and efficient "click chemistry" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), with a molecule containing a strained alkyne (e.g., DBCO, BCN).[7][8] This creates a stable triazole linkage.[9]

  • Cleavage: The disulfide bond within the linker can be cleaved under reducing conditions, such as the intracellular environment of a cell, releasing the conjugated molecule.[2][3]

Performance Comparison

ParameterSulfo-SMCCThis compound
Conjugation Efficiency Generally high, but can be influenced by factors such as pH, temperature, and reactant concentrations. A 10- to 50-fold molar excess of the crosslinker over the protein is typically recommended.[10]NHS ester reaction efficiency is variable. The subsequent click chemistry step (SPAAC) is typically very high-yielding (>95%).[11]
Linkage Stability Forms a highly stable thioether bond that is resistant to cleavage in biological systems.[12] However, maleimide-thiol adducts can undergo a retro-Michael reaction, leading to potential exchange with other thiols like glutathione.The disulfide bond is stable in circulation but is designed to be cleaved in the reducing environment of the cell cytoplasm.[2][3] The triazole ring formed via click chemistry is extremely stable.[9]
Control over Conjugation The reaction with lysine residues can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).The two-step nature of the reaction (amine modification followed by click chemistry) can offer more control over the final conjugate.
Impact on Protein Function The random nature of conjugation to lysine residues can potentially impact the antigen-binding affinity or overall function of a protein if critical lysines are modified.Similar to Sulfo-SMCC, the initial NHS ester reaction can affect protein function. The bioorthogonal nature of the click chemistry step is less likely to interfere with biological activity. The cleavable nature of the linker can restore the native function of the released molecule.[2][3]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using Sulfo-SMCC

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Desalting columns

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Protein Preparation: Prepare the amine-containing protein (Protein-NH2) in the conjugation buffer at a concentration of 1-10 mg/mL.[8]

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the conjugation buffer to a concentration of approximately 10 mg/mL.[6]

  • Activation of Protein-NH2:

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[6]

  • Removal of Excess Sulfo-SMCC: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[8]

  • Conjugation to Molecule-SH:

    • Add the sulfhydryl-containing molecule (Molecule-SH) to the purified, maleimide-activated Protein-NH2. The molar ratio will depend on the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.[13]

Protocol 2: Two-Step Bioconjugation using this compound followed by SPAAC

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Strained alkyne-containing molecule (e.g., DBCO-payload)

  • Desalting columns

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Protein Preparation: Prepare the amine-containing protein (Protein-NH2) in the conjugation buffer.

  • Azido-Linker Preparation: Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

  • Azide-Modification of Protein-NH2:

    • Add the desired molar excess of the azido-linker stock solution to the Protein-NH2 solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Removal of Excess Linker: Remove unreacted linker using a desalting column equilibrated with the conjugation buffer.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Add the strained alkyne-containing molecule to the purified, azide-modified protein.

    • Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

Visualizing the Processes

Sulfo_SMCC_Workflow Protein_NH2 Amine-containing Protein (Protein-NH2) Activated_Protein Maleimide-activated Protein Protein_NH2->Activated_Protein NHS ester reaction (pH 7.0-9.0) Sulfo_SMCC Sulfo-SMCC Sulfo_SMCC->Activated_Protein Purification1 Purification (Desalting) Activated_Protein->Purification1 Conjugate Stable Conjugate (Thioether Bond) Purification1->Conjugate Maleimide reaction (pH 6.5-7.5) Molecule_SH Thiol-containing Molecule (Molecule-SH) Molecule_SH->Conjugate Purification2 Final Purification Conjugate->Purification2

Sulfo-SMCC Conjugation Workflow

Azido_Linker_Workflow Protein_NH2 Amine-containing Protein (Protein-NH2) Azide_Protein Azide-modified Protein Protein_NH2->Azide_Protein NHS ester reaction Azido_Linker Azidoethyl-SS-propionic NHS ester Azido_Linker->Azide_Protein Purification1 Purification (Desalting) Azide_Protein->Purification1 Conjugate Cleavable Conjugate (Disulfide Bond) Purification1->Conjugate SPAAC (Click Chemistry) Alkyne_Molecule Strained Alkyne Molecule Alkyne_Molecule->Conjugate Purification2 Final Purification Conjugate->Purification2 Released_Molecule Released Molecule Conjugate->Released_Molecule Disulfide Cleavage Cleavage Reducing Environment Cleavage->Released_Molecule

This compound Workflow

Conclusion

The choice between Sulfo-SMCC and this compound is fundamentally a decision between a stable, non-cleavable linkage and a cleavable one with bioorthogonal handles.

Sulfo-SMCC is an excellent choice for creating highly stable bioconjugates where the release of the payload is intended to occur through the complete degradation of the protein carrier within the lysosomal compartment of the cell. Its water solubility is a significant advantage, simplifying the reaction setup and minimizing the potential for protein denaturation that can be caused by organic solvents.[4]

This compound , on the other hand, offers a more sophisticated approach for applications requiring controlled release of the conjugated molecule. The cleavable disulfide bond allows for payload release in the reducing environment of the cytoplasm, which can be advantageous for certain drug delivery strategies.[2][3] Furthermore, the inclusion of an azide group opens the door to highly specific and efficient bioorthogonal "click" chemistry, providing greater control over the final conjugate structure.

Ultimately, the optimal choice will depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired release mechanism, and the in vivo or in vitro environment in which the conjugate will be used. Researchers should carefully consider the trade-offs between stability, cleavability, and the complexity of the conjugation chemistry to select the most suitable crosslinker for their research and development goals.

References

Navigating the Plasma Proteome: A Comparative Guide to Disulfide Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of linkers in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the plasma stability of various disulfide-containing linkers, supported by experimental data and detailed methodologies.

The rational design of ADCs hinges on a delicate balance: the linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to ensure efficient drug delivery within the target cell. Disulfide linkers have emerged as a popular choice for their susceptibility to the reducing environment of the cytoplasm. However, their stability in plasma—a complex milieu containing various thiols—can vary significantly, primarily influenced by the steric hindrance around the disulfide bond.

Comparative Plasma Stability of Disulfide Linkers

The stability of disulfide linkers in plasma is a key factor in determining the therapeutic window of an antibody-drug conjugate (ADC). Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The data presented below, collated from various studies, highlights the impact of steric hindrance on the plasma stability of maytansinoid-based ADCs. Increased steric hindrance, typically achieved by introducing methyl groups adjacent to the disulfide bond, generally correlates with enhanced stability.

Linker Name/StructureDescriptionPayloadSpeciesHalf-life in Plasma (t½)Reference
huC242-SPP-DM1 Less hindered disulfide linkerDM1Mouse~2-3 days[1]
huC242-SPDB-DM4 More hindered disulfide linker with two methyl groups on the maytansinoid sideDM4Mouse~4-5 days[2]
LC-K149C-DM1 Unhindered disulfide directly conjugated to an engineered cysteineDM1Mouse> 7 days (over 50% remaining)[3]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The Mechanism of Disulfide Cleavage in Plasma

Disulfide bonds in linkers are primarily cleaved in plasma through thiol-disulfide exchange reactions. Free thiols present in plasma, such as cysteine and glutathione, can attack the disulfide bond, leading to the release of the payload. The rate of this cleavage is significantly influenced by the accessibility of the disulfide bond, which can be modulated by introducing sterically hindering groups.

Disulfide_Cleavage cluster_plasma Plasma Environment ADC_Disulfide ADC with Disulfide Linker Cleaved_ADC Cleaved ADC (Inactive) ADC_Disulfide->Cleaved_ADC Thiol-Disulfide Exchange Released_Payload Released Payload (Potential Off-Target Toxicity) ADC_Disulfide->Released_Payload Cleavage Free_Thiol Free Thiol (e.g., Cysteine)

Caption: Mechanism of disulfide linker cleavage in plasma via thiol-disulfide exchange.

Experimental Protocols for Assessing Plasma Stability

Accurate assessment of disulfide linker stability is crucial for the development of effective and safe ADCs. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Plasma Stability Assay

This assay is a fundamental method to determine the rate of payload deconjugation from an ADC in a plasma environment over time.

Objective: To quantify the stability of a disulfide-containing ADC in plasma from various species (e.g., human, mouse, rat).

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Affinity capture reagents (e.g., Protein A/G magnetic beads, anti-human IgG antibody)

  • LC-MS/MS system

Procedure:

  • ADC Incubation: The ADC is incubated in the plasma of the chosen species at a specific concentration (e.g., 50-100 µg/mL) at 37°C. A control sample of the ADC in PBS is also prepared.

  • Time-Point Sampling: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).

  • Quenching and Storage: Immediately after collection, samples are placed on ice to stop the reaction and can be stored at -80°C until analysis.

  • ADC Capture: The ADC is isolated from the plasma using affinity capture methods. For instance, Protein A/G magnetic beads can be used to capture the antibody portion of the ADC.

  • Sample Preparation for Analysis:

    • For Drug-to-Antibody Ratio (DAR) Analysis: The captured ADC is eluted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average number of drug molecules attached to each antibody over time.

    • For Free Payload Analysis: The supernatant after ADC capture can be analyzed by LC-MS/MS to quantify the amount of released (free) payload in the plasma.

In Vivo Plasma Stability Study in Mice

This study provides a more physiologically relevant assessment of ADC stability in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of a disulfide-containing ADC in mice.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Appropriate mouse strain (e.g., SCID, BALB/c)

  • Dosing and blood collection equipment

  • Centrifuge for plasma separation

  • Analytical equipment as described in the in vitro assay.

Procedure:

  • ADC Administration: The ADC is administered to a cohort of mice, typically via intravenous (IV) injection at a specified dose (e.g., 1-10 mg/kg).

  • Blood Sampling: Blood samples are collected from the mice at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).

  • Plasma Preparation: The collected blood is processed to separate the plasma.

  • Sample Analysis: The plasma samples are then analyzed using the same methods described in the in vitro assay (affinity capture followed by LC-MS or LC-MS/MS) to determine the DAR and/or the concentration of free payload over time.

  • Data Analysis: The data is used to calculate the pharmacokinetic parameters of the ADC, including its half-life in circulation.

Experimental_Workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Stability Study Incubation Incubate ADC in Plasma at 37°C Sampling_vitro Collect Aliquots at Time Points Incubation->Sampling_vitro Capture_vitro Affinity Capture of ADC Sampling_vitro->Capture_vitro Analysis_vitro LC-MS Analysis (DAR / Free Payload) Capture_vitro->Analysis_vitro Dosing Administer ADC to Mice (IV) Sampling_vivo Collect Blood Samples at Time Points Dosing->Sampling_vivo Plasma_Sep Separate Plasma Sampling_vivo->Plasma_Sep Analysis_vivo LC-MS Analysis (DAR / Free Payload) Plasma_Sep->Analysis_vivo

Caption: Workflow for in vitro and in vivo plasma stability assessment of ADCs.

Conclusion

The stability of disulfide-containing linkers in plasma is a multifaceted challenge that requires careful consideration of steric and electronic factors. As demonstrated by the compiled data, increasing steric hindrance around the disulfide bond is a viable strategy to enhance plasma stability and improve the therapeutic index of ADCs. The provided experimental protocols offer a robust framework for researchers to evaluate and compare the stability of novel linker designs, ultimately contributing to the development of safer and more effective targeted cancer therapies.

References

A Researcher's Guide to Cleavable Linkers: Maximizing Efficacy in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the choice of a cleavable linker is a critical determinant of a drug conjugate's success. This guide provides an objective comparison of the three primary classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive—supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal linker for your specific application.

Cleavable linkers are designed to remain stable in systemic circulation and selectively release their potent payloads under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicity.[1] The ideal linker ensures that the cytotoxic agent is delivered preferentially to the tumor site, thereby enhancing the therapeutic window of the drug conjugate.[2]

Quantitative Comparison of Cleavable Linker Performance

The selection of a cleavable linker significantly influences the stability, potency, and overall therapeutic index of an antibody-drug conjugate (ADC). The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Table 1: Plasma Stability of Common Cleavable Linkers

A crucial characteristic of an effective linker is its stability in the bloodstream. Premature release of the payload can lead to systemic toxicity and diminished efficacy.[1]

Linker TypeLinker ExampleHalf-life (t½) in Human PlasmaKey Considerations
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 days[3]Highly stable in human plasma, but can show lower stability in mouse plasma due to carboxylesterase activity.[3][4]
Valine-Alanine (Val-Ala)Stable[3]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5]
Glutamic acid-Valine-Citrulline (EVCit)Stable (>28 days)[1]Designed for enhanced stability in mouse plasma while maintaining susceptibility to cathepsin-mediated cleavage.[1]
pH-Sensitive Hydrazone~2 days[5][6]Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[6][7]
Silyl Ether> 7 days[5]A newer generation acid-cleavable linker with significantly improved plasma stability compared to hydrazone linkers.[5]
Glutathione-Sensitive DisulfideVariable[3]Stability can be modulated by introducing steric hindrance around the disulfide bond.[8]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

The in vitro cytotoxicity of an ADC, typically expressed as the half-maximal inhibitory concentration (IC50), is a measure of its potency against cancer cell lines. Lower IC50 values indicate higher potency.

Linker TypePayloadTarget Antigen/Cell LineIC50 (pM)Notable Findings
Protease-Sensitive MMAEHER2+61 (Sulfatase-cleavable)[5]Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[5]
MMAEHER2+ (Val-Ala)92[5]Demonstrates potent cell-killing activity.
pH-Sensitive DoxorubicinBR96-Early example of an acid-cleavable linker, though stability issues were noted.[7]
Glutathione-Sensitive Maytansinoid (DM1)CanAg-The activity of disulfide-linked ADCs can be influenced by the degree of steric hindrance.

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups, including the specific antibody, payload, and cell lines used.

The "Bystander Effect": A Key Advantage of Cleavable Linkers

A significant benefit of many cleavable linkers is their capacity to induce a "bystander effect".[1] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and eliminates adjacent antigen-negative tumor cells.[1] This is particularly advantageous in the treatment of heterogeneous tumors where not all cancer cells express the target antigen.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in evaluating cleavable linkers is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the ADC internalization and payload release pathway, as well as a typical experimental workflow for assessing linker cleavage.

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B High Glutathione Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement & Cell Death

Figure 1. ADC internalization and payload release pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis ADC_Sample Prepare ADC Sample Incubation Incubate ADC in Cleavage Buffer at 37°C ADC_Sample->Incubation Cleavage_Buffer Prepare Cleavage Buffer (e.g., pH 5.0 for hydrazone, Cathepsin B buffer for Val-Cit) Cleavage_Buffer->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., cold acetonitrile) Time_Points->Quench Analysis Analyze by LC-MS to Quantify Intact ADC and Released Payload Quench->Analysis Data_Analysis Plot Data and Calculate Cleavage Rate / Half-life Analysis->Data_Analysis

Figure 2. General experimental workflow for in vitro linker cleavage assay.

Detailed Experimental Protocols

To facilitate the rigorous evaluation of ADCs with different cleavable linkers, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • Test ADC

  • Control plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN) with internal standard

  • Protein A or Protein G affinity chromatography beads

  • LC-MS system

Procedure:

  • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).

  • Spike the test ADC into the pre-warmed plasma to a final concentration of 1-10 µM. The final volume of the ADC solution should be a small percentage of the total plasma volume (e.g., <5%) to avoid significant dilution of plasma components.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.

  • To measure the intact ADC (Drug-to-Antibody Ratio - DAR):

    • Immediately add the aliquot to cold PBS to stop the reaction.

    • Capture the ADC from the diluted plasma sample using Protein A or Protein G affinity beads.

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[1]

  • To measure the released payload:

    • Immediately quench the reaction by adding the plasma aliquot to 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS to quantify the concentration of the free payload.[1]

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.[1]

Protocol 2: In Vitro Cathepsin B Cleavage Assay (for Protease-Sensitive Linkers)

Objective: To determine the rate of payload release from an ADC in the presence of the lysosomal protease Cathepsin B.[]

Materials:

  • Test ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)

  • Reaction quenching solution (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Activate the recombinant Cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the test ADC (final concentration ~1-10 µM) with the pre-warmed Cathepsin B assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B (final concentration ~20-100 nM).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Protocol 3: Acid-Catalyzed Cleavage Assay (for pH-Sensitive Linkers)

Objective: To evaluate the cleavage rate of a pH-sensitive linker (e.g., hydrazone) under acidic conditions mimicking the endosomal/lysosomal environment.

Materials:

  • Test ADC with a pH-sensitive linker

  • Assay buffer at physiological pH (e.g., PBS, pH 7.4)

  • Assay buffer at acidic pH (e.g., 50 mM sodium acetate, pH 5.0)

  • Reaction quenching solution (e.g., a basic buffer to neutralize the acid)

  • LC-MS system

Procedure:

  • Prepare two sets of reaction mixtures. In one set, dilute the test ADC in the pH 7.4 buffer, and in the other set, dilute it in the pH 5.0 buffer.

  • Incubate both sets of reactions at 37°C.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction.

  • Quench the reaction immediately.

  • Analyze the samples by LC-MS to quantify the amount of released payload and intact ADC in both conditions.

Data Analysis: Compare the rate of payload release at pH 5.0 to that at pH 7.4 to determine the acid-lability of the linker.

Protocol 4: Glutathione-Mediated Cleavage Assay (for Disulfide Linkers)

Objective: To assess the cleavage of a disulfide linker in a reducing environment that mimics the intracellular cytoplasm.

Materials:

  • Test ADC with a disulfide linker

  • Assay buffer (e.g., PBS, pH 7.4)

  • Glutathione (GSH) stock solution

  • Reaction quenching solution

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing the test ADC in the assay buffer.

  • Initiate the cleavage by adding GSH to a final concentration that reflects intracellular levels (e.g., 1-10 mM).

  • As a control, prepare a similar reaction mixture without GSH.

  • Incubate both reactions at 37°C.

  • At different time points, take aliquots from both the GSH-containing and control reactions.

  • Quench the reactions and analyze by LC-MS to measure the extent of payload release.

Data Analysis: Compare the amount of payload released in the presence and absence of GSH to determine the susceptibility of the disulfide linker to reduction.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the field of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping protein topology. The choice of crosslinking reagent is a critical decision that profoundly impacts experimental workflows and data analysis. This guide provides an objective comparison between chemically cleavable crosslinkers, using Azidoethyl-SS-propionic NHS ester as a primary example, and mass spectrometry (MS)-cleavable crosslinkers like Disuccinimidyl Sulfoxide (B87167) (DSSO) and Disuccinimidyl Dibutyric Urea (B33335) (DSBU).

The central difference lies in when and how the crosslinker is cleaved. Chemically cleavable linkers are broken by reagents before mass spectrometry analysis, while MS-cleavable linkers are designed to fragment in the gas phase during MS/MS analysis.[1] This distinction leads to fundamentally different analytical strategies, each with unique advantages and challenges.

Crosslinker Properties and Cleavage Mechanisms

This compound is a heterobifunctional crosslinker featuring an NHS ester for reacting with primary amines (like lysine (B10760008) residues) and a disulfide bond.[2] This disulfide bond is the key feature, as it can be chemically reduced by reagents such as Dithiothreitol (DTT). This cleavage occurs in solution, breaking the crosslinked peptides into linear peptides with a modification mark before they are introduced into the mass spectrometer. The azide (B81097) group allows for further conjugation via click chemistry, adding another layer of utility.[2]

In contrast, MS-cleavable crosslinkers possess bonds that are intentionally designed to be labile under the conditions of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) within the mass spectrometer.[3][4]

  • Disuccinimidyl Sulfoxide (DSSO): Contains a sulfoxide group. The C-S bonds adjacent to the sulfoxide are weaker than the peptide backbone and cleave preferentially during CID/HCD.[5][6] This asymmetric cleavage produces a characteristic "doublet" of signature ions in the MS2 spectrum, where the mass difference between the peaks reveals the mass of the individual peptides in the crosslink.[7][8]

  • Disuccinimidyl Dibutyric Urea (DSBU): Features a urea linkage. These bonds have a stability comparable to the peptide backbone and thus require higher fragmentation energy (HCD) to cleave.[6][9] Like DSSO, this cleavage simplifies data analysis by revealing the constituent peptides.

The workflow for this compound involves chemically separating the linked peptides first, which simplifies the initial MS1 spectrum but requires a more complex sample preparation. The MS-cleavable workflow keeps the peptides linked until MS/MS, simplifying sample prep but requiring more sophisticated data acquisition and analysis strategies to interpret the resulting spectra.[10]

cluster_aes This compound Workflow cluster_mscl MS-Cleavable (e.g., DSSO) Workflow aes_start Crosslinked Peptides (in solution) aes_cleave Add DTT (Chemical Cleavage) aes_start->aes_cleave aes_result Cleaved Peptides + Thiol Modification aes_cleave->aes_result aes_ms LC-MS/MS Analysis aes_result->aes_ms mscl_start Crosslinked Peptides (in solution) mscl_lcms LC-MS Analysis (Intact Crosslinks) mscl_start->mscl_lcms mscl_ms2 MS/MS Fragmentation (Gas-Phase Cleavage) mscl_lcms->mscl_ms2 mscl_result Signature Ions + Peptide Fragments mscl_ms2->mscl_result

Caption: High-level comparison of chemical vs. MS-cleavable workflows.

Comparison of Crosslinker Performance and Data Analysis

The choice of crosslinker directly dictates the mass spectrometry method and the resulting data complexity.

FeatureThis compound (Chemically Cleavable)DSSO / DSBU (MS-Cleavable)
Cleavage Method Chemical reduction (e.g., DTT) in solution, pre-MS.Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) in the gas phase.[3][9]
MS Workflow Two separate LC-MS/MS runs (reduced vs. non-reduced) or isotopic labeling to identify crosslinks.Single LC-MS/MS run with specialized acquisition methods (e.g., stepped HCD, MS2-MS3).[7][11]
Signature Ions None. Identification relies on finding modified peptides after reduction.Characteristic doublets or reporter ions in MS2 spectra that reveal the masses of the individual peptides.[7][8]
Data Analysis Compare datasets to find pairs of peptides that disappear upon reduction. Software identifies peptides with specific mass modifications.Software (e.g., MeroX, XlinkX) searches for signature ion pairs to identify candidate crosslinked spectra, simplifying the search space.[8][10]
Primary Advantage Simpler MS/MS spectra of linear peptides.Simplifies identification of crosslinked peptide pairs from a single, complex dataset; reduces search space ambiguity.[4][7]
Primary Disadvantage More complex wet-lab workflow; potential for sample loss.Requires sophisticated MS instrumentation (e.g., Orbitrap) and specialized data acquisition/analysis software.[9][12]

The key benefit of MS-cleavable reagents is the dramatic simplification of the database search.[3] Identifying a crosslinked spectrum normally requires searching all possible peptide-peptide combinations, a computationally intensive task. By cleaving the linker in the gas phase, the masses of the individual peptides are revealed, reducing the search space significantly and improving the confidence of identification.[3][7]

cluster_frags HCD Fragmentation precursor Crosslinked Peptide Precursor Ion (α-DSSO-β) cleavage Cleavage of DSSO Linker precursor->cleavage alpha_S α Peptide + S-stub cleavage->alpha_S Signature Doublets beta_A β Peptide + A-stub cleavage->beta_A Signature Doublets alpha_A α Peptide + A-stub cleavage->alpha_A Signature Doublets beta_S β Peptide + S-stub cleavage->beta_S Signature Doublets alpha_frags Backbone Fragments (b- and y-ions from α) cleavage->alpha_frags Peptide ID beta_frags Backbone Fragments (b- and y-ions from β) cleavage->beta_frags Peptide ID

Caption: Fragmentation of a DSSO crosslinked peptide during HCD-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for successful crosslinking experiments. Below are representative protocols for both disulfide-based chemical cleavage and MS-cleavable workflows.

This protocol is adapted for a disulfide-containing crosslinker like this compound.

  • Crosslinking Reaction:

    • Incubate purified protein complex (e.g., 1-5 µM) with 50-100-fold molar excess of the disulfide crosslinker in a suitable buffer (e.g., HEPES or PBS, pH 7.4) for 30-60 minutes at room temperature.

    • Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl or ammonium (B1175870) bicarbonate.

  • Proteolytic Digestion:

    • Denature the crosslinked proteins by adding urea to 8 M or using another suitable denaturant.

    • Reduce disulfide bonds within the proteins (not the linker) using a controlled amount of TCEP if necessary, followed by alkylation with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration and digest with a protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.

  • Enrichment (Optional):

    • Due to the low abundance of crosslinked peptides, enrichment using Strong Cation Exchange (SCX) chromatography is often performed.[10]

  • Chemical Cleavage:

    • Split the enriched sample into two equal aliquots.

    • To one aliquot, add DTT to a final concentration of 10-20 mM and incubate for 30 minutes at 37°C to cleave the linker's disulfide bond. Keep the other aliquot as the non-reduced control.

  • LC-MS/MS Analysis:

    • Analyze both the reduced and non-reduced samples by LC-MS/MS.

    • Data analysis involves comparing the two runs to identify peptide pairs present in the non-reduced sample that are absent in the reduced sample, instead appearing as individual peptides with a mass modification corresponding to the cleaved linker remnant.

This protocol is based on established methods for MS-cleavable reagents.[11][12]

  • Crosslinking and Digestion:

    • Follow steps 1 and 2 from Protocol 1, using DSSO or DSBU as the crosslinker. No chemical cleavage step is performed.

  • Enrichment:

    • Perform SCX enrichment to isolate the crosslinked peptides.[10]

  • LC-MS/MS Analysis:

    • Analyze the enriched fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

    • Acquisition Method (Stepped HCD for DSSO):

      • MS1 Scan: Record survey scans at a resolution of 60,000 over a scan range of 375-1500 m/z.

      • MS2 Scan: For precursor ions with a charge state of 3+ or higher, perform stepped HCD fragmentation.[12] Use three different normalized collision energies (NCEs), for example, 21%, 25%, and 32%.[13] This allows for both cleavage of the linker (lower energies) and fragmentation of the peptide backbones (higher energies) within a single MS2 spectrum.[7]

      • Record MS/MS scans at a resolution of 30,000.

  • Data Analysis:

    • Use specialized software (e.g., MeroX, XlinkX) to analyze the raw data. The software first screens MS2 spectra for the presence of the characteristic DSSO doublet signature ions.

    • For spectra containing these signatures, the software deduces the masses of the two constituent peptides and performs a database search to identify their sequences.[8]

start Protein Complex crosslink 1. Crosslinking Reaction (e.g., DSSO, DSBU) start->crosslink quench 2. Quench Reaction crosslink->quench digest 3. Proteolytic Digestion quench->digest enrich 4. Enrichment (SCX) digest->enrich lcms 5. LC-MS/MS Analysis (Stepped HCD) enrich->lcms analysis 6. Data Analysis (Signature Ion Search) lcms->analysis results Identified Crosslinks analysis->results

Caption: Standard experimental workflow for MS-cleavable crosslinking.

Conclusion

The choice between a chemically cleavable crosslinker like this compound and MS-cleavable reagents like DSSO or DSBU depends on the specific research question and available instrumentation.

  • Chemically cleavable linkers offer a robust method that generates simpler MS/MS spectra, but this comes at the cost of a more involved sample preparation workflow.

  • MS-cleavable linkers have revolutionized the field by simplifying data analysis and increasing the confidence of crosslink identification from highly complex samples.[9] The ability to generate signature ions that directly report on the masses of the linked peptides is a significant advantage, though it requires access to high-resolution mass spectrometers and specialized acquisition methods.[7]

For researchers aiming to perform large-scale, proteome-wide interaction studies, the benefits offered by MS-cleavable reagents often outweigh their technical demands.[4] However, for smaller, purified complexes, the chemically cleavable approach remains a viable and effective strategy.

References

TFP Esters: A More Stable and Efficient Alternative to NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating stable bioconjugates, the choice of amine-reactive chemistry is critical. While N-hydroxysuccinimide (NHS) esters have long been the standard for labeling proteins and other biomolecules, their susceptibility to hydrolysis presents a significant challenge. This guide provides an objective comparison between NHS esters and a superior alternative: 2,3,5,6-tetrafluorophenyl (TFP) esters. TFP esters offer enhanced stability in aqueous environments, leading to more efficient, reproducible, and reliable conjugation outcomes.

Introduction to Amine-Reactive Esters

Both TFP and NHS esters are "active esters" designed to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a highly stable amide bond.[1][2] This reaction is fundamental in attaching labels, crosslinkers, or drug payloads to biomolecules. The primary drawback of this chemistry is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine, rendering the reagent inactive. The rate of this undesirable side reaction is highly dependent on the ester's chemical nature and the pH of the reaction buffer.[3]

cluster_TFP TFP Ester Structure cluster_NHS NHS Ester Structure TFP NHS

Caption: General chemical structures of TFP and NHS esters.

The Stability Advantage: TFP vs. NHS Esters

The defining advantage of TFP esters lies in their significantly greater resistance to spontaneous hydrolysis, particularly at the basic pH levels required for efficient amine labeling.[1][4][5] NHS esters are notoriously unstable in aqueous solutions, with a half-life that drops from hours at pH 7 to mere minutes at pH 8.[6][7] This rapid degradation leads to a lower yield of the desired conjugate and requires a larger excess of the labeling reagent.

TFP esters, by contrast, are stable for several hours even at basic pH, far outlasting their NHS counterparts.[2][4] This enhanced stability provides a wider window for the conjugation reaction to proceed, minimizes the loss of valuable reagents, and results in more consistent and reproducible outcomes.

Table 1: Comparative Hydrolytic Stability (Half-life)

pH TFP Ester Half-life NHS Ester Half-life Fold Difference
7.0 ~15.2 hours ~8 hours ~1.9x
8.0 ~5 hours ~1 hour ~5x
10.0 ~6.5 hours ~39 minutes ~10x

(Data derived from studies on self-assembled monolayers, which show relative stability trends applicable to solution-phase reactions.[3])

reagent Active Ester (TFP or NHS) conjugate Stable Amide Bond (Desired Product) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed Inactive Carboxylic Acid (Side Product) reagent->hydrolyzed Hydrolysis (Competing Reaction) amine Primary Amine (e.g., Protein-NH2) amine->conjugate water Water (H2O) in Aqueous Buffer water->hydrolyzed

Caption: Competing reaction pathways for active esters in bioconjugation.

Reactivity and Overall Efficiency

While stability is crucial, the rate of reaction with the target amine (aminolysis) is also important. Some studies have reported that TFP esters are as reactive as NHS esters.[8] Other comparative data suggests that while NHS esters may have slightly faster initial reaction kinetics with amines, their rapid hydrolysis quickly diminishes the amount of active reagent available.[8]

Therefore, the overall conjugation efficiency is a product of both reactivity and stability. The superior stability of TFP esters means that over the course of the reaction, more active reagent remains available to react with the target amine, often leading to higher final yields of the desired bioconjugate compared to reactions with NHS esters.[4] Furthermore, the tetrafluorophenol (TFP-OH) byproduct of the TFP ester conjugation is less nucleophilic than the N-hydroxysuccinimide (NHS) byproduct, reducing the risk of it interfering with the desired reaction.[8]

Table 2: Comparative Performance Characteristics

Parameter TFP Ester NHS Ester
Hydrolytic Stability High; stable for hours at basic pH.[2] Low; half-life of minutes at pH > 8.[6]
Optimal pH 7.5 - 9.0[6][9] 7.2 - 8.5[]
Reaction Byproduct 2,3,5,6-Tetrafluorophenol (less reactive).[8] N-hydroxysuccinimide (more reactive).[8]
Reproducibility High, due to lower hydrolysis rate.[4] Variable, sensitive to reaction time.

| Hydrophobicity | More hydrophobic than NHS esters.[6][9] | Less hydrophobic. |

Experimental Protocols

Protocol 1: Comparative Hydrolysis Rate Determination

This protocol outlines a method to quantify and compare the rate of hydrolysis for TFP and NHS esters. The disappearance of the active ester over time is monitored by reverse-phase HPLC (RP-HPLC).

Objective: To determine the hydrolytic half-life (t½) of TFP and NHS esters at a specific pH.

Materials:

  • TFP ester of interest (e.g., Biotin-TFP)

  • NHS ester of interest (e.g., Biotin-NHS)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer at the desired pH (e.g., pH 8.5)

  • Quenching Solution: 10% Acetic Acid or 1 M HCl

  • Anhydrous DMSO or DMF for stock solutions

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 100 mM) of the TFP and NHS esters in anhydrous DMSO or DMF.

  • Initiate Hydrolysis:

    • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C).

    • To initiate the reaction, add a small volume of the ester stock solution to the reaction buffer to achieve a final concentration of ~1 mM. Vortex immediately.

    • Start a timer immediately upon addition.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the hydrolysis by adding the aliquot to an equal volume of the quenching solution. This acidifies the sample and stops further degradation.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC.

    • Use a suitable gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) to separate the active ester from its hydrolyzed carboxylic acid product.

    • Monitor the elution profile at a wavelength appropriate for the molecule (e.g., 260 nm).

  • Data Analysis:

    • For each time point, determine the peak area of the remaining active ester.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • The slope of this line is the pseudo-first-order rate constant (k').

    • Calculate the half-life using the equation: t½ = ln(2) / k' .[3]

Protocol 2: General Protein Labeling with a TFP Ester

This protocol provides a general workflow for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye) to a protein.

Objective: To covalently label a protein with a reporter molecule via primary amines.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TFP ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Prepare Protein: If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (like PBS) first. Adjust the protein concentration as needed.

  • Prepare TFP Ester Solution: Immediately before use, dissolve the TFP ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Adjust Reaction pH: Add the Reaction Buffer (0.1 M sodium bicarbonate) to the protein solution to achieve a final pH of 8.3-8.5. A common method is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.5.

  • Initiate Conjugation:

    • Calculate the required volume of the TFP ester stock solution to achieve the desired molar excess over the protein (typically 5- to 20-fold molar excess).

    • Add the calculated volume of the TFP ester solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

  • Purification:

    • Remove the unreacted TFP ester and the TFP-OH byproduct by passing the reaction mixture through a size-exclusion chromatography column.

    • Elute with PBS or another suitable storage buffer. The first colored/UV-absorbing peak will be the labeled protein.

    • Alternatively, dialyze the reaction mixture against PBS to remove small molecule impurities.

  • Characterization: Determine the degree of labeling (DOL) or molar substitution ratio (MSR) using UV-Vis spectrophotometry, if applicable. Store the purified conjugate according to the protein's requirements, typically at 4°C or -20°C.

start Start: Need to conjugate to a primary amine q1 Is the reaction in an aqueous buffer at pH > 7.5? start->q1 q2 Are precious/limited reagents being used? q1->q2 Yes use_nhs NHS Ester is an option: - Work quickly - Use larger excess - Monitor for hydrolysis q1->use_nhs No (e.g., organic solvent) use_tfp Use TFP Ester: - Higher stability - Better efficiency - More reproducible q2->use_tfp Yes q2->use_nhs No

Caption: Decision workflow for choosing between TFP and NHS esters.

Conclusion

While NHS esters have been a staple in bioconjugation, their inherent instability in aqueous solutions is a significant liability. TFP esters present a demonstrably more stable and robust alternative.[2][3] Their superior resistance to hydrolysis, especially under the optimal pH conditions for amine labeling, translates directly to more efficient reactions, higher yields, and improved reproducibility. For researchers seeking to maximize the reliability and success of their conjugation strategies, particularly with valuable biomolecules, TFP esters are the superior choice.

References

A Comparative Guide to the In Vitro and In Vivo Performance of Antibody-Drug Conjugates with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its stability, efficacy, and toxicity.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the overall performance of the ADC.[3][4] This guide provides an objective comparison of ADC linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed design choices.

Linker Technology: A Tale of Two Strategies

ADC linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action and resulting pharmacological profiles.[1][3]

  • Cleavable Linkers: These are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This targeted release can lead to a "bystander effect," where the released, often cell-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[5][6] Common cleavage mechanisms include sensitivity to enzymes (e.g., cathepsins), pH, or the intracellular redox environment.[1]

  • Non-Cleavable Linkers: These linkers remain intact in circulation and only release the payload after the entire ADC is internalized by the target cell and the antibody component is completely degraded within the lysosome.[4][7] This approach generally results in greater plasma stability and a wider therapeutic window, but it lacks a bystander effect as the released payload (an amino acid-linker-drug complex) is typically cell-impermeable.[4][7]

Linker_Types cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme-Sensitive Enzyme-Sensitive Payload Release Payload Release Enzyme-Sensitive->Payload Release pH-Sensitive pH-Sensitive pH-Sensitive->Payload Release Redox-Sensitive Redox-Sensitive Redox-Sensitive->Payload Release Thioether Thioether Lysosomal Degradation Lysosomal Degradation Thioether->Lysosomal Degradation ADC ADC Systemic Circulation Systemic Circulation ADC->Systemic Circulation Tumor Cell Tumor Cell Systemic Circulation->Tumor Cell Tumor Cell->Enzyme-Sensitive Cathepsins Tumor Cell->pH-Sensitive Low pH Tumor Cell->Redox-Sensitive Glutathione Tumor Cell->Thioether Internalization Lysosomal Degradation->Payload Release

Caption: ADC Linker Types and Release Mechanisms.

In Vitro Performance Comparison

In vitro assays are fundamental for the initial evaluation and selection of ADC candidates, providing insights into stability, potency, and mechanism of action before advancing to more complex in vivo studies.[8][9]

Plasma and Lysosomal Stability

Linker stability is paramount; premature payload release in circulation can cause off-target toxicity, while insufficient release at the tumor site reduces efficacy.[1][8] Plasma stability assays evaluate the ADC's integrity in the circulatory system, while lysosomal stability assays assess the efficiency of payload release within the target cell.[8]

Table 1: In Vitro Stability and Cleavage of Different Linker-Payloads

Linker Type Linker Example Matrix Time Point % Cleavage / Stability Reference
Enzyme-Cleavable Val-Cit (Vedotin) Human Liver Lysosomes 24 hours ~100% Cleavage [10]
Enzyme-Cleavable Val-Ala (Tesirine) Human Liver Lysosomes 24 hours ~75% Cleavage [10]
Enzyme-Cleavable Gly-Gly-Phe-Gly (Deruxtecan) Human Liver Lysosomes 24 hours ~60% Cleavage [10]
Enzyme-Cleavable VC-PABC Mouse Plasma 7 days Unstable (Susceptible to Ces1c enzyme) [11]
Sulfate-based OHPAS Mouse Plasma 7 days Stable [11]

| Non-Cleavable | Thioether (Mafodotin) | Human Liver Lysosomes | 24 hours | No Proteolytic Cleavage |[10] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Cytotoxicity and Specificity

Cytotoxicity assays are a necessary first step to evaluate the potency of an ADC.[12] These assays measure the concentration of ADC required to kill 50% of cells (IC50) in both antigen-positive (target) and antigen-negative (non-target) cell lines to determine target-specific killing.[12][13]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs

ADC Linker Type Payload Cell Line (Antigen Status) IC50 (nM) Reference
ADC 4a Disulfide (Cleavable) MMAE BT-474 (HER2+) Low nM range [13]
ADC 4a Disulfide (Cleavable) MMAE MCF-7 (HER2-) No cytotoxicity [13]
ADC 4c Disulfide (Cleavable) MMAE BT-474 (HER2+) Low nM range [13]
ADC 4c Disulfide (Cleavable) MMAE MCF-7 (HER2-) No cytotoxicity [13]

| MMAE alone | - | MMAE | MCF-7 (HER2-) | 0.35 |[13] |

Note: "Low nM range" indicates potent, specific killing of target cells. The lack of cytotoxicity in HER2-negative cells demonstrates the target specificity of the ADCs.

In Vivo Performance Comparison

In vivo studies in animal models are essential to understand the pharmacokinetics (PK), efficacy, and overall therapeutic index of an ADC.[14]

Pharmacokinetics and Stability

The in vivo stability of an ADC is influenced by the linker's chemistry.[1] Non-cleavable linkers generally exhibit greater plasma stability and longer half-lives compared to many cleavable linkers.[4][7] Novel linker strategies, such as tandem-cleavage or PEGylated linkers, have been developed to enhance the in vivo stability and PK profile of ADCs with cleavable linkers.[15][16][17]

Table 3: In Vivo Performance and Stability of ADCs with Different Linkers

ADC Linker Model Key Finding Conclusion Reference
Tandem-Cleavage Linker Rat PK study Improved payload retention on the antibody over 7 days compared to mono-cleavage vedotin linker. Tandem-cleavage linker offers greater in vivo stability. [17]
Exolinker (hydrophilic) Mouse plasma Commendable stability; <5% free payload release after 4 days. Repositioning the cleavable linker and adding hydrophilic moieties enhances stability. [18]
VC-PABC (Cleavable) Mouse PK study Relatively unstable, leading to low exposure and high clearance of the conjugated drug. Susceptible to in vivo cleavage by mouse carboxylesterase 1c (Ces1c). [11]
OHPAS (Cleavable) Mouse PK study Stable, consistent with in vitro data. OHPAS linker is not susceptible to cleavage by Ces1c. [11]

| Non-cleavable | General | Generally outperform cleavable counterparts in vivo regarding plasma stability. | Increased stability may lead to a wider therapeutic window. |[4][7] |

Efficacy in Xenograft Models

The ultimate measure of an ADC's success is its ability to inhibit tumor growth in vivo. Efficacy is a complex interplay between the antibody's targeting, the linker's stability and release mechanism, and the payload's potency.[19][20]

In_Vivo_Efficacy Tumor Xenograft Model Tumor Xenograft Model ADC Administration (IV) ADC Administration (IV) Tumor Xenograft Model->ADC Administration (IV) Tumor Volume Measurement Tumor Volume Measurement ADC Administration (IV)->Tumor Volume Measurement Twice weekly Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination Tumor Growth Inhibition

Caption: General Workflow for an In Vivo ADC Efficacy Study.

Studies have shown that ADCs with cleavable linkers capable of a bystander effect can be highly effective, especially in heterogeneous tumors.[5][21] For instance, an ADC with a cathepsin-cleavable linker and a cell-permeable MMAE payload demonstrated potent bystander killing of neighboring antigen-negative cells in vivo.[21] Conversely, non-cleavable ADCs, while more stable, may be less effective in such tumors due to the lack of a bystander effect.[7] However, novel strategies like tandem-cleavage linkers have shown that ADCs can maintain high efficacy while improving tolerability and in vivo stability.[15][17]

The Bystander Effect

The bystander effect, or the ability of an ADC to kill neighboring antigen-negative cells, is a key advantage of many cleavable linkers.[6][] This occurs when the released payload is cell-permeable and can diffuse out of the target cell to kill surrounding cells.[5][] This is crucial for overcoming tumor heterogeneity.[6] Non-cleavable linkers do not facilitate this effect because the payload is released as a cell-impermeable complex after lysosomal degradation of the antibody.[7]

Bystander_Effect Bystander Killing Mechanism cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_C ADC Binds Ag+ Cell Internalization_C Internalization ADC_C->Internalization_C Release_C Payload Release in Lysosome Internalization_C->Release_C Diffusion Permeable Payload Diffuses Release_C->Diffusion Bystander_Kill Kills Ag- Cell Diffusion->Bystander_Kill ADC_NC ADC Binds Ag+ Cell Internalization_NC Internalization ADC_NC->Internalization_NC Degradation_NC Lysosomal Degradation Internalization_NC->Degradation_NC Release_NC Impermeable Payload-Complex Released Degradation_NC->Release_NC No_Bystander No Effect on Ag- Cell Release_NC->No_Bystander

Caption: Bystander Effect with Cleavable vs. Non-Cleavable Linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

In Vitro Plasma Stability Assay
  • Preparation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a specific concentration.[11][23]

  • Incubation: Samples are incubated at 37°C.[11][23]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 3, 7 days).[8][11]

  • Analysis: The amount of intact ADC, total antibody, and released payload is quantified.[23]

    • ELISA: Measures the concentration of total antibody and intact ADC to calculate drug loss.[23]

    • LC-MS/MS: Quantifies the concentration of free payload released into the plasma.[23][24]

In Vitro Lysosomal Stability Assay
  • Preparation: The ADC is incubated with isolated liver lysosomes or S9 fractions, which contain relevant enzymes.[8][10]

  • Incubation: The incubation is performed at 37°C in a buffer that maintains metabolic activity.[8][10]

  • Time Points: Samples are collected over a period (e.g., 24 hours) to monitor the kinetics of payload release.[8][10]

  • Analysis: LC-MS is used to identify and quantify the cleaved payload and any metabolites.[10]

In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Cell Seeding Seed Ag+ and Ag- Cells in 96-well plates ADC Treatment Add serial dilutions of ADC Cell Seeding->ADC Treatment Incubation Incubate for 72-120 hours ADC Treatment->Incubation Viability Assay Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubation->Viability Assay Measurement Measure Luminescence/ Absorbance Viability Assay->Measurement IC50 Calculation Calculate IC50 values Measurement->IC50 Calculation

Caption: Workflow for an In Vitro ADC Cytotoxicity Assay.
  • Cell Culture: Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines are cultured and seeded into microplates.[12][25]

  • Treatment: Cells are exposed to serial dilutions of the ADC, control antibody, and free payload.[12]

  • Incubation: The plates are incubated for a period of 3 to 5 days.[12]

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).[12][17]

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for each condition.[12]

In Vivo Pharmacokinetic (PK) Analysis
  • Administration: The ADC is administered to animal models (e.g., mice, rats), typically via intravenous injection.[23][26]

  • Sample Collection: Blood samples are collected at predetermined time points.[24][26]

  • Analyte Measurement: The concentrations of various ADC-related species in the plasma/serum are measured.[26]

    • Total Antibody: Quantified using ligand-binding assays (LBA), such as ELISA.[27]

    • Intact ADC (Conjugated Antibody): Measured using LBA with an anti-drug antibody or by affinity capture LC-MS.[26][28]

    • Free Payload: Measured with high sensitivity and specificity using LC-MS/MS.[26]

  • PK Parameter Calculation: The data is used to determine key PK parameters like half-life, clearance, and area under the curve (AUC).[14]

Conclusion

The selection of a linker is a critical, multi-faceted decision in ADC design that profoundly impacts therapeutic success. Cleavable linkers offer the potential for a powerful bystander effect, which is advantageous for treating heterogeneous tumors, but their stability must be carefully optimized to prevent premature payload release.[1][5] Non-cleavable linkers provide superior plasma stability and potentially a wider therapeutic window but are dependent on target cell internalization and degradation and lack a bystander effect.[4][7] The ongoing development of novel linker technologies, such as PEGylated, tandem-cleavage, and other hydrophilic linkers, aims to combine the best attributes of both strategies—enhancing stability and tolerability while maintaining potent, targeted anti-tumor activity.[16][17][18] A thorough evaluation using the in vitro and in vivo assays described in this guide is essential for selecting the optimal linker and advancing the most promising ADC candidates into clinical development.[8]

References

The Bystander Effect: A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of the bystander effect is critical in the design and optimization of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of how cleavable and non-cleavable linkers influence this phenomenon, supported by experimental data and detailed methodologies.

The "bystander effect" in the context of ADCs refers to the ability of the cytotoxic payload, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative tumor cells.[1][] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3][4] The linker connecting the antibody to the payload plays a pivotal role in determining the extent of this effect.[1]

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) or pH sensitivity within the target cell.[5][6]Proteolytic degradation of the antibody backbone in the lysosome.[5][7]
Released Payload Unmodified, potent payload (e.g., MMAE).[3][8]Payload attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).[8]
Plasma Stability Generally lower, with a potential for premature drug release.[3]Generally higher, leading to a more stable ADC in circulation.[3][7]
Bystander Effect High, due to the release of a membrane-permeable payload.[3][4][8]Low to negligible, as the released payload is typically charged and less permeable.[3][4][9]
Off-Target Toxicity Higher potential due to premature release and a pronounced bystander effect.[3][9]Lower potential due to higher stability and a limited bystander effect.[3][9]
Efficacy in Heterogeneous Tumors Potentially more effective due to the ability to kill adjacent antigen-negative cells.[3]Less effective as the cytotoxic effect is primarily localized to antigen-positive cells.

Mechanism of Action and Bystander Effect

Cleavable Linkers: Enabling Payload Diffusion

ADCs with cleavable linkers are designed to release their cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes like cathepsin B.[1][5] Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker is cleaved, liberating the potent, often membrane-permeable payload.[3][8] This free payload can then diffuse out of the target cell and penetrate adjacent cells, irrespective of their antigen expression status, leading to a potent bystander effect.[1][4]

cleavable_linker_bystander_effect cluster_extracellular Extracellular Space cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC_cleavable ADC (Cleavable Linker) Antigen_pos Target Antigen ADC_cleavable->Antigen_pos Binding Internalization_pos Internalization Antigen_pos->Internalization_pos Lysosome_pos Lysosome Internalization_pos->Lysosome_pos Payload_release Payload Release (Linker Cleavage) Lysosome_pos->Payload_release Free_payload Free, Permeable Payload (e.g., MMAE) Payload_release->Free_payload Apoptosis_pos Apoptosis Free_payload->Apoptosis_pos Induces Bystander_payload Diffused Payload Free_payload->Bystander_payload Diffusion Apoptosis_neg Apoptosis (Bystander Effect) Bystander_payload->Apoptosis_neg Induces

Mechanism of the bystander effect with a cleavable linker ADC.
Non-Cleavable Linkers: Localized Cytotoxicity

In contrast, ADCs with non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome of the target cell to release the payload.[5][7] The released entity is not the free drug but rather the payload still attached to the linker and an amino acid residue from the antibody.[8] This complex is typically charged and less membrane-permeable, which significantly restricts its ability to diffuse out of the cell and kill neighboring cells.[3][4] Consequently, the cytotoxic effect of non-cleavable ADCs is largely confined to the antigen-expressing cells they initially target, resulting in a minimal bystander effect.[9]

noncleavable_linker_effect cluster_extracellular Extracellular Space cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC_noncleavable ADC (Non-Cleavable Linker) Antigen_pos Target Antigen ADC_noncleavable->Antigen_pos Binding Internalization_pos Internalization Antigen_pos->Internalization_pos Lysosome_pos Lysosome Internalization_pos->Lysosome_pos Antibody Degradation Payload_complex_release Payload-Linker-Amino Acid Complex Release Lysosome_pos->Payload_complex_release Apoptosis_pos Apoptosis Payload_complex_release->Apoptosis_pos Induces No_effect No Significant Bystander Effect Payload_complex_release->No_effect Limited Diffusion

Localized cytotoxicity with a non-cleavable linker ADC.

Experimental Data: Cleavable vs. Non-Cleavable Linkers in Action

The choice of linker has a demonstrable impact on the bystander killing capacity of an ADC. Studies have compared ADCs with cleavable and non-cleavable linkers to quantify this difference.

For example, a study comparing trastuzumab conjugated to a seco-DUBA payload via a cleavable valine-citrulline (vc) linker versus trastuzumab-DM1 (T-DM1) with a non-cleavable SMCC linker showed a significantly higher bystander effect with the cleavable linker.[8] As the fraction of HER2-positive cells in a co-culture increased, the bystander killing of HER2-negative cells also increased, with the effect being much more pronounced for the vc-based conjugate.[8]

ADCLinker TypePayloadBystander EffectKey Finding
Trastuzumab-vc-seco-DUBACleavable (valine-citrulline)seco-DUBAHighIncreased fraction of HER2+ cells led to a significant increase in bystander killing of HER2- cells.[8]
Trastuzumab-smcc-DM1 (T-DM1)Non-cleavable (SMCC)DM1LowMinimal bystander killing observed, even with a high fraction of HER2+ cells.[8]
SGN-35 (Brentuximab vedotin)Cleavable (valine-citrulline)MMAEHighThe released, membrane-permeable MMAE can diffuse into neighboring cells to cause bystander killing.[8]

Experimental Protocols for Assessing the Bystander Effect

To quantitatively evaluate the bystander effect of an ADC, researchers can employ several in vitro and in vivo assays.

In Vitro Co-Culture Bystander Assay

This assay is a fundamental method for assessing the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.[10]

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[10] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[8][10]

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[10] Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[10] An isotype control ADC should be included.

  • Data Acquisition: After a set incubation period (e.g., 72-96 hours), assess cell viability. The number of viable Ag- cells (GFP-positive) can be quantified using flow cytometry or high-content imaging.[11]

  • Analysis: Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture control. A significant reduction in the viability of Ag- cells in the co-culture indicates a bystander effect.

in_vitro_bystander_assay_workflow start Start: Select Cell Lines (Ag+ and Ag-) co_culture Co-culture Ag+ and Ag- cells at varying ratios start->co_culture adc_treatment Treat with ADC and controls co_culture->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation data_acquisition Quantify viable Ag- cells (e.g., Flow Cytometry) incubation->data_acquisition analysis Analyze and Compare to Controls data_acquisition->analysis end End: Determine Bystander Effect analysis->end

Workflow for an in vitro co-culture bystander assay.
In Vivo Admixed Tumor Model

This in vivo model corroborates in vitro findings by assessing the bystander effect in a more complex biological system.

Methodology:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to create admixed tumors.[10] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration: Once tumors are established, treat the mice with the ADC, a vehicle control, and an isotype control ADC.

  • Tumor Growth Monitoring: Measure tumor volumes regularly. If using luciferase-expressing Ag- cells, their proliferation can be monitored via bioluminescence imaging.

  • Analysis: Compare the tumor growth and the proliferation of Ag- cells in the ADC-treated group to the control groups. A significant inhibition of overall tumor growth and a reduction in the Ag- cell population in the admixed tumors treated with the ADC indicates an in vivo bystander effect.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with profound implications for the therapeutic window and efficacy. Cleavable linkers, by releasing a membrane-permeable payload, can induce a potent bystander effect, which is highly desirable for treating heterogeneous tumors.[3] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[3][9] Conversely, non-cleavable linkers offer greater stability and a more favorable safety profile but exhibit a limited bystander effect, making them more suitable for homogeneous tumors with high antigen expression.[3][9] A thorough understanding and experimental validation of the bystander effect are paramount for the rational design of next-generation ADCs.

References

Safety Operating Guide

Proper Disposal of Azidoethyl-SS-propionic NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Azidoethyl-SS-propionic NHS ester, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not just a matter of laboratory best practice but also a regulatory necessity to prevent environmental contamination.[1]

This guide outlines the necessary steps for the safe handling and disposal of this compound in various forms, including unused solid reagent, concentrated stock solutions, dilute aqueous solutions, and contaminated labware. The core of the disposal procedure involves a two-step chemical inactivation process targeting the two reactive moieties of the molecule: the N-hydroxysuccinimide (NHS) ester and the disulfide bond.

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters for the chemical inactivation of this compound.

ParameterValueConditionsPurpose
NHS Ester Hydrolysis Half-life 4-5 hourspH 7.0, 0°CInactivation of the amine-reactive NHS ester
1 hourpH 8.0
10 minutespH 8.6, 4°C[1][2]
Disulfide Bond Cleavage 10-50 mM Dithiothreitol (DTT)pH 7.0-8.5, Room TemperatureReduction of the disulfide bond
1-2 hours incubation
Quenching/Inactivation 50-100 mM Tris-HClpH ~8, Room TemperatureInactivation of the NHS ester in dilute solutions
15-30 minutes incubation

Experimental Protocols for Disposal

These detailed protocols provide step-by-step guidance for the chemical inactivation and disposal of this compound.

Protocol 1: Disposal of Unused Solid this compound and Concentrated Stock Solutions

This procedure is for the disposal of the pure solid compound or concentrated solutions in organic solvents (e.g., DMSO, DMF).

1. Waste Collection:

  • Place the original vial containing the unused or expired solid reagent into a designated hazardous waste container.

  • Collect concentrated stock solutions in a sealed, compatible hazardous waste container (e.g., high-density polyethylene).

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to treat solid or concentrated waste directly.

Protocol 2: Disposal of Dilute Aqueous Solutions of this compound

This protocol is for the chemical inactivation of dilute aqueous solutions (e.g., leftover reaction mixtures, purification fractions).

1. Two-Step Chemical Inactivation:

a. Step 1: Hydrolysis of the NHS Ester:

  • To the dilute aqueous solution, add a sufficient amount of a non-amine-containing buffer to raise the pH to approximately 8.5. A 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer is suitable.
  • Alternatively, for quenching reactions, a solution of Tris-HCl can be added to a final concentration of 50-100 mM and incubated for at least 30 minutes.
  • Allow the solution to stand for at least 2 hours at room temperature to ensure complete hydrolysis of the NHS ester.

b. Step 2: Cleavage of the Disulfide Bond:

  • To the solution from the previous step, add Dithiothreitol (DTT) to a final concentration of 10-50 mM.
  • Gently mix and incubate for at least 2 hours at room temperature to ensure the reduction of the disulfide bond.

2. Waste Collection and Disposal:

  • After the two-step inactivation, the resulting solution contains sodium azide (B81097) and thiol-containing compounds. This solution must still be disposed of as hazardous waste.

  • Collect the treated solution in a designated hazardous waste container.

  • Clearly label the container as "Hazardous Waste, contains sodium azide and thiol compounds."

  • Arrange for disposal through your institution's EHS department. Do not pour the treated or untreated solution down the drain.

Protocol 3: Disposal of Contaminated Labware

This procedure is for solid waste materials that have come into contact with this compound.

1. Solid Waste Segregation:

  • Collect all contaminated solid materials, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, in a designated solid hazardous waste container.

2. Decontamination of Glassware:

  • Glassware should be decontaminated before washing.

  • Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol) to remove residual compound, and collect the rinsate as hazardous waste.

  • Then, immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize any remaining thiol groups from the cleaved disulfide bond.

  • After soaking, the glassware can be washed according to standard laboratory procedures.

3. Disposal:

  • The sealed solid hazardous waste container should be disposed of through your institution's EHS program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_waste_type Identify Waste Type cluster_solid_disposal Solid/Concentrated Waste Disposal cluster_dilute_treatment Dilute Aqueous Waste Treatment cluster_labware_disposal Contaminated Labware Disposal WasteType Start: Identify Waste Type Solid Unused Solid or Concentrated Stock WasteType->Solid Solid or Concentrated Dilute Dilute Aqueous Solution WasteType->Dilute Dilute Aqueous Labware Contaminated Labware WasteType->Labware Labware CollectSolid Collect in Designated Hazardous Waste Container Solid->CollectSolid Hydrolysis Step 1: Hydrolyze NHS Ester (pH ~8.5 for >= 2 hours or 50-100 mM Tris for >= 30 min) Dilute->Hydrolysis CollectLabware Collect in Solid Hazardous Waste Container Labware->CollectLabware Decontaminate Decontaminate Glassware (Solvent Rinse -> Bleach Soak) Labware->Decontaminate For Glassware LabelSolid Label as 'Hazardous Waste: This compound' CollectSolid->LabelSolid StoreSolid Store in a Secure Area LabelSolid->StoreSolid DisposeSolid Dispose via Licensed Hazardous Waste Contractor StoreSolid->DisposeSolid Cleavage Step 2: Cleave Disulfide Bond (10-50 mM DTT for >= 2 hours) Hydrolysis->Cleavage CollectTreated Collect Treated Solution in Hazardous Waste Container Cleavage->CollectTreated LabelTreated Label as 'Hazardous Waste: Contains Sodium Azide and Thiols' CollectTreated->LabelTreated DisposeTreated Dispose via EHS LabelTreated->DisposeTreated DisposeLabware Dispose Solid Waste Container via EHS CollectLabware->DisposeLabware

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Azidoethyl-SS-propionic NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Azidoethyl-SS-propionic NHS ester, a heterobifunctional crosslinker containing an azide (B81097) group, an NHS ester, and a cleavable disulfide bond. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is harmful if swallowed and can cause skin and serious eye irritation.[1] The azide group also warrants specific precautions due to the potential hazards associated with this functionality.

A risk assessment should be conducted before beginning any procedure to ensure the highest level of safety. The following table summarizes the required PPE.

PPE CategoryItemMaterial/Standard Recommendation
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Consider double-gloving for added protection.[2]
Body Protection Laboratory coatA disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[2]
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times.[3] A face shield may be necessary for splash hazards.[3][4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if aerosols may be generated or if working outside a fume hood.
Foot Protection Closed-toe shoesRequired in all laboratory settings where hazardous chemicals are handled.[3]

Operational Plan: Step-by-Step Handling Procedure

This compound is moisture-sensitive and should be handled with care to maintain its reactivity.[5][6] The azide component requires cautious handling to avoid conditions that could lead to decomposition.

Preparation:

  • Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Equipment: Use non-metal spatulas (e.g., plastic or glass) for transferring the solid reagent to prevent the formation of potentially explosive heavy metal azides.[7][8] Avoid using glassware with ground glass joints, as friction can potentially lead to the explosive decomposition of azides.[7][9]

  • Reagent Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[6] The reagent should be stored at -20°C in a dry environment and protected from light.[5][10]

Dissolution and Use:

  • Solvent Choice: Use anhydrous, amine-free solvents such as DMSO or DMF for reconstitution.[5][6] Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive di- and tri-azidomethane.[8][9]

  • Solution Preparation: Dissolve the reagent immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.[6]

  • Reaction Conditions: The NHS ester reacts efficiently with primary amines at a pH of 7-9.[6] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction.[6]

Post-Reaction:

  • Quenching: Quench any unreacted NHS ester with an amine-containing buffer like Tris-buffered saline (TBS) if necessary.[6]

The following diagram illustrates the safe handling workflow for this compound.

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive materials.

Waste Segregation:

  • All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[7][8]

  • Crucially, do not mix azide-containing waste with acidic waste. [8] The reaction of azides with acid can generate hydrazoic acid, which is highly toxic and explosive.[8][9]

  • Avoid disposing of azide solutions down the drain, as they can react with lead and copper plumbing to form explosive metal azides.[11]

Deactivation and Disposal Procedure:

  • Collection: Collect all azide-containing waste in a designated, compatible container. Ensure the container is properly labeled with "Hazardous Waste," "Azide Compound," and a description of the contents.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of organic azides. They will provide instructions for pickup and proper disposal according to regulations.[11]

  • Deactivation (if required by EHS): In some cases, EHS may require the deactivation of the azide before disposal. A common method for deactivating sodium azide involves treatment with nitrous acid.[11] However, the protocol for an organic azide like this compound may differ. Do not attempt any deactivation procedure without explicit instructions and approval from your EHS department. Organic azides can sometimes be converted to more stable amines before disposal.[8]

By following these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, ensuring personal safety and the integrity of their experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azidoethyl-SS-propionic NHS ester
Reactant of Route 2
Reactant of Route 2
Azidoethyl-SS-propionic NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.